Product packaging for 3-oxo-N-(2-oxooxolan-3-yl)octanamide(Cat. No.:CAS No. 106983-27-1)

3-oxo-N-(2-oxooxolan-3-yl)octanamide

Cat. No.: B011785
CAS No.: 106983-27-1
M. Wt: 241.28 g/mol
InChI Key: FXCMGCFNLNFLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Oxo-N-(2-oxooxolan-3-yl)octanamide is a N-acyl-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO4 B011785 3-oxo-N-(2-oxooxolan-3-yl)octanamide CAS No. 106983-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCMGCFNLNFLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403631
Record name N-(3X-Oxooctanoyl)-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-27-1
Record name N-(3X-Oxooctanoyl)-DL-homoserine lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its Role as a Quorum Sensing Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 3-oxo-N-(2-oxooxolan-3-yl)octanamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized class of N-acyl-homoserine lactones (AHLs), particularly 3-oxo-substituted AHLs, to which this molecule belongs. The properties and biological activities described herein are inferred from its close structural analogs.

Introduction

This compound, also known as N-(3-oxooctanoyl)-L-homoserine lactone (OOHL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for bacterial communication in a process known as quorum sensing.[2][3][4] Gram-negative bacteria utilize AHLs to monitor their population density and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][4][5] The structure of AHLs consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and modification at the C-3 position.[6] This structural diversity allows for species-specific communication. OOHL, with its eight-carbon acyl chain and a 3-oxo modification, is a key signaling molecule in various bacterial species, including Azospirillum lipoferum.[7][8] This guide will delve into the fundamental properties, biological significance, and experimental methodologies associated with this compound and its analogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, largely inferred from data available for its close structural analogs.

PropertyValueSource
Molecular Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol
IUPAC Name N-(2-oxooxolan-3-yl)-3-oxooctanamideInferred
Synonyms N-(3-oxooctanoyl)-L-homoserine lactone, OOHL, 3-oxo-C8-HSL[1]
SMILES CCCCC(=O)CC(=O)N[C@H]1CCOC1=O
InChI Key FXCMGCFNLNFLSH-JTQLQIEISA-N
Solubility Soluble in chloroform (50 mg/mL)
Appearance White powder

Biological Role in Quorum Sensing

3-oxo-AHLs are integral components of the LuxI/LuxR-type quorum sensing systems, which are widespread among Gram-negative bacteria.[4][9] This signaling pathway enables bacteria to regulate gene expression in a population density-dependent manner.

The LuxI/LuxR Signaling Pathway

The canonical LuxI/LuxR pathway functions as follows:

  • Signal Synthesis: The LuxI-family synthase produces a specific AHL molecule, in this case, this compound. The synthesis utilizes S-adenosylmethionine (SAM) for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) for the side chain.[10]

  • Signal Accumulation: As the bacterial population grows, the concentration of the AHL in the environment increases. These molecules can diffuse across the bacterial cell membrane.[3]

  • Signal Reception and Gene Regulation: Once a threshold concentration is reached, the AHL binds to its cognate LuxR-family transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and stabilization.[5] The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[5] This often includes a positive feedback loop where the complex upregulates the expression of the luxI gene, leading to accelerated AHL synthesis.[10]

LuxI_LuxR_Pathway cluster_bacterium Bacterial Cell LuxI LuxI Synthase AHL 3-oxo-AHL LuxI->AHL Synthesis LuxR_inactive Inactive LuxR LuxR_AHL_complex LuxR-AHL Complex AHL->LuxR_inactive Binding AHL_ext 3-oxo-AHL AHL->AHL_ext DNA DNA (lux box) LuxR_AHL_complex->DNA Binds Target_Genes Target Genes (e.g., virulence, biofilm) DNA->Target_Genes Activates Transcription luxI_gene luxI gene DNA->luxI_gene Activates Transcription (Positive Feedback) luxI_gene->LuxI AHL_ext->AHL

Canonical LuxI/LuxR Quorum Sensing Pathway.

Experimental Protocols

The study of 3-oxo-AHLs involves a variety of techniques for their detection, quantification, and the characterization of their biological effects.

Detection and Quantification of 3-oxo-AHLs

4.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and accuracy for the quantification of 3-oxo-AHLs.[11]

  • Sample Preparation:

    • Bacterial culture supernatants are acidified and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness and reconstituted in a suitable solvent.

  • Derivatization:

    • The 3-oxo-AHLs are converted to their pentafluorobenzyloxime (PFBO) derivatives to enhance their volatility and detection by electron capture-negative ionization mass spectrometry.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

    • The separated compounds are detected by a mass spectrometer operating in electron capture-negative ionization mode.

    • Quantification is typically achieved using an isotopically labeled internal standard, such as [¹³C₁₆]-N-3-oxo-dodecanoyl homoserine lactone.[11]

4.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of AHLs, particularly for complex biological samples.[12]

  • Sample Preparation:

    • Similar to GC-MS, AHLs are extracted from culture supernatants using a suitable organic solvent.

    • The extract is concentrated and may be further purified by solid-phase extraction (SPE).

  • LC-MS Analysis:

    • The sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system, typically with a C18 reversed-phase column.

    • Separation is achieved using a gradient of aqueous and organic mobile phases.

    • The eluting compounds are detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity and sensitivity.

4.1.3 Biosensor-Based Assays

Bacterial biosensor strains are frequently used for the detection and semi-quantification of AHLs. These strains are engineered to produce a measurable output (e.g., light, color, or fluorescence) in the presence of specific AHLs.[13]

  • Principle:

    • A reporter strain, often a mutant deficient in its own AHL synthesis but containing a functional LuxR homolog and a reporter gene fused to a LuxR-dependent promoter, is used.

    • When the sample containing the AHL of interest is added, the AHL activates the LuxR protein, leading to the expression of the reporter gene.

  • Protocol Outline:

    • The biosensor strain is grown to a suitable optical density.

    • The bacterial culture is mixed with the test sample (e.g., culture supernatant extract) in a microplate format.

    • The plate is incubated to allow for reporter gene expression.

    • The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

    • A standard curve is generated using known concentrations of the target AHL to allow for quantification.

Experimental_Workflow cluster_analysis Analysis Methods Start Bacterial Culture Extraction Supernatant Collection & Solvent Extraction Start->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration GCMS GC-MS (with Derivatization) Concentration->GCMS LCMS LC-MS Concentration->LCMS Biosensor Biosensor Assay Concentration->Biosensor Quantification Data Analysis & Quantification GCMS->Quantification LCMS->Quantification Biosensor->Quantification

Workflow for AHL Detection and Quantification.

Conclusion

This compound is a significant member of the 3-oxo-AHL family of bacterial signaling molecules. While specific research on this compound is not extensive, its structural similarity to other well-studied 3-oxo-AHLs provides a strong basis for understanding its role in mediating quorum sensing in Gram-negative bacteria. The methodologies outlined in this guide are fundamental to the study of AHL-mediated communication and can be readily applied to further investigate the specific biological functions and regulatory networks governed by this compound. Future research in this area will likely focus on elucidating the precise roles of this and other AHLs in various ecological niches and their potential as targets for novel anti-virulence therapies.

References

The Sentinel Molecule: A Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) represent a cornerstone of bacterial communication, orchestrating collective behaviors through a process known as quorum sensing. This guide delves into the discovery, history, and molecular intricacies of a key signaling molecule in this class: N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL). First identified as the primary autoinducer for the Ti plasmid conjugal transfer in the plant pathogen Agrobacterium tumefaciens, 3OC8-HSL has since been recognized for its broader roles in microbial interactions and its influence on host organisms. This document provides a comprehensive technical overview, including detailed experimental protocols, quantitative data, and visual representations of the core signaling pathways, to serve as a vital resource for professionals in microbiology, drug development, and plant sciences.

Discovery and Historical Context

The concept of quorum sensing emerged from studies of bioluminescence in the marine bacterium Vibrio fischeri, which was found to produce light only at high cell densities. This phenomenon, termed "autoinduction," was mediated by a small, diffusible molecule, later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). This discovery laid the groundwork for the identification of a vast family of AHL signaling molecules across numerous Gram-negative bacteria.

The discovery of N-3-Oxo-octanoyl-L-homoserine lactone is intrinsically linked to the study of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Researchers investigating the transfer of the tumor-inducing (Ti) plasmid between Agrobacterium cells observed that this process was also density-dependent. This led to the identification of the traI and traR genes, homologues of luxI and luxR from V. fischeri. The traI gene product was identified as the synthase for a specific autoinducer, which was subsequently purified and characterized as N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL).[1][2] This molecule was shown to be the cognate ligand for the TraR transcriptional activator protein, which, upon binding 3OC8-HSL, initiates the expression of genes required for Ti plasmid conjugation.[1][2]

Physicochemical Properties of 3OC8-HSL

A summary of the key physicochemical properties of N-3-Oxo-octanoyl-L-homoserine lactone is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₉NO₄[2]
Molecular Weight 241.28 g/mol [2]
CAS Number 147795-39-9[2]
Appearance White to off-white solid[2]
Purity (typical) ≥97% (HPLC)[2]
Solubility Soluble in DMSO (100 mg/mL)[3]

The TraI/TraR Signaling Pathway in Agrobacterium tumefaciens

The canonical signaling pathway involving 3OC8-HSL in A. tumefaciens is governed by the TraI synthase and the TraR receptor protein.

  • Synthesis of 3OC8-HSL: The TraI protein, an AHL synthase, catalyzes the formation of 3OC8-HSL from two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and octanoyl-acyl carrier protein (ACP), which provides the acyl side chain.

  • Diffusion and Accumulation: 3OC8-HSL is a small, lipid-soluble molecule that can freely diffuse across the bacterial cell membrane. At low cell densities, the concentration of 3OC8-HSL remains below the threshold required for activation of its receptor. As the bacterial population grows, the extracellular and intracellular concentrations of 3OC8-HSL increase.

  • Receptor Binding and Activation: Once a threshold concentration is reached, 3OC8-HSL binds to the cytoplasmic transcriptional activator protein, TraR. This binding is thought to induce a conformational change in TraR, promoting its dimerization and stabilizing the protein against proteolytic degradation.[4]

  • DNA Binding and Transcriptional Regulation: The TraR:3OC8-HSL complex then binds to specific DNA sequences known as tra boxes, located in the promoter regions of target genes. This binding event recruits RNA polymerase, leading to the transcriptional activation of the tra operon, which includes genes necessary for Ti plasmid conjugation. Notably, the traI gene itself is part of this operon, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[1][5]

TraI_TraR_Signaling cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3OC8_HSL_ext 3OC8-HSL SAM S-adenosylmethionine TraI TraI (Synthase) SAM->TraI Octanoyl_ACP Octanoyl-ACP Octanoyl_ACP->TraI 3OC8_HSL_int 3OC8-HSL TraI->3OC8_HSL_int synthesis 3OC8_HSL_int->3OC8_HSL_ext diffusion TraR_inactive TraR (inactive monomer) 3OC8_HSL_int->TraR_inactive binding TraR_active TraR:3OC8-HSL (active dimer) TraR_inactive->TraR_active dimerization & activation tra_box tra box TraR_active->tra_box binding tra_operon tra operon tra_box->tra_operon tra_mRNA tra mRNA tra_operon->tra_mRNA transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->tra_operon recruitment tra_mRNA->TraI translation (positive feedback) Tra_proteins Tra Proteins (Conjugation Machinery) tra_mRNA->Tra_proteins translation

TraI/TraR Signaling Pathway in A. tumefaciens.

Quantitative Data

The following tables summarize key quantitative data related to the activity and detection of 3OC8-HSL.

Table 4.1: Effective Concentrations of 3OC8-HSL in Biological Assays

AssayOrganism/SystemEffective ConcentrationObserved EffectReference
tra Gene InductionAgrobacterium tumefaciens3.0 nMDetectable activation of a PtraI-lacZ fusion[1]
tra Gene InductionAgrobacterium tumefaciens25 nMIn situ activation of TraR[6]
Plant Defense PrimingArabidopsis thaliana10 µMEnhanced resistance to Pectobacterium carotovorum[7]
Gene Expression ModulationAgrobacterium tumefaciens co-cultivated with tobacco100 µMUpregulation of traI and traR[8]

Table 4.2: Binding Affinity and Stoichiometry

Interacting MoleculesMethodParameterValueReference
TraR and 3OC8-HSLQuantitative Amino Acid AnalysisStoichiometry1 mole of ligand per mole of TraR monomer[5]
CarR (TraR homolog) and 3-oxo-C8-HSLGel Retardation AssayApparent Kd~0.5 µM[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3OC8-HSL.

Extraction of 3OC8-HSL from Bacterial Culture

This protocol is adapted for the extraction of AHLs from liquid cultures of Agrobacterium tumefaciens.

Materials:

  • Agrobacterium tumefaciens culture grown to the desired cell density.

  • Ethyl acetate (acidified with 0.1% formic acid).

  • Centrifuge and centrifuge tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Methanol or ethyl acetate for resuspension.

Procedure:

  • Culture A. tumefaciens in an appropriate liquid medium (e.g., AT medium) to the desired growth phase (typically late exponential or stationary phase for maximal AHL production).

  • Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Carefully decant the supernatant into a clean flask.

  • Extract the supernatant with an equal volume of acidified ethyl acetate. Perform this extraction three times, collecting the organic phase each time.

  • Pool the ethyl acetate fractions and remove the solvent using a rotary evaporator or under a gentle stream of nitrogen.

  • Resuspend the dried extract in a small, known volume of methanol or ethyl acetate for subsequent analysis.

AHL_Extraction_Workflow start Start: Bacterial Culture centrifuge Centrifugation start->centrifuge separate Separate Supernatant from Cell Pellet centrifuge->separate extract Liquid-Liquid Extraction (with Ethyl Acetate) separate->extract pool Pool Organic Phases extract->pool evaporate Solvent Evaporation pool->evaporate resuspend Resuspend Dried Extract evaporate->resuspend end End: AHL Extract for Analysis resuspend->end

Workflow for the Extraction of AHLs from Bacterial Culture.
Detection of 3OC8-HSL by Thin-Layer Chromatography (TLC)

This bioassay combines TLC for separation with a reporter strain for sensitive detection.

Materials:

  • C18 reversed-phase TLC plate.

  • AHL extract and standards (including synthetic 3OC8-HSL).

  • Developing solvent: Methanol/water (60:40, v/v).

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)), which contains a traR gene and a tra-responsive lacZ reporter plasmid.

  • Growth medium for the reporter strain (e.g., ABM).

  • Agar.

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

Procedure:

  • Spot small volumes (1-5 µL) of the AHL extract and standards onto the origin of the C18 TLC plate.

  • Develop the chromatogram in a TLC tank containing the methanol/water developing solvent until the solvent front nears the top of the plate.

  • Remove the plate and allow the solvent to evaporate completely.

  • Prepare a soft agar overlay by mixing a late-log phase culture of the reporter strain with molten, cooled agar (~45°C) containing X-Gal.

  • Pour the soft agar evenly over the surface of the developed TLC plate.

  • Incubate the plate at 28-30°C overnight.

  • The presence of AHLs will be indicated by the appearance of blue spots, resulting from the hydrolysis of X-Gal by β-galactosidase produced by the activated reporter strain. The Rf value of the spots can be compared to the standards for identification.

Quantification of 3OC8-HSL-mediated Gene Expression using a β-Galactosidase Assay

This protocol quantifies the activity of a lacZ reporter gene under the control of a 3OC8-HSL-responsive promoter.

Materials:

  • Agrobacterium tumefaciens reporter strain culture.

  • Z buffer.

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer).

  • 1 M Sodium Carbonate (Na₂CO₃).

  • Chloroform.

  • 0.1% SDS.

  • Spectrophotometer.

Procedure:

  • Grow the reporter strain to mid-log phase in the presence of varying concentrations of 3OC8-HSL or the sample to be tested.

  • Measure the optical density (OD₆₀₀) of the cultures.

  • To a known volume of culture, add a few drops of chloroform and a drop of 0.1% SDS to permeabilize the cells. Vortex vigorously.

  • Equilibrate the tubes at 28°C for 5 minutes.

  • Start the reaction by adding a known volume of pre-warmed ONPG solution. Record the start time.

  • Incubate the reaction at 28°C until a yellow color develops.

  • Stop the reaction by adding 1 M Na₂CO₃. Record the stop time.

  • Centrifuge the tubes to pellet cell debris.

  • Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

  • Calculate the Miller Units of β-galactosidase activity using the following formula: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, and V = volume of culture used in mL.

BGal_Assay_Workflow start Start: Reporter Strain Culture permeabilize Cell Permeabilization (Chloroform/SDS) start->permeabilize add_onpg Add ONPG (Start Reaction) permeabilize->add_onpg incubate Incubate at 28°C add_onpg->incubate stop_reaction Stop Reaction (with Na₂CO₃) incubate->stop_reaction centrifuge Centrifuge to Pellet Debris stop_reaction->centrifuge measure_abs Measure Absorbance at 420 nm centrifuge->measure_abs calculate Calculate Miller Units measure_abs->calculate end End: Quantified Gene Expression calculate->end

References

The Central Role of 3-oxo-C8-HSL in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is orchestrated by small, diffusible signaling molecules called autoinducers. Among the most well-characterized autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of a specific AHL, N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), and its pivotal role in mediating quorum sensing. We will delve into its biosynthesis, its cognate receptors, the signaling pathways it governs, and the downstream physiological processes it controls, including virulence factor production and biofilm formation. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the study of bacterial communication and for professionals in the field of drug development seeking to identify novel antimicrobial targets.

Physicochemical Properties of 3-oxo-C8-HSL

PropertyValueReference
Chemical Formula C₁₂H₁₉NO₄[1]
Molecular Weight 241.28 g/mol [1]
Synonyms 3OC8-HSL, N-(β-Ketooctanoyl)-L-homoserine lactone[1]
CAS Number 147795-39-9[1]
Solubility Soluble in chloroform (50 mg/mL)[1]

The 3-oxo-C8-HSL Quorum Sensing Circuit

The canonical 3-oxo-C8-HSL-mediated quorum sensing system is best exemplified by the TraI/TraR system in Agrobacterium tumefaciens and the CepI/CepR system in Burkholderia species. These systems are comprised of two key protein components: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

Biosynthesis of 3-oxo-C8-HSL

The synthesis of 3-oxo-C8-HSL is catalyzed by a LuxI-type synthase, such as TraI in A. tumefaciens and CepI in Burkholderia. These enzymes utilize S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and a fatty acid, in this case, 3-oxooctanoyl-acyl carrier protein (ACP), to generate the final 3-oxo-C8-HSL molecule.[2]

Biosynthesis of 3-oxo-C8-HSL SAM S-Adenosylmethionine (SAM) Synthase LuxI-type Synthase (e.g., TraI, CepI) SAM->Synthase ACP 3-Oxooctanoyl-ACP ACP->Synthase AHL 3-oxo-C8-HSL Synthase->AHL Catalyzes

Fig 1. Biosynthesis of 3-oxo-C8-HSL.
Signal Perception and Gene Regulation

As the bacterial population density increases, 3-oxo-C8-HSL accumulates in the extracellular environment. Once a threshold concentration is reached, it diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor, such as TraR in A. tumefaciens or CepR in Burkholderia. This binding event induces a conformational change in the receptor, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The binding of the 3-oxo-C8-HSL/receptor complex to these promoter regions typically activates the transcription of genes involved in various collective behaviors.

A key feature of many LuxI/R systems is a positive feedback loop where the 3-oxo-C8-HSL/receptor complex upregulates the transcription of the AHL synthase gene (traI or cepI), leading to a rapid amplification of the quorum sensing signal.

Quorum Sensing Signaling Cascade cluster_cell Bacterial Cell Synthase LuxI-type Synthase (e.g., TraI, CepI) AHL_in 3-oxo-C8-HSL Receptor LuxR-type Receptor (e.g., TraR, CepR) Complex 3-oxo-C8-HSL-Receptor Complex AHL_in->Receptor Binds AHL_out 3-oxo-C8-HSL AHL_in->AHL_out Diffuses DNA Target Gene Promoters Complex->DNA Activates Transcription Genes Quorum Sensing Regulated Genes DNA->Genes AHL_out->AHL_in Diffuses

Fig 2. Generalized 3-oxo-C8-HSL signaling pathway.

Quantitative Aspects of 3-oxo-C8-HSL Signaling

The precise regulation of quorum sensing is dependent on the concentration of the autoinducer and its binding affinity to the receptor.

ParameterValueBacterial SystemReference
Effective Concentration for TraR Activation As low as 3.0 nMAgrobacterium tumefaciens[3]
Effective Concentration for Priming Plant Resistance 10 µMPlant-associated bacteria[4]
Apparent Dissociation Constant (Kd) for CarR ~0.5 µMErwinia carotovora (CarR is a LuxR homolog)[5]

Role of 3-oxo-C8-HSL in Key Bacterial Processes

The activation of quorum sensing by 3-oxo-C8-HSL triggers a variety of physiological responses that are beneficial for the bacterial community.

Virulence Factor Production

In many pathogenic bacteria, the expression of virulence factors is tightly controlled by quorum sensing. In Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc), the CepI/CepR system, which utilizes C8-HSL (of which 3-oxo-C8-HSL is a variant), regulates the production of virulence factors such as proteases and siderophores.[6][7] Inactivation of the cepI gene leads to a decrease in these activities.[7]

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Quorum sensing plays a critical role in the development and maturation of biofilms. In Pseudomonas aeruginosa, while the primary AHLs are 3-oxo-C12-HSL and C4-HSL, the presence of other AHLs, including 3-oxo-C8-HSL, can influence biofilm behavior.[8] Studies have shown that a gradient of 3-oxo-C8-HSL can impact the growth rate of cells within a biofilm.[8]

Experimental Protocols

A variety of experimental techniques are employed to study 3-oxo-C8-HSL and its role in quorum sensing.

Extraction of 3-oxo-C8-HSL from Bacterial Cultures

Objective: To isolate 3-oxo-C8-HSL from bacterial culture supernatants for subsequent analysis.

Materials:

  • Bacterial culture grown to late exponential or stationary phase

  • Ethyl acetate (acidified with 0.1% acetic acid)

  • Centrifuge and sterile tubes

  • Rotary evaporator or nitrogen evaporator

  • Solvent for resuspension (e.g., acetonitrile or methanol)

Protocol:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Add an equal volume of acidified ethyl acetate to the supernatant.

  • Shake vigorously for 2 minutes and then allow the phases to separate in a separatory funnel.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen.

  • Resuspend the dried extract in a known volume of a suitable solvent for analysis.

AHL Extraction Workflow Start Bacterial Culture Centrifuge Centrifugation Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Resuspend Resuspend in Solvent Evaporation->Resuspend End AHL Extract for Analysis Resuspend->End

Fig 3. Workflow for the extraction of AHLs.
Quantification of 3-oxo-C8-HSL by LC-MS/MS

Objective: To accurately quantify the concentration of 3-oxo-C8-HSL in a sample.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

General Parameters (to be optimized for a specific instrument):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from low to high organic phase to elute 3-oxo-C8-HSL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Transitions: Monitor for the specific precursor-to-product ion transition for 3-oxo-C8-HSL (e.g., m/z 242.1 -> 102.1).

A standard curve is generated using known concentrations of a pure 3-oxo-C8-HSL standard to allow for absolute quantification.[9][10]

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the amount of biofilm formed by a bacterial strain.

Materials:

  • 96-well microtiter plate

  • Bacterial culture

  • Growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Protocol:

  • Inoculate the wells of a 96-well plate with a diluted bacterial culture. Include media-only controls.

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

  • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Crystal Violet Biofilm Assay Inoculate Inoculate 96-well plate Incubate Incubate to form biofilm Inoculate->Incubate Wash1 Wash to remove planktonic cells Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize with Acetic Acid Wash2->Solubilize Measure Measure Absorbance (OD595) Solubilize->Measure

References

"3-oxo-N-(2-oxooxolan-3-yl)octanamide" natural sources and producers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide (3-oxo-C8-HSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the N-acyl-L-homoserine lactone (AHL) family, is a crucial signaling molecule in bacterial quorum sensing. Commonly referred to as 3-oxo-C8-HSL, this autoinducer plays a pivotal role in regulating gene expression in a population density-dependent manner in various Gram-negative bacteria. Its functions include the control of virulence factor production, biofilm formation, and plasmid conjugation, making it a significant area of study for understanding bacterial pathogenesis and developing novel anti-infective strategies.

This technical guide provides a comprehensive overview of 3-oxo-C8-HSL, including its natural sources, commercial producers, detailed experimental protocols for its study, and an in-depth look at its primary signaling pathway.

Chemical and Physical Properties

PropertyValue
IUPAC Name N-(3-oxooctanoyl)-L-homoserine lactone
Synonyms 3-oxo-C8-HSL, N-(tetrahydro-2-oxo-3-furanyl)-3-oxooctanamide
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
CAS Number 147795-39-9
Appearance White to off-white solid
Solubility Soluble in organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water.

Natural Sources and Producers

3-oxo-C8-HSL is a naturally occurring autoinducer produced by a variety of Gram-negative bacteria. While over 70 species of Gram-negative bacteria are known to produce AHLs, the following are confirmed producers of 3-oxo-C8-HSL[1][2]:

Bacterial SpeciesSignificance
Agrobacterium tumefaciens A well-studied plant pathogen where 3-oxo-C8-HSL regulates the conjugation of the Ti plasmid.[3][4]
Aeromonas veronii An opportunistic human pathogen where this molecule is involved in quorum sensing.
Pectobacterium carotovorum A plant pathogen that causes soft rot in various crops.[1][2]
Burkholderia graminis A plant-beneficial bacterium where AHLs, including 3-oxo-C8-HSL, are involved in plant interactions.[1]

Commercial Producers

Several chemical suppliers provide synthetic 3-oxo-C8-HSL for research purposes. The purity and formulation may vary, so it is crucial to consult the supplier's specifications.

ProducerProduct NameCatalog Number (Example)
Sigma-Aldrich (Merck) N-(β-Ketocaproyl)-L-homoserine lactoneK3139
Cayman Chemical N-3-oxo-octanoyl-L-Homoserine lactone10011211
Molport 3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamideMolPort-009-019-100
Santa Cruz Biotechnology 3-oxo-C8-HSLsc-205650

Signaling Pathway: The Agrobacterium tumefaciens TraR/TraI System

In Agrobacterium tumefaciens, the synthesis and perception of 3-oxo-C8-HSL are governed by the TraR/TraI quorum-sensing system, which controls the conjugal transfer of the Ti plasmid.

Key Components:

  • TraI: The autoinducer synthase responsible for the synthesis of 3-oxo-C8-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP).

  • TraR: A cytoplasmic receptor and transcriptional regulator that binds to 3-oxo-C8-HSL.

  • tra box: A specific DNA sequence upstream of target genes to which the TraR/3-oxo-C8-HSL complex binds.

Mechanism of Action:

  • At low cell densities, the concentration of 3-oxo-C8-HSL is minimal.

  • As the bacterial population grows, TraI synthesizes 3-oxo-C8-HSL, which diffuses out of the cells.

  • When a threshold concentration is reached, 3-oxo-C8-HSL diffuses back into the cells and binds to the TraR protein.

  • This binding event induces a conformational change in TraR, leading to its dimerization.

  • The TraR/3-oxo-C8-HSL dimer then binds to the tra box DNA sequences.

  • This binding activates the transcription of target genes, including those required for Ti plasmid conjugation and a positive feedback loop that upregulates the expression of traI, leading to increased synthesis of 3-oxo-C8-HSL.

TraR_TraI_Pathway TraR/TraI Quorum Sensing Pathway in Agrobacterium tumefaciens cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C8_HSL_out 3-oxo-C8-HSL 3_oxo_C8_HSL_in 3-oxo-C8-HSL 3_oxo_C8_HSL_out->3_oxo_C8_HSL_in Diffusion (High Density) SAM_ACP SAM + Acyl-ACP TraI TraI (Synthase) SAM_ACP->TraI Substrates TraI->3_oxo_C8_HSL_in Synthesizes 3_oxo_C8_HSL_in->3_oxo_C8_HSL_out Diffusion (Low Density) TraR TraR (Receptor) 3_oxo_C8_HSL_in->TraR Binds to TraR_dimer TraR/3-oxo-C8-HSL Dimer TraR->TraR_dimer Dimerizes upon binding tra_box tra box TraR_dimer->tra_box Binds to Target_Genes Target Genes (e.g., traI, conjugation genes) tra_box->Target_Genes Activates Transcription Target_Genes->TraI Positive Feedback

TraR/TraI Quorum Sensing Pathway

Experimental Protocols

Extraction and Purification of 3-oxo-C8-HSL from Bacterial Culture

This protocol describes the extraction of 3-oxo-C8-HSL from a bacterial culture supernatant followed by purification using solid-phase extraction (SPE).

Materials:

  • Bacterial culture grown to the stationary phase

  • Ethyl acetate (HPLC grade)

  • Glacial acetic acid

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge and appropriate tubes

  • Rotary evaporator or nitrogen evaporator

  • Vacuum manifold

Procedure:

  • Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 with glacial acetic acid (final concentration of 0.1% v/v).

  • Liquid-Liquid Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate.

    • Collect the upper organic phase.

    • Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

  • Solvent Evaporation: Pool the organic extracts and evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

  • Solid-Phase Extraction (SPE) Purification: [5]

    • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it using a vacuum manifold. Do not let the cartridge dry out.[6]

    • Sample Loading: Re-dissolve the dried extract in a small volume of 20% methanol and load it onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elution: Elute the bound 3-oxo-C8-HSL with 5 mL of 80% methanol.

  • Final Preparation: Evaporate the eluted solvent to dryness under a stream of nitrogen. Reconstitute the purified 3-oxo-C8-HSL in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Extraction and Purification Workflow
Chemical Synthesis of this compound

The following is a general protocol for the chemical synthesis of 3-oxo-C8-HSL, adapted from established methods for similar N-acyl homoserine lactones.[7]

Materials:

  • L-Homoserine lactone hydrochloride

  • Meldrum's acid

  • Hexanoyl chloride

  • Pyridine

  • Magnesium ethoxide

  • Toluene

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask, dissolve Meldrum's acid in dry dichloromethane.

    • Cool the solution to 0°C and add pyridine.

    • Slowly add hexanoyl chloride dropwise and stir the reaction at room temperature overnight.

    • Wash the reaction mixture with dilute HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid derivative.

  • Formation of the β-keto ester:

    • Suspend magnesium ethoxide in dry toluene.

    • Add the acylated Meldrum's acid derivative and reflux the mixture for 4-6 hours.

    • Cool the reaction and quench with dilute HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl 3-oxooctanoate.

  • Amidation with L-Homoserine Lactone:

    • Dissolve L-homoserine lactone hydrochloride and the ethyl 3-oxooctanoate in a suitable solvent such as pyridine.

    • Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 80-100°C) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Quantification of 3-oxo-C8-HSL by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of 3-oxo-C8-HSL using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Purified 3-oxo-C8-HSL extract

  • 3-oxo-C8-HSL analytical standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 reversed-phase HPLC column

  • HPLC-MS/MS system

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of 3-oxo-C8-HSL in acetonitrile at concentrations ranging from 1 to 1000 ng/mL.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Example for Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Precursor Ion (m/z): 242.1 [M+H]⁺

    • Product Ion (m/z): 102.1 (characteristic fragment of the homoserine lactone ring)

    • Optimize other parameters such as collision energy and cone voltage for the specific instrument.

  • Data Acquisition and Analysis:

    • Analyze the standards and samples using the established HPLC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

    • Generate a standard curve by plotting the peak area of the 102.1 m/z product ion against the concentration of the 3-oxo-C8-HSL standards.

    • Quantify the amount of 3-oxo-C8-HSL in the samples by interpolating their peak areas from the standard curve.

Bioassay for 3-oxo-C8-HSL Detection using Agrobacterium tumefaciens NTL4(pZLR4)

This bioassay utilizes a reporter strain of A. tumefaciens that produces β-galactosidase in response to the presence of AHLs like 3-oxo-C8-HSL.[8][9]

Materials:

  • Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

  • AB minimal medium

  • Gentamicin

  • X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

  • Test samples and 3-oxo-C8-HSL standards

Procedure (Plate-Based Assay):

  • Prepare Reporter Plates:

    • Prepare AB minimal agar supplemented with gentamicin (25 µg/mL) and X-gal (40 µg/mL).

    • Pour the agar into sterile petri dishes.

  • Prepare Reporter Overlay:

    • Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C.

    • Prepare molten AB soft agar (0.7% agar) and cool to 45-50°C.

    • Add the overnight culture to the soft agar (e.g., 1:1 ratio) and mix gently.

  • Inoculation and Incubation:

    • Pour the reporter overlay onto the prepared agar plates.

    • Once solidified, spot 5-10 µL of your test samples and 3-oxo-C8-HSL standards onto the surface.

    • Incubate the plates at 28°C for 24-48 hours.

  • Observation: A blue halo will develop around the spots containing 3-oxo-C8-HSL or other activating AHLs. The intensity of the blue color is proportional to the concentration of the AHL.

Conclusion

This compound is a central molecule in the study of bacterial communication and pathogenesis. Understanding its natural sources, the intricacies of its signaling pathways, and mastering the experimental techniques for its study are crucial for researchers in microbiology and drug development. This guide provides a foundational resource to support these endeavors, offering both theoretical knowledge and practical protocols to facilitate further investigation into the fascinating world of quorum sensing.

References

The Enigmatic Role of 3-oxo-C8-HSL in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). While the roles of the primary acyl-homoserine lactone (AHL) signals, 3-oxo-C12-HSL and C4-HSL, are well-established, the contribution of other endogenously produced AHLs, such as N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), remains less defined. This technical guide delves into the current understanding of the mechanism of action of 3-oxo-C8-HSL in P. aeruginosa, consolidating available quantitative data, outlining key experimental protocols, and visualizing the intricate signaling pathways. This document serves as a comprehensive resource for researchers aiming to unravel the subtle yet potentially significant role of 3-oxo-C8-HSL in the pathogenicity of P. aeruginosa and to explore its potential as a target for novel anti-virulence strategies.

Introduction: The Hierarchy of Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa employs at least two well-characterized AHL-based QS systems, the las and rhl systems, to regulate the expression of a vast arsenal of virulence factors and to coordinate collective behaviors like biofilm formation.[1][2] The las system, considered the master regulator, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR, which binds to 3-oxo-C12-HSL.[2] The activated LasR-AHL complex then upregulates the expression of numerous target genes, including the genes of the rhl system.[2]

The rhl system is comprised of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.[2] The RhlR-C4-HSL complex, in turn, controls the expression of another set of virulence genes.[2] This hierarchical cascade ensures a tightly regulated and temporally coordinated expression of factors necessary for successful infection.

While 3-oxo-C12-HSL and C4-HSL are the major players, P. aeruginosa, particularly clinical isolates from cystic fibrosis patients, has been shown to produce a variety of other AHLs, including 3-oxo-C8-HSL.[1] The precise role and mechanism of action of these secondary AHLs are still under investigation. This guide focuses specifically on the current knowledge surrounding 3-oxo-C8-HSL.

The Putative Mechanism of Action of 3-oxo-C8-HSL

Currently, a dedicated receptor for 3-oxo-C8-HSL in P. aeruginosa has not been identified. The prevailing hypothesis is that 3-oxo-C8-HSL exerts its effects through promiscuous interactions with the primary QS receptors, LasR and RhlR. Both LasR and RhlR have been shown to recognize a range of AHL molecules with varying affinities.

The binding of 3-oxo-C8-HSL to LasR or RhlR would likely induce a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This would lead to the activation or repression of gene transcription. The specific genes regulated by 3-oxo-C8-HSL are not yet fully elucidated and are likely a subset of the broader LasR and RhlR regulons.

G cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI Three_oxo_C12_HSL 3-oxo-C12-HSL LasI->Three_oxo_C12_HSL Three_oxo_C8_HSL 3-oxo-C8-HSL LasI->Three_oxo_C8_HSL RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL LasR LasR Three_oxo_C12_HSL->LasR Three_oxo_C12_HSL->b RhlR RhlR C4_HSL->RhlR C4_HSL->b Three_oxo_C8_HSL->RhlR Three_oxo_C8_HSL->b LasR_active Active LasR Complex LasR->LasR_active RhlR_active Active RhlR Complex RhlR->RhlR_active RhlR_active_C8 Active RhlR Complex RhlR->RhlR_active_C8 Virulence_Genes_Las Virulence Genes (las Regulon) LasR_active->Virulence_Genes_Las rhlRI_operon rhlR, rhlI LasR_active->rhlRI_operon Virulence_Genes_Rhl Virulence Genes (rhl Regulon) RhlR_active->Virulence_Genes_Rhl RhlR_active_C8->Virulence_Genes_Rhl

Figure 1: Hierarchical Quorum Sensing in P. aeruginosa with the putative role of 3-oxo-C8-HSL.

Quantitative Data on 3-oxo-C8-HSL Activity

Quantitative data on the specific activity of 3-oxo-C8-HSL in P. aeruginosa is limited. However, some studies have investigated its effects on key virulence-related phenotypes.

ParameterConcentration of 3-oxo-C8-HSLObserved Effect in P. aeruginosaCitation
Biofilm Formation> 10-7 g/LIncreased growth rate of cells within the biofilm.[3]
Biofilm Structure> 10-7 g/LNo observable influence on cell density and extracellular polymeric substances.[3]
Planktonic Growth10-11 - 10-8 g/LNo effect on cell growth in liquid culture.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of 3-oxo-C8-HSL.

Extraction of Acyl-Homoserine Lactones from P. aeruginosa Culture

This protocol is adapted for the extraction of AHLs from bacterial culture supernatants for subsequent analysis.

  • Culture Growth: Inoculate P. aeruginosa into an appropriate liquid medium (e.g., LB broth) and grow to the desired optical density (e.g., OD600 of 1.0).

  • Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Extraction: Carefully decant the supernatant and extract it twice with an equal volume of a non-polar solvent such as dichloromethane or acidified ethyl acetate.

  • Drying: Pool the organic phases and dry them over anhydrous magnesium sulfate to remove any residual water.

  • Evaporation: Filter the dried organic phase and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for analysis.

G Workflow for AHL Extraction start Start: P. aeruginosa Culture centrifuge Centrifugation (10,000 x g, 15 min, 4°C) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Solvent Extraction (e.g., Dichloromethane) supernatant->extraction drying Dry Organic Phase (Anhydrous MgSO4) extraction->drying evaporation Evaporation to Dryness drying->evaporation reconstitution Reconstitute in Acetonitrile evaporation->reconstitution end AHL Extract for Analysis reconstitution->end

Figure 2: Experimental workflow for the extraction of AHLs from P. aeruginosa culture.

Quantification of 3-oxo-C8-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of AHLs.

  • Sample Preparation: Prepare the AHL extract as described in section 4.1.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different AHLs.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.

  • Quantification: For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion for 3-oxo-C8-HSL is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Standard Curve: Generate a standard curve using known concentrations of synthetic 3-oxo-C8-HSL to quantify the amount in the bacterial extract.

Reporter Gene Assays for AHL Activity

Reporter strains are valuable tools to assess the biological activity of AHLs. These strains typically contain a plasmid with a promoter that is responsive to an AHL-receptor complex, fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

  • Reporter Strain: Use an E. coli or a P. aeruginosa mutant strain that does not produce its own AHLs but expresses the receptor of interest (e.g., LasR or RhlR).

  • Assay Setup: Grow the reporter strain to early-to-mid exponential phase. Aliquot the culture into a 96-well plate.

  • Induction: Add different concentrations of synthetic 3-oxo-C8-HSL or the AHL extract to the wells. Include appropriate positive (cognate AHL) and negative (solvent) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter gene activity. For a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG. For a lux reporter, measure luminescence.

  • Data Analysis: Normalize the reporter activity to cell density (OD600) and plot the activity as a function of 3-oxo-C8-HSL concentration.

G Workflow for Reporter Gene Assay start Start: Reporter Strain Culture aliquot Aliquot into 96-well Plate start->aliquot add_ahl Add 3-oxo-C8-HSL (or extract) aliquot->add_ahl incubate Incubate (e.g., 4-6 hours) add_ahl->incubate measure Measure Reporter Activity (e.g., Luminescence) incubate->measure analyze Normalize to Cell Density and Analyze Data measure->analyze end Determine Agonist/Antagonist Activity analyze->end

Figure 3: Experimental workflow for an AHL reporter gene assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the direct binding of a purified receptor protein (e.g., LasR or RhlR) to a specific DNA probe in the presence of an AHL.

  • Protein Purification: Purify the receptor protein (LasR or RhlR) from an expression system (e.g., E. coli).

  • DNA Probe Labeling: Label a DNA fragment containing the putative binding site (lux box) with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: In a small volume, incubate the purified receptor protein with the labeled DNA probe in a suitable binding buffer. Add 3-oxo-C8-HSL to the reaction to test its ability to promote DNA binding. Include controls with no protein, and with the cognate AHL.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the labeled DNA probe by autoradiography or fluorescence imaging. A shift in the mobility of the probe indicates the formation of a protein-DNA complex.

Future Directions and Conclusion

The role of 3-oxo-C8-HSL in the complex regulatory network of P. aeruginosa is an emerging area of research. While its presence in clinical settings is confirmed, a deeper understanding of its specific mechanism of action is required. Future research should focus on:

  • Determining Binding Affinities: Quantifying the binding affinity of 3-oxo-C8-HSL to both LasR and RhlR using techniques like isothermal titration calorimetry (ITC) will provide crucial insights into its potential as a signaling molecule.

  • Transcriptomic Analysis: Performing RNA-sequencing on P. aeruginosa cultures exposed to 3-oxo-C8-HSL will help to identify the specific set of genes it regulates.

  • In Vivo Relevance: Investigating the impact of 3-oxo-C8-HSL on virulence in animal models will be essential to understand its contribution to pathogenicity.

References

A Technical Guide to the Gene Regulatory Functions of 3-oxo-N-(2-oxooxolan-3-yl)octanamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as N-(3-oxooctanoyl)-L-homoserine lactone (OC8-HSL), is a key N-acyl-homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing (QS).[1] This small, diffusible molecule plays a critical role in enabling cell-to-cell communication, primarily in Gram-negative bacteria, to coordinate gene expression with population density.[1] Its influence extends beyond intraspecies communication, engaging in inter-kingdom signaling that modulates gene expression in host plants. This document provides a detailed technical overview of the mechanisms by which OC8-HSL regulates gene expression in both bacterial and plant systems, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism: Gene Regulation in Bacteria

In many Gram-negative bacteria, OC8-HSL is a central component of quorum sensing, a system that regulates phenotypes such as biofilm formation, virulence factor production, and plasmid conjugation.[1][2] The canonical example of OC8-HSL-mediated regulation is found in Agrobacterium tumefaciens, the causative agent of crown gall disease.

The TraI/TraR System in Agrobacterium tumefaciens

The expression of genes required for the conjugal transfer of the tumor-inducing (Ti) plasmid in A. tumefaciens is tightly controlled by the TraI/TraR QS system.[3]

  • Synthesis: The LuxI-family synthase, TraI, synthesizes OC8-HSL.[3]

  • Detection and Activation: As the bacterial population density increases, OC8-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LuxR-family transcriptional regulator, TraR.[3]

  • Transcriptional Regulation: The OC8-HSL-TraR complex is the active form of the regulator. It binds to specific DNA sequences, known as tra boxes, in the promoter regions of target genes, activating the transcription of the tra regulon, which is essential for Ti plasmid conjugation.[3][4]

G cluster_cell Agrobacterium tumefaciens Cell TraI TraI Synthase OC8_HSL OC8-HSL TraI->OC8_HSL Synthesizes TraR_inactive TraR (Inactive) TraR_active OC8-HSL-TraR Complex (Active) TraR_inactive->TraR_active Forms OC8_HSL->TraR_inactive Binds to tra_box tra box (Promoter) TraR_active->tra_box Binds to tra_genes tra Regulon Genes tra_box->tra_genes Activates Transcription Conjugation Ti Plasmid Conjugation tra_genes->Conjugation Leads to OC8_HSL_out OC8-HSL OC8_HSL_out->OC8_HSL Diffuses (High Density)

Caption: OC8-HSL-mediated quorum sensing in A. tumefaciens.
Quorum Quenching: External Regulation by Plant Signals

Host plants are not passive participants and can interfere with bacterial QS. In wounded plant tissues, Gamma-aminobutyric acid (GABA) accumulates and can trigger a "quorum quenching" response in A. tumefaciens.[5]

  • GABA Uptake: A. tumefaciens imports GABA via the Bra ABC transporter.[5]

  • Gene Induction: Intracellular GABA leads to the induced expression of the attKLM operon.[5]

  • Signal Degradation: The attM gene within this operon encodes a lactonase, an enzyme that degrades OC8-HSL by hydrolyzing its homoserine lactone ring.[5] This prevents the accumulation of the QS signal, thereby inhibiting TraR activation and suppressing Ti plasmid conjugation.

G GABA GABA (from Plant) Bra Bra Transporter GABA->Bra Uptake attKLM attKLM Operon Bra->attKLM Induces Expression AttM AttM Lactonase attKLM->AttM Encodes OC8_HSL OC8-HSL AttM->OC8_HSL Degrades QS_Response Quorum Sensing Response AttM->QS_Response Inhibits Degraded_HSL Degraded HSL OC8_HSL->Degraded_HSL OC8_HSL->QS_Response Activates

Caption: GABA-mediated quorum quenching of OC8-HSL signaling.
Quantitative Data: OC8-HSL Concentration

The following table summarizes the impact of GABA on OC8-HSL levels in A. tumefaciens cultures.

StrainConditionOC8-HSL Concentration (nM)Reference
A. tumefaciens C58No GABA0.5[5]
A. tumefaciens C580.5 - 1.0 mM GABANot Detected[5]
A. tumefaciens C58 (overexpressing traR)No GABA20[5]
A. tumefaciens C58 (overexpressing traR)0.5 - 1.0 mM GABANot Detected[5]

Inter-kingdom Signaling: Gene Regulation in Plants

OC8-HSL can be perceived by plants, influencing their physiology and defense responses. This inter-kingdom signaling demonstrates a complex co-evolutionary relationship between bacteria and their plant hosts.

Priming of Plant Immunity

Pre-treatment of Arabidopsis thaliana with OC8-HSL has been shown to prime the plant's immune system, enhancing resistance against necrotrophic pathogens like Pectobacterium carotovorum.[6][7] This priming effect is mediated through the coordination of two key phytohormone signaling pathways:

  • Jasmonic Acid (JA) Pathway: OC8-HSL treatment induces the expression of key JA biosynthesis genes (LOX, AOS, AOC), leading to the accumulation of JA. The JA pathway is crucial for defense against necrotrophic pathogens.[6][7]

  • Auxin (IAA) Pathway: The molecule also upregulates auxin-related transcription factors and induces the accumulation of indoleacetic acid (IAA).[7] Exogenous application of IAA mimics the resistance-enhancing effect of OC8-HSL, suggesting auxin signaling is a key component of this response.[7]

G cluster_plant Arabidopsis Cell OC8_HSL OC8-HSL Receptor Putative Receptor OC8_HSL->Receptor Perceived by JA_Pathway JA Biosynthesis (LOX, AOS, AOC) Receptor->JA_Pathway Activates Auxin_Pathway Auxin Signaling (DR5, SAUR) Receptor->Auxin_Pathway Activates JA Jasmonic Acid (JA) JA_Pathway->JA Produces IAA Auxin (IAA) Auxin_Pathway->IAA Induces Defense Enhanced Pathogen Resistance JA->Defense IAA->Defense

Caption: OC8-HSL priming of plant immunity via JA and Auxin pathways.
Proteomic Response to OC8-HSL

A proteomic analysis of Arabidopsis thaliana seedlings treated with OC8-HSL revealed significant changes in protein abundance, indicating a broad physiological response.[8]

Protein CategoryNumber of Identified ProteinsPredominant ChangeReference
Carbohydrate & Energy MetabolismMultipleUp-regulated[8]
Protein Biosynthesis & Quality ControlMultipleUp-regulated[8]
Defense Response & Signal TransductionMultipleUp-regulated[8]
Cytoskeleton RemodelingMultipleUp-regulated[8]
Total Significantly Altered Spots 53 ~67% Up-regulated [8]
Total Proteins Identified (MALDI-TOF-MS) 34 N/A[8]

Bioinformatic analysis further indicated that chloroplasts were the organelles most affected by OC8-HSL exposure.[8]

Key Experimental Protocols

Investigating the gene regulatory functions of OC8-HSL requires a combination of microbiological, genetic, and biochemical techniques.

Protocol: Quantification of OC8-HSL using a Biosensor

This method uses a reporter strain that produces a measurable signal (e.g., β-galactosidase activity) in response to OC8-HSL.

  • Strain Preparation: Culture the A. tumefaciens NT1(pZLR4) biosensor strain overnight in appropriate media.[5] This strain contains a traR gene and a traG::lacZ reporter fusion, making it responsive to OC8-HSL.

  • Sample Preparation: Prepare cell-free supernatants from the bacterial cultures to be tested by centrifugation and filtration.

  • Assay: In a 96-well plate, mix the prepared biosensor culture with the test supernatants or with known concentrations of synthetic OC8-HSL to create a standard curve.

  • Incubation: Incubate the plate at the optimal growth temperature for the biosensor (e.g., 28°C) for a sufficient period (e.g., 6-8 hours).

  • Measurement: Quantify β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm.

  • Analysis: Determine the concentration of OC8-HSL in the samples by interpolating their absorbance values against the standard curve.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the direct DNA binding sites of a transcriptional regulator like TraR across the entire genome.[9][10][11]

  • Cross-linking: Grow A. tumefaciens expressing a tagged version of TraR (e.g., 3x-FLAG) to the desired cell density. Add formaldehyde directly to the culture to cross-link proteins to DNA in vivo. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-600 bp using sonication.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the tag (e.g., anti-FLAG antibody) conjugated to magnetic beads. This will enrich for DNA fragments bound by the tagged TraR protein.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade the protein using proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencing platform. An "input" control library should also be prepared from chromatin that did not undergo IP.

  • Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the IP sample compared to the input control. These peaks represent the in vivo binding sites of TraR.

G Start 1. Cross-link Proteins to DNA (in vivo, formaldehyde) Lysis 2. Lyse Cells & Shear DNA (Sonication) Start->Lysis IP 3. Immunoprecipitation (Antibody for Tagged TraR) Lysis->IP Rev_Xlink 4. Reverse Cross-links & Purify DNA IP->Rev_Xlink Seq 5. Library Prep & Sequencing Rev_Xlink->Seq Analysis 6. Data Analysis (Peak Calling) Seq->Analysis Result Identification of TraR Binding Sites Analysis->Result

Caption: General experimental workflow for ChIP-seq.
Protocol: Proteomic Analysis of Plant Response

This protocol outlines the steps to identify plant proteins that change in abundance in response to OC8-HSL treatment, based on 2D-gel electrophoresis (2-DE) and mass spectrometry.[8]

  • Plant Treatment: Grow Arabidopsis thaliana seedlings under sterile conditions. Treat one group with a specific concentration of OC8-HSL (e.g., 10 µM) and a control group with a mock solution.[6]

  • Protein Extraction: After the treatment period, harvest the seedlings and extract total proteins using a suitable buffer (e.g., Tris-based buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration in each extract using a standard method like the Bradford assay.

  • Two-Dimensional Gel Electrophoresis (2-DE):

    • First Dimension (IEF): Separate proteins based on their isoelectric point (pI) using isoelectric focusing (IEF) on an IPG strip.

    • Second Dimension (SDS-PAGE): Separate the proteins from the IPG strip based on their molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Gel Staining and Imaging: Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain). Digitize the gel images using a high-resolution scanner.

  • Image Analysis: Use specialized software to compare the gel images from the treated and control groups. Identify protein spots whose intensity (abundance) is significantly and consistently different between the conditions.

  • Protein Identification (Mass Spectrometry):

    • Excise the protein spots of interest from the gel.

    • Perform in-gel digestion with trypsin to generate peptides.

    • Analyze the resulting peptides using MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry).

    • Identify the proteins by matching the obtained peptide mass fingerprint against a protein database (e.g., TAIR for Arabidopsis).

Conclusion and Future Directions

This compound is a multifaceted signaling molecule whose regulatory influence transcends species boundaries. Within bacteria, it is a cornerstone of quorum sensing, controlling collective behaviors critical for survival and virulence. In plants, it acts as an external cue that can be co-opted to prime the immune system. This dual role makes the OC8-HSL signaling pathway a compelling target for research and development. For drug development professionals, understanding the specifics of TraR-ligand binding could lead to novel quorum quenching inhibitors to combat bacterial infections. For agricultural scientists, harnessing the plant-priming capabilities of OC8-HSL or its analogs could pave the way for new, non-herbicidal methods to enhance crop resilience. Future research should focus on identifying the specific plant receptors for OC8-HSL and elucidating the downstream signaling cascades with greater precision.

References

The Architect of Bacterial Communities: A Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone and its Role in Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key acyl-homoserine lactone (AHL), is a central signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. This molecule plays a critical role in the regulation of gene expression, leading to the coordinated production of virulence factors and the formation of biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms are a major contributor to the persistence of chronic infections and the heightened resistance of bacteria to antimicrobial agents. A thorough understanding of the mechanisms by which OOHL modulates biofilm formation is paramount for the development of novel anti-biofilm and anti-virulence therapeutics. This technical guide provides a comprehensive overview of the pivotal role of OOHL in biofilm development, detailing the intricate signaling pathways, presenting quantitative data on its effects, and offering detailed experimental protocols for its study.

Introduction: Quorum Sensing and the Language of Bacteria

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules generally consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[1]

N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), also known as 3-oxo-C8-HSL, is a prominent member of the AHL family. It is a key signaling molecule in the complex regulatory networks of bacteria such as Pseudomonas aeruginosa and Agrobacterium tumefaciens.[1] Within these networks, OOHL acts as a chemical messenger, accumulating in the environment as the bacterial population grows. Upon reaching a critical threshold concentration, OOHL triggers a cascade of gene expression that orchestrates collective behaviors, including the formation of biofilms.

The Signaling Pathway: How OOHL Orchestrates Biofilm Formation

In Pseudomonas aeruginosa, the quorum-sensing circuitry is a hierarchical network where the las and rhl systems are central players.[2] While N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and the LasR protein are considered the master regulators, the RhlR system, in conjunction with its cognate autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), also plays a crucial, albeit sometimes independent, role in controlling virulence and biofilm development.[3][4]

The binding of AHLs to their cognate LuxR-type transcriptional regulators is a key event in activating quorum sensing-dependent gene expression. In the case of OOHL, it interacts with a LuxR homolog, which, in Agrobacterium tumefaciens, is the transcriptional activator TraR.[1] In Pseudomonas aeruginosa, while 3-oxo-C12-HSL is the primary ligand for LasR, there is evidence that other AHLs can interact with the various LuxR-type receptors within the cell, contributing to the fine-tuning of gene expression.

The activation of these transcriptional regulators by OOHL and other AHLs initiates a signaling cascade that leads to the expression of a suite of genes involved in biofilm formation. These include genes responsible for:

  • Initial attachment: Production of adhesins and pili that facilitate the initial binding of bacteria to surfaces.

  • Microcolony formation: Proliferation and aggregation of bacteria into small, organized clusters.

  • Extracellular Polymeric Substance (EPS) production: Synthesis of the protective matrix that encases the biofilm, composed of polysaccharides, proteins, and extracellular DNA (eDNA).

  • Biofilm maturation: Development of the characteristic three-dimensional structure of mature biofilms, often including water channels.

Below is a diagram illustrating the general signaling pathway of AHL-mediated quorum sensing leading to biofilm formation.

AHL_Signaling_Pathway OOHL_out OOHL (Low Concentration) OOHL_in_high OOHL (High Concentration) LuxR LuxR-type Receptor (Inactive) OOHL_in_high->LuxR Diffusion & Binding LuxI LuxI-type Synthase LuxI->OOHL_out Synthesis & Secretion LuxR_active LuxR-OOHL Complex (Active) LuxR->LuxR_active Activation DNA Target Gene Promoters LuxR_active->DNA Binds to Biofilm_genes Biofilm Formation Genes (e.g., EPS synthesis, adhesins) DNA->Biofilm_genes Activates Transcription

AHL-mediated quorum sensing pathway for biofilm formation.

Data Presentation: The Quantitative Impact of OOHL on Biofilm Formation

The concentration of OOHL has a direct and quantifiable impact on the extent of biofilm formation. While specific values can vary depending on the bacterial species, strain, and experimental conditions, a general dose-dependent relationship is observed. In Pseudomonas aeruginosa, diffusing N-3-Oxo-octanoyl-L-homoserine lactone (referred to as C8-oxo-HSL in the study) at concentrations over 10-7 g/L has been shown to increase the growth rate of cells within the biofilm.[5] However, at the same concentrations, there was no observable influence on the overall cell density and the amount of extracellular polymeric substances.[5] Interestingly, very low concentrations of OOHL (10-11 to 10-8 g/L) did not affect cell growth in liquid culture.[5]

The following table summarizes hypothetical quantitative data illustrating the typical effect of varying OOHL concentrations on biofilm biomass, as might be measured by a crystal violet assay (quantified by optical density at 570-595 nm) and average biofilm thickness.

OOHL Concentration (µM)Biofilm Biomass (OD595)Average Biofilm Thickness (µm)
0 (Control)0.25 ± 0.0415 ± 3
10.45 ± 0.0625 ± 4
50.82 ± 0.0948 ± 6
101.25 ± 0.1575 ± 8
251.30 ± 0.1878 ± 9
501.15 ± 0.1472 ± 7

Note: The data presented in this table are illustrative and compiled from trends observed in the scientific literature. Actual experimental results may vary.

Experimental Protocols: Methodologies for Studying OOHL and Biofilm Formation

To facilitate reproducible research in this area, this section provides detailed protocols for key experiments used to investigate the role of OOHL in biofilm formation.

Quantification of Biofilm Formation using the Crystal Violet Assay

This method provides a quantitative measure of the total biofilm biomass.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium at the optimal temperature with shaking.

  • Plate Inoculation: Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. To test the effect of OOHL, add varying concentrations of the molecule to the designated wells.

  • Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.

Crystal_Violet_Assay_Workflow start Start: Prepare Bacterial Inoculum inoculate Inoculate 96-well plate with bacteria and OOHL start->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain (e.g., with Ethanol) wash2->solubilize read Measure Absorbance (OD 570-595 nm) solubilize->read end_node End: Quantify Biofilm Biomass read->end_node

Workflow for the Crystal Violet Biofilm Assay.
Extraction of N-acyl-homoserine lactones (AHLs) from Bacterial Cultures

This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis, such as by HPLC.

Materials:

  • Bacterial culture grown to the late logarithmic or early stationary phase

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

  • HPLC-grade methanol

  • 0.22 µm syringe filters

Procedure:

  • Supernatant Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant into a clean container.

  • Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the phases to separate. Collect the upper organic phase. Repeat the extraction twice more with fresh ethyl acetate.

  • Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of HPLC-grade methanol (e.g., 1 mL).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

Quantification of OOHL by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of OOHL using reversed-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from, for example, 20% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at 210 nm or MS detection in positive ion mode, monitoring for the parent ion of OOHL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of OOHL of known concentrations in methanol.

  • Sample Analysis: Inject the prepared standards and the extracted samples onto the HPLC system.

  • Quantification: Generate a standard curve by plotting the peak area of the OOHL standards against their concentrations. Determine the concentration of OOHL in the samples by comparing their peak areas to the standard curve.

HPLC_Workflow start Start: Prepare OOHL Standards & Extracted Samples inject Inject samples onto C18 HPLC column start->inject separate Separate compounds using a solvent gradient inject->separate detect Detect OOHL using UV or Mass Spectrometry separate->detect quantify Quantify OOHL based on peak area and standard curve detect->quantify end_node End: Determine OOHL Concentration quantify->end_node

References

The Impact of 3-oxo-N-(2-oxooxolan-3-yl)octanamide on Virulence Factor Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-Octanoyl-L-homoserine Lactone (C8-HSL) in Bacterial Quorum Sensing and Pathogenesis

Executive Summary

This technical guide provides a comprehensive overview of the role of 3-oxo-N-(2-oxooxolan-3-yl)octanamide, more commonly known as N-octanoyl-L-homoserine lactone (C8-HSL), in the regulation of bacterial virulence. As a key signaling molecule in quorum sensing (QS), a cell-to-cell communication system, C8-HSL plays a pivotal role in coordinating the expression of a wide array of virulence factors in various pathogenic bacteria, most notably Pseudomonas aeruginosa. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular mechanisms, quantitative effects on gene expression, and the experimental methodologies used to study this critical aspect of bacterial pathogenesis. A thorough understanding of the C8-HSL signaling pathway is paramount for the development of novel anti-virulence strategies to combat antibiotic-resistant infections.

Introduction to this compound (C8-HSL) and Quorum Sensing

This compound, or C8-HSL, is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are central to the process of quorum sensing (QS) in Gram-negative bacteria. QS allows bacteria to monitor their population density and, upon reaching a certain threshold, collectively alter gene expression. This coordinated behavior enables bacteria to function as a multicellular entity, launching virulent attacks, forming protective biofilms, and enhancing their survival within a host.[4]

In the opportunistic pathogen Pseudomonas aeruginosa, the QS network is particularly complex, with the Las and Rhl systems being two of the most well-characterized AHL-mediated pathways.[5][6] The Las system, which produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is generally considered to be at the top of the regulatory hierarchy.[7][8][9] It activates the Rhl system, which in turn is mediated by C8-HSL and its cognate receptor, RhlR.[7][9][10] This hierarchical cascade ultimately controls the expression of a multitude of virulence factors.

Quantitative Impact of C8-HSL on Virulence Factor Gene Expression

The binding of C8-HSL to its receptor, RhlR, triggers a transcriptional cascade that modulates the expression of numerous genes responsible for virulence. The following tables summarize the quantitative effects of exogenous C8-HSL on the expression of key virulence-associated genes in Pseudomonas aeruginosa, as determined by quantitative real-time PCR (qRT-PCR) and transcriptomic studies.

Table 1: C8-HSL-Mediated Regulation of Key Virulence Genes in Pseudomonas aeruginosa

GeneVirulence Factor/FunctionC8-HSL ConcentrationFold Change in ExpressionBacterial StrainReference
lasBElastase BNot specifiedUpregulatedPAO1[2]
rhlARhamnolipid BiosynthesisNot specifiedUpregulatedPAO1[1]
rhlBRhamnolipid BiosynthesisNot specifiedUpregulatedPAO1[1]
phzA1Phenazine BiosynthesisNot specifiedUpregulatedPAO1[6]
phzMPyocyanin BiosynthesisNot specifiedUpregulatedPAO1
hcnAHydrogen Cyanide SynthaseNot specifiedUpregulatedPAO1
aprAAlkaline ProteaseNot specifiedUpregulatedClinical Isolates[5]
plcHHemolytic Phospholipase CNot specifiedUpregulatedClinical Isolates[5]

Table 2: Concentration-Dependent Effects of C8-HSL on Virulence Factor Production

Virulence FactorC8-HSL Concentration% Change in ProductionBacterial StrainReference
Pyocyanin10 µMSignificant IncreasePAO1
Elastase25 µMSignificant IncreasePAO1
Biofilm Formation100 µMEnhancedPA14

Signaling Pathway of C8-HSL in Pseudomonas aeruginosa

The C8-HSL signaling pathway is intricately linked with the overarching quorum-sensing network in P. aeruginosa. The following diagram illustrates the hierarchical relationship between the Las and Rhl systems and the central role of C8-HSL in activating the expression of virulence genes.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Factor Expression LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Transcription RhlR RhlR LasR->RhlR Activates Transcription Virulence_Genes lasB, rhlAB, phz genes, etc. LasR->Virulence_Genes Regulates Expression C12_HSL->LasR Binds & Activates C8_HSL C8-HSL (this compound) RhlI->C8_HSL Synthesizes RhlR->Virulence_Genes Regulates Expression C8_HSL->RhlR Binds & Activates

Caption: The hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of C8-HSL on bacterial virulence.

Synthesis of N-octanoyl-L-homoserine lactone (C8-HSL)

Objective: To chemically synthesize C8-HSL for use in in vitro and in vivo experiments.

Materials:

  • L-Homoserine lactone hydrobromide

  • Octanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve L-Homoserine lactone hydrobromide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA) dropwise to the solution to neutralize the hydrobromide and act as a base.

  • Slowly add octanoyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure C8-HSL.

  • Confirm the structure and purity of the synthesized C8-HSL using techniques such as NMR and mass spectrometry.

Quantification of Biofilm Formation (Crystal Violet Assay)

Objective: To quantify the effect of C8-HSL on bacterial biofilm formation.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., LB broth)

  • C8-HSL stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Grow a bacterial overnight culture in the appropriate medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • In a 96-well plate, add the diluted bacterial culture to each well.

  • Add varying concentrations of C8-HSL to the test wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours to allow for biofilm formation.

  • Carefully remove the planktonic cells by gently aspirating the medium from each well.

  • Wash the wells twice with PBS to remove any remaining non-adherent cells.

  • Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Solubilize the bound crystal violet by adding 30% acetic acid to each well and incubate for 15 minutes with gentle shaking.

  • Transfer the solubilized crystal violet to a new microtiter plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The absorbance is directly proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow A Bacterial Culture Inoculation + C8-HSL Treatment B Incubation (24-48h) Biofilm Formation A->B C Removal of Planktonic Cells B->C D Washing with PBS C->D E Staining with Crystal Violet D->E F Washing to Remove Excess Stain E->F G Solubilization of Bound Stain F->G H Absorbance Measurement G->H

Caption: Workflow for the crystal violet biofilm quantification assay.
Motility Assays (Swimming and Swarming)

Objective: To assess the effect of C8-HSL on bacterial swimming and swarming motilities.

Materials:

  • Petri plates

  • Tryptone or LB broth

  • Agar

  • Glucose (for swarming)

  • Overnight bacterial culture

  • C8-HSL stock solution

  • Sterile toothpicks or pipette tips

Procedure for Swimming Motility:

  • Prepare swimming agar plates containing a low concentration of agar (e.g., 0.3% w/v) in a suitable medium (e.g., tryptone broth). Incorporate desired concentrations of C8-HSL into the agar.

  • Allow the plates to solidify at room temperature.

  • Inoculate the center of each plate with a small volume of an overnight bacterial culture using a sterile toothpick or pipette tip, being careful not to touch the bottom of the plate.

  • Incubate the plates at the optimal growth temperature for 16-24 hours.

  • Measure the diameter of the circular turbid zone of bacterial growth. A larger diameter indicates increased swimming motility.

Procedure for Swarming Motility:

  • Prepare swarming agar plates containing a slightly higher concentration of agar (e.g., 0.5% w/v) in a nutrient-rich medium (e.g., LB agar supplemented with glucose). Add different concentrations of C8-HSL to the medium before pouring the plates.

  • Dry the plates at room temperature for a few hours before use.

  • Inoculate the center of each plate with a small aliquot of an overnight bacterial culture.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Observe and measure the diameter of the zone of bacterial spreading across the surface of the agar. The formation of dendritic patterns is characteristic of swarming motility.

Conclusion and Future Directions

This compound (C8-HSL) is a central signaling molecule in the quorum-sensing network of Pseudomonas aeruginosa and other Gram-negative bacteria. Its influence on the expression of a vast array of virulence factors underscores its importance as a potential target for novel antimicrobial therapies. By disrupting C8-HSL signaling, it may be possible to attenuate bacterial virulence without exerting selective pressure for the development of resistance, a significant advantage over traditional antibiotics.

Future research should focus on further elucidating the complex interplay between the C8-HSL-mediated Rhl system and other regulatory networks within the bacterial cell. A deeper understanding of these interactions will be crucial for the rational design of effective anti-quorum sensing agents. Furthermore, the development of high-throughput screening assays for inhibitors of C8-HSL synthesis or its binding to the RhlR receptor will accelerate the discovery of new therapeutic leads. The continued investigation into the role of C8-HSL in bacterial pathogenesis holds great promise for the development of innovative strategies to combat infectious diseases.

References

Methodological & Application

Synthesis of 3-oxo-N-(2-oxooxolan-3-yl)octanamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of 3-oxo-N-(2-oxooxolan-3-yl)octanamide, a member of the N-acyl homoserine lactone (AHL) class of molecules. AHLs are known to be involved in bacterial quorum sensing, a cell-to-cell communication mechanism.

Introduction

N-acyl homoserine lactones (AHLs) are signaling molecules primarily utilized by Gram-negative bacteria to regulate gene expression in a population density-dependent manner, a process known as quorum sensing. This regulation controls various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. The specific molecule, this compound, possesses the characteristic homoserine lactone ring acylated with a 3-oxooctanoyl side chain. The synthesis of this and related molecules is crucial for research into quorum sensing mechanisms, the development of quorum sensing inhibitors as potential antimicrobial agents, and for studying the interactions between bacteria and their hosts.

Quantitative Data Summary

While specific experimental data for the synthesis of this compound is not extensively available in the public domain, the following table presents hypothetical yet plausible quantitative data for the proposed synthetic protocol. This data is based on typical yields and purities achieved for similar amide coupling reactions.

StepReactant 1Reactant 2Coupling ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
Amide Coupling 3-oxooctanoic acid(±)-α-amino-γ-butyrolactone hydrochlorideHATUDichloromethane (DCM)42575>95 (after purification)

Experimental Protocols

This section details the proposed experimental protocol for the synthesis of this compound. The synthesis involves the coupling of 3-oxooctanoic acid and (±)-α-amino-γ-butyrolactone.

Materials:

  • 3-oxooctanoic acid

  • (±)-α-amino-γ-butyrolactone hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-oxooctanoic acid (1 equivalent). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Amine and Base: To the solution, add (±)-α-amino-γ-butyrolactone hydrochloride (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Coupling Agent Addition: Add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexane).

  • Work-up: Once the reaction is complete (typically within 4 hours), quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.

Visualizations

Diagram 1: General N-Acyl Homoserine Lactone Signaling Pathway

AHL_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL LuxI->AHL Synthesis LuxR LuxR (Receptor) TargetGenes Target Genes LuxR->TargetGenes Activation AHL->LuxR Binding AHL->AHL_out Diffusion Phenotype Quorum Sensing Phenotype TargetGenes->Phenotype Expression AHL_out->LuxR Re-entry at high concentration

Caption: General signaling pathway of N-acyl homoserine lactones in Gram-negative bacteria.

Diagram 2: Experimental Workflow for Synthesis and Purification

Synthesis_Workflow arrow arrow Start Start Reactants Dissolve 3-oxooctanoic acid, add amine and base in DCM Start->Reactants Coupling Add HATU coupling reagent Reactants->Coupling Reaction Stir at room temperature Coupling->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous work-up and extraction Monitoring->Workup Reaction complete Purification Flash column chromatography Workup->Purification Characterization NMR and MS analysis Purification->Characterization End Pure Product Characterization->End

Caption: Experimental workflow for the synthesis and purification of the target molecule.

Application Notes and Protocols for the Detection of N-3-Oxo-octanoyl-L-homoserine lactone

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the detection and quantification of N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. The following sections outline the principles of 3-oxo-C8-HSL signaling, comprehensive protocols for its extraction and analysis using various methods, and a summary of quantitative data for easy comparison of techniques.

Introduction to 3-oxo-C8-HSL and Quorum Sensing

N-acyl-L-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. 3-oxo-C8-HSL is a specific AHL that plays a crucial role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and bioluminescence in various bacterial species. The canonical signaling pathway involving 3-oxo-C8-HSL is the LuxI/LuxR-type quorum sensing system.

Signaling Pathway

The LuxI/LuxR-type quorum sensing circuit is a well-characterized signaling pathway. The LuxI homolog synthesizes the AHL signal molecule, 3-oxo-C8-HSL. As the bacterial population density increases, the concentration of 3-oxo-C8-HSL in the environment surpasses a threshold. This allows the AHL to bind to and activate the LuxR homolog, a cytoplasmic receptor and transcriptional regulator. The resulting AHL-receptor complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression.

LuxI_LuxR_Signaling LuxI/LuxR-type Quorum Sensing Pathway for 3-oxo-C8-HSL 3_oxo_C8_HSL_out 3-oxo-C8-HSL LuxR LuxR Receptor 3_oxo_C8_HSL_out->LuxR Diffusion & Binding LuxI LuxI Synthase LuxI->3_oxo_C8_HSL_out Synthesis & Secretion Complex 3-oxo-C8-HSL-LuxR Complex LuxR->Complex DNA Promoter (lux box) Complex->DNA Binding Genes Target Genes mRNA mRNA Genes->mRNA Transcription Proteins Proteins (e.g., Virulence Factors) mRNA->Proteins Translation

Caption: LuxI/LuxR-type quorum sensing pathway for 3-oxo-C8-HSL.

Detection Methods

A variety of methods are available for the detection and quantification of 3-oxo-C8-HSL, ranging from chromatographic techniques providing high specificity and sensitivity to more rapid and high-throughput biosensor assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the identification and quantification of AHLs due to its high sensitivity and selectivity.[1]

Experimental Workflow

LCMS_Workflow General Workflow for LC-MS/MS Detection of 3-oxo-C8-HSL start Bacterial Culture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Evaporation & Reconstitution extraction->concentration hplc HPLC Separation (C18 Reversed-Phase) concentration->hplc ms Mass Spectrometry (ESI-MS/MS) hplc->ms analysis Data Analysis (Quantification) ms->analysis end Results analysis->end

Caption: General workflow for LC-MS/MS detection of 3-oxo-C8-HSL.

Protocol: Quantification of 3-oxo-C8-HSL by LC-MS/MS

a. Sample Preparation (Liquid-Liquid Extraction) [2]

  • Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.

  • Supernatant Collection: Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant the supernatant into a clean flask.

  • Acidification: Acidify the supernatant to a pH of approximately 2.0 by adding glacial acetic acid (typically 0.1% v/v).[2]

  • Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate. Collect the upper organic phase. Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate to maximize recovery.[2]

  • Solvent Evaporation: Combine the organic phases and evaporate the ethyl acetate using a rotary evaporator at 40°C or a gentle stream of nitrogen until a dry residue is obtained.[2]

  • Reconstitution: Resuspend the dried extract in a known, small volume of methanol (e.g., 1 mL).[2]

  • Filtration: Filter the resuspended extract through a 0.22 µm syringe filter to remove any particulate matter.[2]

  • Storage: Store the final extract at -20°C until analysis.[2]

b. LC-MS/MS Analysis [1][3]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% (v/v) formic acid.

    • Flow Rate: As per column specifications.

    • Injection Volume: 20 µL.[1]

    • Column Temperature: 25°C.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS Parameters (example): [1]

      • Capillary Voltage: 4500 V

      • Mass Range: 120-450 amu

      • Fragmentor Voltage: 120 V

      • Collision Energy: 7 V

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for 3-oxo-C8-HSL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another reliable technique for AHL quantification, often requiring derivatization of the 3-oxo-AHLs.

Protocol: Quantification of 3-oxo-C8-HSL by GC-MS [4]

  • Sample Preparation: Extract 3-oxo-C8-HSL from the bacterial culture supernatant as described in the LC-MS/MS protocol (Section 1a).

  • Derivatization: Convert the 3-oxo-AHLs to their pentafluorobenzyloxime derivatives.

  • GC-MS Analysis:

    • Injection: Introduce the derivatized sample into the GC-MS system.

    • Separation: Use a suitable capillary column for separation.

    • Detection: Employ electron capture-negative ion mass spectrometry.

    • Quantification: Use an internal standard, such as a stable isotope-labeled AHL, for accurate quantification.[4]

Biosensor-Based Assays

Bacterial biosensors are engineered strains that produce a detectable signal (e.g., light, color) in the presence of specific AHLs.[5][6] They are useful for screening and semi-quantitative analysis.

Protocol: Detection of 3-oxo-C8-HSL using an Agrobacterium tumefaciens Biosensor [5][7]

  • Biosensor Strain: Utilize an A. tumefaciens strain harboring a reporter plasmid (e.g., with a lacZ fusion to a tra gene) that is responsive to AHLs.[7] This strain should not produce its own AHLs.

  • Assay Preparation:

    • Prepare a lawn of the biosensor strain on an appropriate agar medium.

    • Spot the extracted samples or purified 3-oxo-C8-HSL standards onto the bacterial lawn.

  • Incubation: Incubate the plate at the optimal temperature for the biosensor strain until a response is observed.

  • Detection:

    • For a lacZ reporter, the production of β-galactosidase can be detected by the addition of a chromogenic substrate like X-Gal, resulting in blue spots.[7]

    • For a lux reporter, bioluminescence can be detected using a luminometer or by exposing the plate to X-ray film.[5]

  • Semi-Quantification: The size and intensity of the spot can be compared to those produced by known concentrations of 3-oxo-C8-HSL standards.

A cell-free assay system has also been developed using lysates from the A. tumefaciens biosensor, offering a more rapid detection method.[8]

Thin-Layer Chromatography (TLC)

TLC coupled with a biosensor overlay is a simple and effective method for the separation and detection of AHLs from a mixture.[7][9]

Protocol: TLC Detection of 3-oxo-C8-HSL [7]

  • TLC Plate Preparation: Spot the extracted samples and AHL standards onto a C18 reversed-phase TLC plate.

  • Development: Develop the TLC plate in a suitable solvent system (e.g., methanol/water mixture).

  • Biosensor Overlay:

    • After the solvent front has reached the top of the plate, air-dry the plate.

    • Overlay the plate with a thin layer of agar medium seeded with the appropriate biosensor strain (e.g., A. tumefaciens).

  • Incubation and Detection: Incubate the plate and detect the AHLs as described in the biosensor assay protocol (Section 3). The AHLs will appear as spots at different retention factors (Rf values). 3-oxo-AHLs typically produce tear-shaped spots.[5]

Quantitative Data Summary

The following table summarizes the quantitative data for different 3-oxo-C8-HSL detection methods based on available literature.

Detection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeSample MatrixReference
LC-MS/MS Not explicitly stated, but sensitive to ng levels[10]Not explicitly statedNot explicitly statedBacterial culture supernatant[1],[3]
GC-MS Sensitive to ng levels[4]Not explicitly stated1, 10, and 100 ng per sample tested[4]Bacterial biofilm and effluent[4]
Biosensor (Cell-free) ~100-300 nM (with X-Gal), ~10-30 nM (with Beta-Glo)Not explicitly statedUp to 2 µMPurified samples[8]
Biosensor (Whole-cell) pM to µM rangeNot explicitly statedWide rangeCystic fibrosis sputum, various samples[11]
Photoluminescence Biosensor Not explicitly statedNot explicitly stated10–120 nMArtificial urine media[12]

Note: The performance of each method can vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data presented here are for comparative purposes.

Conclusion

The choice of detection method for 3-oxo-C8-HSL depends on the specific research question, required sensitivity and selectivity, sample throughput, and available instrumentation. LC-MS/MS and GC-MS offer the highest degree of accuracy and are ideal for quantitative studies. Biosensor-based assays and TLC are valuable tools for screening, semi-quantification, and identifying AHL production in new bacterial isolates. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to effectively detect and quantify this important quorum-sensing molecule.

References

Application Notes and Protocols for the Quantification of 3-oxo-C8-HSL in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantification of N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), a key quorum-sensing signal molecule in many Gram-negative bacteria. Accurate quantification of 3-oxo-C8-HSL is crucial for understanding bacterial communication, pathogenesis, and for the development of novel anti-quorum sensing therapeutics. The primary method detailed is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), a robust and sensitive technique for its detection and quantification in bacterial culture supernatants.

Introduction to 3-oxo-C8-HSL and Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to their population density. In many Gram-negative bacteria, this process is mediated by N-acyl-homoserine lactones (AHLs). 3-oxo-C8-HSL is a well-characterized AHL that plays a pivotal role in regulating diverse physiological processes, including biofilm formation, virulence factor production, and plasmid conjugation, particularly in bacteria such as Agrobacterium tumefaciens and Pseudomonas aeruginosa.[1][2] The concentration of 3-oxo-C8-HSL in the extracellular environment directly correlates with the bacterial population density, making its quantification a critical parameter in microbiological and drug discovery research.

Signaling Pathway of 3-oxo-C8-HSL in Agrobacterium tumefaciens

In Agrobacterium tumefaciens, the quorum-sensing system involving 3-oxo-C8-HSL is primarily regulated by the TraI/TraR system. The TraI protein is the synthase responsible for producing 3-oxo-C8-HSL. As the bacterial population grows, the concentration of 3-oxo-C8-HSL increases. Once a threshold concentration is reached, 3-oxo-C8-HSL binds to and activates the transcriptional regulator protein, TraR. The 3-oxo-C8-HSL/TraR complex then binds to specific DNA sequences, known as tra boxes, located in the promoter regions of target genes, thereby activating their transcription. This leads to a coordinated expression of genes involved in processes like the conjugal transfer of the Ti plasmid.[3]

TraR_Signaling_Pathway cluster_cell Agrobacterium tumefaciens Cell cluster_extracellular Extracellular Environment TraI TraI Synthase 3-oxo-C8-HSL_in 3-oxo-C8-HSL TraI->3-oxo-C8-HSL_in Synthesizes TraR TraR Protein (Inactive) Active_TraR 3-oxo-C8-HSL-TraR Complex (Active) TraR->Active_TraR DNA Ti Plasmid DNA Active_TraR->DNA Binds to tra box tra_genes tra Genes DNA->tra_genes Activates Transcription 3-oxo-C8-HSL_in->Active_TraR Binds to 3-oxo-C8-HSL_out 3-oxo-C8-HSL 3-oxo-C8-HSL_in->3-oxo-C8-HSL_out Diffusion 3-oxo-C8-HSL_out->3-oxo-C8-HSL_in

Caption: TraR-mediated quorum sensing pathway in Agrobacterium tumefaciens.

Quantitative Data of 3-oxo-C8-HSL in Bacterial Cultures

The following table summarizes the concentrations of 3-oxo-C8-HSL detected in the culture supernatants of various bacterial species under different conditions. This data is compiled from multiple studies and serves as a reference for expected concentration ranges.

Bacterial SpeciesStrainGrowth ConditionsMethod of QuantificationConcentration of 3-oxo-C8-HSLReference
Agrobacterium tumefaciensC58Minimal mediumLC-MS/MS~50-100 nM[1][4]
Agrobacterium tumefaciensNTL4(pZLR4)ABM minimal mediumBioassay (β-galactosidase)25 nM (added)[5]
Pseudomonas aeruginosaPAO1LB mediumLC-MS/MS170.6 ± 11.8 ng/mL[6]
Pseudomonas aeruginosaBiofilmFlow cellsGC-MS632 ± 381 µM (in biofilm)[7]

Experimental Protocols

Protocol 1: Extraction of 3-oxo-C8-HSL from Bacterial Culture Supernatant

This protocol details the liquid-liquid extraction of 3-oxo-C8-HSL from bacterial culture supernatants, a necessary step prior to quantification by HPLC-MS/MS.

Materials:

  • Bacterial culture grown to the desired cell density

  • Centrifuge and centrifuge tubes

  • Ethyl acetate (acidified with 0.1% formic acid)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late exponential or stationary phase, where AHL production is maximal).

  • Cell Removal: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean collection tube.

  • Extraction:

    • Transfer a known volume of the supernatant (e.g., 50 mL) to a separatory funnel.

    • Add an equal volume of acidified ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The top layer is the organic phase containing the AHLs.

    • Collect the organic phase.

    • Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent from the dried extract using a rotary evaporator or a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of HPLC-grade methanol (e.g., 1 mL).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before HPLC-MS/MS analysis.

  • Storage: Store the final extract at -20°C until analysis.

Protocol 2: Quantification of 3-oxo-C8-HSL using HPLC-MS/MS

This protocol provides a general framework for the quantification of 3-oxo-C8-HSL using a High-Performance Liquid Chromatography system coupled to a tandem Mass Spectrometer. Instrument parameters may need to be optimized for specific equipment.

Instrumentation and Columns:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 3-oxo-C8-HSL analytical standard

  • Internal Standard (e.g., a stable isotope-labeled AHL)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 3-oxo-C8-HSL in methanol at concentrations ranging from nanomolar to micromolar levels. If using an internal standard, add it to each standard solution at a fixed concentration.

  • HPLC Method:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.3 mL/min.

    • Establish a gradient elution program. For example:

      • 0-1 min: 10% B

      • 1-8 min: Gradient from 10% to 90% B

      • 8-10 min: 90% B

      • 10-10.1 min: Gradient from 90% to 10% B

      • 10.1-15 min: 10% B (column re-equilibration)

    • Set the injection volume to 5 µL.

  • MS/MS Method:

    • Operate the ESI source in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of 3-oxo-C8-HSL.

    • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific precursor-to-product ion transitions for 3-oxo-C8-HSL and the internal standard. The precursor ion for 3-oxo-C8-HSL is typically [M+H]⁺ at m/z 242.1. A common product ion is m/z 102.0, corresponding to the homoserine lactone ring.[8]

  • Sample Analysis:

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the extracted bacterial culture samples.

  • Data Analysis:

    • Integrate the peak areas for the 3-oxo-C8-HSL and internal standard MRM transitions.

    • Calculate the peak area ratio of 3-oxo-C8-HSL to the internal standard.

    • Plot the peak area ratios of the standards against their concentrations to generate a linear regression calibration curve.

    • Determine the concentration of 3-oxo-C8-HSL in the unknown samples by interpolating their peak area ratios from the calibration curve.

    • Account for the initial volume of supernatant and the final reconstitution volume to calculate the concentration of 3-oxo-C8-HSL in the original bacterial culture.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the quantification of 3-oxo-C8-HSL from bacterial cultures.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Bacterial Culture centrifugation Centrifugation culture->centrifugation supernatant Cell-free Supernatant centrifugation->supernatant extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration Filtration reconstitution->filtration final_sample Final Sample for Analysis filtration->final_sample hplc HPLC Separation (C18 Column) final_sample->hplc ms MS/MS Detection (MRM Mode) hplc->ms data_analysis Data Analysis ms->data_analysis quantification Quantification (Standard Curve) data_analysis->quantification

Caption: Workflow for 3-oxo-C8-HSL quantification.

References

Application Notes and Protocols: 3-oxo-C8-HSL in Plant Defense Priming

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-3-oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL), a bacterial quorum-sensing molecule, as a priming agent for enhanced disease resistance in plants. This document includes summaries of key quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate the application of 3-oxo-C8-HSL in research and development.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, which regulates bacterial gene expression in response to cell density.[1] Recent evidence has demonstrated that plants can perceive these molecules, leading to a "primed" state.[2] This priming does not typically induce a direct defense response but prepares the plant to respond more rapidly and robustly to subsequent pathogen attacks.[2][3]

The short-chain AHL, 3-oxo-C8-HSL, has been identified as an effective priming agent in various plant species, including Arabidopsis thaliana and Chinese cabbage, against a range of pathogens.[2][4] It has been shown to enhance resistance to both necrotrophic pathogens like Pectobacterium carotovorum ssp. carotovorum (Pcc) and hemi-biotrophic pathogens such as Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).[2][4] The underlying mechanisms involve the potentiation of key plant defense signaling pathways, including those mediated by salicylic acid (SA), jasmonic acid (JA), and auxin.[2][4]

Data Presentation

The following tables summarize the quantitative effects of 3-oxo-C8-HSL treatment on plant disease resistance and defense-related gene expression from key studies.

Table 1: Effect of 3-oxo-C8-HSL Pretreatment on Bacterial Growth in Arabidopsis thaliana

Pathogen3-oxo-C8-HSL Concentration (μM)Pretreatment Time (h)Time Post-Inoculation (h)Reduction in Bacterial CFU/leafReference
P. carotovorum (Pcc)104824Significant inhibition[4]
P. carotovorum (Pcc)104848Significant inhibition[4]
P. syringae pv. tomato DC3000Not specifiedNot specifiedNot specifiedEnhanced resistance[2]

Table 2: Upregulation of Defense-Related Genes in Arabidopsis thaliana Primed with 3-oxo-C8-HSL Post-Pathogen Challenge

GenePathwayPathogen ChallengeFold Change Increase (Primed vs. Unprimed)Reference
LOXJasmonic Acid SynthesisP. carotovorumIncreased[4]
AOSJasmonic Acid SynthesisP. carotovorumIncreased[4]
AOCJasmonic Acid SynthesisP. carotovorumIncreased[4]
PDF1.2Jasmonic Acid ResponseP. carotovorumIncreased[4]
VSP2Jasmonic Acid ResponseP. carotovorumIncreased[4]
PR1Salicylic Acid ResponseP. syringaeFortified expression[2]
PR5Salicylic Acid ResponseP. syringaeFortified expression[2]
ICS1Salicylic Acid BiosynthesisP. syringaePotentiated[2]
SARD1Salicylic Acid Biosynthesis RegulationP. syringaePotentiated[2]
CBP60gSalicylic Acid Biosynthesis RegulationP. syringaePotentiated[2]
DR5Auxin ResponseP. carotovorumIncreased[4]
SAURAuxin ResponseP. carotovorumIncreased[4]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of 3-oxo-C8-HSL in plant defense priming.

Protocol 1: Preparation of 3-oxo-C8-HSL Stock and Working Solutions

Materials:

  • N-3-oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) (Sigma-Aldrich or equivalent)

  • Distilled water

  • 0.22 µm filter

  • pH meter

Procedure:

  • Dissolve 3-oxo-C8-HSL in distilled water to prepare a 10 mM stock solution.[4]

  • Adjust the pH of the stock solution to 5.0.[5]

  • Sterilize the solution by passing it through a 0.22 µm filter.[4]

  • Store the stock solution under dry conditions as recommended by the supplier.

  • Prepare working solutions by diluting the stock solution in the appropriate plant growth medium (e.g., hydroponic solution) to the desired final concentration (e.g., 10 µM).[4]

Protocol 2: Plant Growth and 3-oxo-C8-HSL Pretreatment (Hydroponic System)

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Hydroponic system components (e.g., pots, nutrient solution)

  • Growth chamber with controlled environmental conditions

  • 3-oxo-C8-HSL working solution (10 µM)

Procedure:

  • Grow Arabidopsis thaliana plants in a hydroponic system under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • After a suitable growth period (e.g., 4-5 weeks), add the 10 µM 3-oxo-C8-HSL working solution directly to the hydroponic nutrient solution.[4]

  • Allow the plants to be pretreated for 48 hours.[4]

  • For control plants, add an equivalent volume of the vehicle (distilled water, pH 5.0) to the hydroponic solution.

Protocol 3: Pathogen Inoculation and Disease Assessment

Materials:

  • Pectobacterium carotovorum ssp. carotovorum (Pcc) or Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture

  • Spectrophotometer

  • Appropriate bacterial growth medium (e.g., LB broth)

  • Spray bottle

  • Sterile water

  • Mortar and pestle

  • Agar plates for bacterial counting

Procedure:

  • Grow the pathogen (Pcc or Pst DC3000) in liquid medium overnight at 28°C.

  • Measure the optical density (OD600) of the bacterial culture and dilute it to the desired concentration (e.g., 1 x 10⁸ CFU/mL) with sterile water.

  • Following the 48-hour pretreatment with 3-oxo-C8-HSL, inoculate the plant leaves by spraying with the bacterial suspension until runoff.[4]

  • Maintain the inoculated plants at high humidity for the initial 24 hours.

  • At specified time points post-inoculation (e.g., 24 and 48 hours), collect leaf samples.

  • To quantify bacterial growth, weigh the leaf tissue, surface sterilize, and homogenize it in sterile water using a mortar and pestle.

  • Plate serial dilutions of the homogenate on the appropriate agar medium.

  • Incubate the plates at 28°C and count the colony-forming units (CFUs) to determine the bacterial population size in the leaf tissue.[4]

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Materials:

  • Leaf samples from control and treated plants

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Gene-specific primers (e.g., for PDF1.2, PR1, etc.)

  • qRT-PCR instrument

Procedure:

  • Collect leaf samples at various time points after pathogen inoculation (e.g., 6, 24, and 48 hours).[5]

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Analyze the gene expression data using the 2-ΔΔCt method, with a housekeeping gene (e.g., actin) for normalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways involved in 3-oxo-C8-HSL-mediated defense priming and a typical experimental workflow.

G cluster_priming 3-oxo-C8-HSL Priming cluster_pathways Plant Defense Signaling cluster_sa SA Pathway cluster_ja JA Pathway cluster_auxin Auxin Pathway 3-oxo-C8-HSL 3-oxo-C8-HSL SA Accumulation SA Accumulation 3-oxo-C8-HSL->SA Accumulation Potentiates JA Accumulation JA Accumulation 3-oxo-C8-HSL->JA Accumulation Potentiates IAA Accumulation IAA Accumulation 3-oxo-C8-HSL->IAA Accumulation Induces PR Genes (PR1, PR5) PR Genes (PR1, PR5) SA Accumulation->PR Genes (PR1, PR5) Resistance to Hemibiotrophs Resistance to Hemibiotrophs PR Genes (PR1, PR5)->Resistance to Hemibiotrophs JA Response Genes (PDF1.2, VSP2) JA Response Genes (PDF1.2, VSP2) JA Accumulation->JA Response Genes (PDF1.2, VSP2) Resistance to Necrotrophs Resistance to Necrotrophs JA Response Genes (PDF1.2, VSP2)->Resistance to Necrotrophs Auxin Response Genes (DR5, SAUR) Auxin Response Genes (DR5, SAUR) IAA Accumulation->Auxin Response Genes (DR5, SAUR) JA Pathway JA Pathway Auxin Response Genes (DR5, SAUR)->JA Pathway Coordinates with Pathogen Attack Pathogen Attack Pathogen Attack->SA Accumulation Pathogen Attack->JA Accumulation

Caption: Signaling pathways activated by 3-oxo-C8-HSL priming in plants.

G Plant Growth Plant Growth 3-oxo-C8-HSL Pretreatment (48h) 3-oxo-C8-HSL Pretreatment (48h) Plant Growth->3-oxo-C8-HSL Pretreatment (48h) Pathogen Inoculation Pathogen Inoculation 3-oxo-C8-HSL Pretreatment (48h)->Pathogen Inoculation Data Collection Data Collection Pathogen Inoculation->Data Collection Disease Symptom Scoring Disease Symptom Scoring Data Collection->Disease Symptom Scoring Bacterial CFU Quantification Bacterial CFU Quantification Data Collection->Bacterial CFU Quantification Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Data Collection->Gene Expression Analysis (qRT-PCR)

Caption: Experimental workflow for 3-oxo-C8-HSL plant defense priming studies.

References

Application Note and Protocol for Testing "3-oxo-N-(2-oxooxolan-3-yl)octanamide" Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Many species of Gram-negative bacteria employ a cell-to-cell communication mechanism known as quorum sensing (QS) to orchestrate collective behaviors. This process hinges on the production, release, and detection of small signaling molecules termed autoinducers. In numerous Proteobacteria, N-acyl-homoserine lactones (AHLs) are the most prevalent autoinducers. The chemical structure of "3-oxo-N-(2-oxooxolan-3-yl)octanamide" strongly suggests it is an analog of a C8-HSL autoinducer. Consequently, it has the potential to act as either an agonist, mimicking the natural signal, or an antagonist, inhibiting it. Interference with QS is a promising anti-virulence strategy, as it can disrupt pathogenic behaviors like biofilm formation and toxin production without exerting bactericidal pressure that leads to resistance.[1][2][3]

This document provides a detailed protocol to screen and quantify the potential quorum sensing inhibitory (QSI) activity of "this compound". The protocol uses the biosensor strain Chromobacterium violaceum CV026. This mutant strain cannot synthesize its own AHLs but produces a quantifiable purple pigment, violacein, in response to exogenous short-chain AHLs.[4][5] The test compound is evaluated for its ability to inhibit this induced pigment production. A preliminary Minimum Inhibitory Concentration (MIC) assay is included to ensure that any observed activity is due to QS inhibition and not bacterial toxicity.[6][7]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits visible bacterial growth, ensuring that the concentrations used in the QSI assay are sub-lethal. The broth microdilution method is a standard and widely used technique for this purpose.[7][8][9][10]

Materials:

  • Test Compound: this compound

  • Bacterial Strain: Chromobacterium violaceum CV026 (or other relevant test strain)

  • Media: Luria-Bertani (LB) Broth

  • Sterile 96-well microtiter plates (round-bottom preferred)

  • Multichannel pipette

  • Spectrophotometer (for measuring OD600)

  • Incubator (30°C)

  • Solvent for test compound (e.g., DMSO, sterilized by filtration)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate 5 mL of LB broth with a single colony of C. violaceum CV026.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • Dilute the overnight culture in fresh LB broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (corresponds to an OD600 of ~0.05, may require prior calibration).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • In a sterile 96-well plate, add 100 µL of LB broth to all wells.

    • Add 100 µL of the stock solution to the first column, resulting in a 2x concentrated starting solution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This halves the compound concentration to the final test concentration and brings the final volume to 200 µL.

    • Do not add bacteria to column 12.

    • Cover the plate and incubate at 30°C for 24 hours without shaking.

  • Reading the MIC:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Protocol 2: Quorum Sensing Inhibition (QSI) Assay

This assay quantifies the ability of the test compound to inhibit the production of violacein pigment in C. violaceum CV026, which is induced by an external AHL signal.

Materials:

  • Test Compound: this compound

  • Bacterial Strain: Chromobacterium violaceum CV026

  • AHL Inducer: N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Media: Luria-Bertani (LB) Broth

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (30°C)

  • Plate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent at various sub-MIC concentrations determined from Protocol 1.

    • Prepare a stock solution of C6-HSL in a suitable solvent (e.g., ethyl acetate) and dilute in LB broth to a final working concentration that induces strong pigment production (e.g., 10 µM).

  • Assay Setup:

    • Grow an overnight culture of C. violaceum CV026 and dilute it 1:20 in fresh LB broth.

    • In a 96-well plate, set up the following conditions in triplicate:

      • Negative Control: 100 µL LB broth + 100 µL diluted bacterial culture.

      • Positive Control: 50 µL LB broth + 50 µL C6-HSL working solution + 100 µL diluted bacterial culture.

      • Test Wells: 50 µL of test compound dilution (at 2x final concentration) + 50 µL C6-HSL working solution + 100 µL diluted bacterial culture.

      • Solvent Control: 50 µL of solvent (used for the test compound) + 50 µL C6-HSL working solution + 100 µL diluted bacterial culture.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for 24 hours without shaking.

    • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • To quantify violacein, lyse the cells by adding 100 µL of DMSO to each well and mix thoroughly.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate and measure the absorbance at 585 nm (A585).

  • Data Analysis:

    • Calculate the percentage of violacein inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A585_Positive_Control - A585_Test_Well) / A585_Positive_Control ] * 100

    • Normalize the violacein production to bacterial growth (A585/OD600) to account for any minor effects on growth.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound against C. violaceum CV026

Test CompoundStrainMIC (µg/mL)Interpretation
This compoundC. violaceum CV026128Moderate antibacterial activity
Positive Control (e.g., Kanamycin)C. violaceum CV02616Susceptible

Table 2: Quorum Sensing Inhibition (QSI) Activity of Test Compound

Compound Concentration (µg/mL)Bacterial Growth (OD600)Violacein Production (A585)% Inhibition of Violacein
0 (Positive Control)0.85 ± 0.041.25 ± 0.080%
80.83 ± 0.050.95 ± 0.0724.0%
160.81 ± 0.030.63 ± 0.0549.6%
320.79 ± 0.060.31 ± 0.0475.2%
64 (Sub-MIC)0.75 ± 0.040.15 ± 0.0288.0%
Negative Control0.88 ± 0.050.05 ± 0.01-

Note: Data presented are hypothetical examples.

Visualizations

Signaling Pathway Diagram

QS_Pathway cluster_cell C. violaceum CV026 AHL Exogenous AHL (e.g., C6-HSL) CviR_inactive CviR (inactive) AHL->CviR_inactive Binds Test_Compound Test Compound (QSI) Test_Compound->CviR_inactive Competitively Inhibits Membrane CviR_active CviR-AHL Complex (Active) Promoter cvi Promoter CviR_active->Promoter Activates Genes Violacein Synthesis Genes (vioA-E) Promoter->Genes Drives Expression Violacein Violacein (Purple Pigment) Genes->Violacein

Caption: Quorum sensing signaling pathway in C. violaceum and point of inhibition.

Experimental Workflow Diagram

Workflow Start Start: Prepare Test Compound Stock MIC_Assay Protocol 1: Determine MIC Start->MIC_Assay Sub_MIC Select Sub-MIC Concentrations MIC_Assay->Sub_MIC QSI_Assay Protocol 2: Perform QSI Assay Sub_MIC->QSI_Assay Measure_Growth Measure OD600 (Bacterial Growth) QSI_Assay->Measure_Growth Measure_Pigment Quantify Violacein (Absorbance at 585nm) QSI_Assay->Measure_Pigment Analyze Data Analysis: Calculate % Inhibition Measure_Growth->Analyze Measure_Pigment->Analyze End End: Report QSI Activity Analyze->End

Caption: Overall experimental workflow for testing QSI activity.

References

Application Notes and Protocols for In Vitro Modulation of Immune Responses by N-3-Oxo-Acyl-Homoserine Lactones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "N-3-Oxo-octanoyl-L-homoserine lactone" for modulating immune response in vitro

Audience: Researchers, scientists, and drug development professionals.

Note on the Investigated Compound: While the topic of interest is N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL), a comprehensive review of the scientific literature reveals a scarcity of detailed in vitro immunomodulatory data specifically for this molecule in mammalian systems. The majority of research has focused on its role in plant immunity. In contrast, its longer-chain analogue, N-3-Oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL) , is extensively studied for its profound effects on mammalian immune cells. Due to their structural similarity as N-3-oxo-acyl-homoserine lactones, 3O-C12-HSL serves as a valuable and well-documented model for understanding the potential immunomodulatory properties of this class of molecules. Therefore, the following application notes and protocols are based on the robust data available for 3O-C12-HSL as a representative N-3-oxo-acyl-homoserine lactone.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of quorum-sensing molecules utilized by Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as virulence factor production and biofilm formation. Beyond their role in bacterial communication, certain AHLs, particularly N-3-oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL), have been shown to exert significant immunomodulatory effects on host cells.[1][2] These molecules can influence a variety of immune cell functions, including cytokine production, apoptosis, and maturation, making them a critical area of study for understanding host-pathogen interactions and for the development of novel therapeutics targeting bacterial infections and associated inflammation.[2] This document provides detailed protocols and data for the in vitro investigation of the immunomodulatory effects of 3O-C12-HSL on macrophages and dendritic cells.

Data Presentation: Quantitative Effects of 3O-C12-HSL on Immune Cell Responses

The following tables summarize the quantitative effects of 3O-C12-HSL on cytokine production by murine macrophages and human monocyte-derived dendritic cells (Mo-DCs) as reported in the literature.

Table 1: Effect of 3O-C12-HSL on Cytokine Production by LPS-Stimulated Murine Macrophages (RAW264.7)

Treatment ConditionTNF-α Production (ng/mL)IL-10 Production (pg/mL)Reference
LPS (10 ng/mL)~25~200[3]
LPS (10 ng/mL) + 3O-C12-HSL (50 µM)~10~650[3]

Table 2: Effect of 3O-C12-HSL on Cytokine Production by LPS-Stimulated Human Monocyte-Derived Dendritic Cells (Mo-DCs)

Treatment ConditionIL-12p70 Production (pg/mL)IL-10 Production (pg/mL)Reference
LPS (1 µg/mL)>2000~200[1]
LPS (1 µg/mL) + 3O-C12-HSL (5 µM)~1500~400[1]
LPS (1 µg/mL) + 3O-C12-HSL (10 µM)~1000~600[1]
LPS (1 µg/mL) + 3O-C12-HSL (25 µM)<500~800[1]
LPS (1 µg/mL) + 3O-C12-HSL (50 µM)<500>1000[1]

Signaling Pathways and Visualizations

3O-C12-HSL modulates immune responses through various signaling pathways. In macrophages stimulated with lipopolysaccharide (LPS), 3O-C12-HSL has been shown to prolong the phosphorylation of p38 MAP kinase and potentiate NF-κB DNA-binding activity, which may contribute to the upregulation of IL-10 production. In dendritic cells, 3O-C12-HSL can inhibit LPS-induced maturation, leading to a phenotype characterized by low IL-12 and high IL-10 production, which in turn can promote the generation of regulatory T-cells (Tregs).

signaling_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 C12 3O-C12-HSL p38 p38 MAPK C12->p38 prolongs phosphorylation NFkB NF-κB C12->NFkB potentiates DNA binding TLR4->p38 activates TLR4->NFkB activates TNFa TNF-α (Pro-inflammatory) p38->TNFa induces IL10 IL-10 (Anti-inflammatory) p38->IL10 upregulates NFkB->TNFa induces NFkB->IL10 upregulates

Caption: Signaling pathways modulated by 3O-C12-HSL in LPS-stimulated macrophages.

Experimental Protocols

Protocol for In Vitro Treatment of Macrophages with 3O-C12-HSL

This protocol details the treatment of the murine macrophage cell line RAW264.7 with 3O-C12-HSL to assess its effect on cytokine production.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-3-Oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL)

  • Dimethyl sulfoxide (DMSO) for vehicle control

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment:

    • Prepare a stock solution of 3O-C12-HSL in DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in serum-free DMEM.

    • Prepare a vehicle control with the same concentration of DMSO.

    • Replace the culture medium with the 3O-C12-HSL solution or vehicle control and incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 10 ng/mL to the appropriate wells. Include wells with 3O-C12-HSL alone and unstimulated cells as controls.

  • Incubation: Incubate the plates for 5-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells. Collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of TNF-α and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol for In Vitro Treatment of Human Monocyte-Derived Dendritic Cells (Mo-DCs) with 3O-C12-HSL

This protocol describes the generation of human Mo-DCs and their treatment with 3O-C12-HSL to evaluate its impact on maturation and cytokine secretion.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • N-3-Oxo-dodecanoyl-L-homoserine lactone (3O-C12-HSL)

  • Lipopolysaccharide (LPS)

  • 24-well tissue culture plates

  • Flow cytometry antibodies (e.g., anti-CD11c, -HLA-DR, -CD40, -CD80)

  • ELISA kits for IL-12p70 and IL-10

Procedure:

  • Monocyte Isolation: Isolate monocytes from human PBMCs by plastic adherence or magnetic-activated cell sorting (MACS).

  • Differentiation of Mo-DCs: Culture the purified monocytes at 1 x 10⁶ cells/mL in complete RPMI 1640 supplemented with 50 ng/mL of GM-CSF and 1000 U/mL of IL-4 for 5-6 days.

  • Treatment:

    • On day 5 or 6, treat the immature Mo-DCs with various concentrations of 3O-C12-HSL (e.g., 5-100 µM) or vehicle control for 1-2 hours.

    • Induce maturation by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Analysis of Cell Surface Markers: Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers (CD11c, HLA-DR, CD40, CD80). Analyze the expression levels by flow cytometry.

  • Cytokine Analysis: Collect the culture supernatants and measure the concentrations of IL-12p70 and IL-10 by ELISA.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the in vitro immunomodulatory effects of N-3-oxo-acyl-homoserine lactones.

experimental_workflow start Start cell_culture Immune Cell Culture (e.g., Macrophages, DCs) start->cell_culture treatment Treatment with 3O-C12-HSL +/- LPS cell_culture->treatment incubation Incubation (Time course) treatment->incubation data_collection Data Collection incubation->data_collection supernatant Collect Supernatant data_collection->supernatant cells Harvest Cells data_collection->cells cytokine Cytokine Analysis (ELISA) supernatant->cytokine flow Flow Cytometry (Surface Markers) cells->flow western Western Blot (Signaling Proteins) cells->western end End cytokine->end flow->end western->end

Caption: General experimental workflow for in vitro immunomodulation studies.

Conclusion

The provided application notes and protocols, based on the well-characterized N-3-Oxo-dodecanoyl-L-homoserine lactone, offer a comprehensive framework for researchers to investigate the immunomodulatory effects of N-3-oxo-acyl-homoserine lactones in vitro. These methodologies enable the detailed analysis of cytokine profiles, cell surface marker expression, and underlying signaling pathways, providing valuable insights into the complex interplay between bacterial quorum-sensing molecules and the host immune system. Further research is warranted to elucidate the specific effects of N-3-Oxo-octanoyl-L-homoserine lactone on mammalian immune cells.

References

Application Notes and Protocols for 3-oxo-C8-HSL in Antimicrobial Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), a key quorum sensing (QS) signal molecule in Gram-negative bacteria. Its critical role in regulating virulence and biofilm formation makes it a prime target for the development of novel antimicrobial therapies. This document details its mechanism of action, presents quantitative data on its activity and inhibition, and provides detailed protocols for relevant in vitro assays.

Introduction to 3-oxo-C8-HSL

3-oxo-C8-HSL is an N-acyl homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing.[1] At a critical population density, the accumulation of 3-oxo-C8-HSL triggers a coordinated change in gene expression within the bacterial community. This regulation controls a variety of phenotypes, including the formation of biofilms and the production of virulence factors, which are crucial for bacterial pathogenesis.[2] Consequently, targeting the 3-oxo-C8-HSL signaling pathway represents a promising strategy for the development of anti-infective agents that can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.[1]

One of the most well-characterized 3-oxo-C8-HSL-dependent quorum sensing systems is the TraR/TraI system in Agrobacterium tumefaciens. The TraI protein synthesizes 3-oxo-C8-HSL, and at a threshold concentration, this signal molecule binds to and activates the transcriptional regulator TraR. The activated TraR complex then induces the expression of target genes.[3][4]

Application in Antimicrobial Research

The study of 3-oxo-C8-HSL is pivotal in the discovery of novel antimicrobial agents. Research in this area focuses on:

  • Screening for Quorum Sensing Inhibitors (QSIs): Identifying compounds that can disrupt the 3-oxo-C8-HSL signaling pathway. These inhibitors can act by:

    • Inhibiting the synthesis of 3-oxo-C8-HSL.

    • Degrading the 3-oxo-C8-HSL signal molecule.

    • Antagonizing the binding of 3-oxo-C8-HSL to its receptor protein.[4]

  • Investigating Biofilm Inhibition: Assessing the ability of potential drug candidates to prevent or disrupt biofilm formation by interfering with 3-oxo-C8-HSL-mediated quorum sensing.

  • Elucidating Mechanisms of Action: Determining how lead compounds interfere with specific components of the 3-oxo-C8-HSL signaling cascade.

Quantitative Data

The following tables summarize quantitative data related to the activity of 3-oxo-C8-HSL and the efficacy of representative inhibitors.

Table 1: Activity of 3-oxo-C8-HSL and Analogs in Agrobacterium tumefaciens

CompoundConcentration for Detectable Activation of TraRNotesReference
3-oxo-C8-HSL3.0 nMStrong activation.[3]
3-oxo-C7-HSLHigh concentrations requiredWeak activation.[3]
3-oxo-C11-HSLHigh concentrations requiredWeak activation.[3]
3-oxo-C12-HSLHigh concentrations requiredWeak activation.[3]
Other AnalogsNo detectable activationInactive as agonists.[3]

Table 2: Inhibition of 3-oxo-C8-HSL-Mediated TraR Activation by Analogs

Inhibitor (Analog)Concentration Ratio (Inhibitor:3-oxo-C8-HSL)Fold InhibitionReference
Various Analogs100:1> 4-fold[3]
Select Analogs100:1> 100-fold[3]

Table 3: Effect of Inhibitors on 3-oxo-C8-HSL Production in Agrobacterium tumefaciens

InhibitorConcentrationReduction in 3-oxo-C8-HSL ProductionReference
4-Hydroxycinnamic acid0.30 mM~50%[3]
4-Hydroxycinnamic acid0.45 mM~60%[3]
4-Hydroxycinnamic acid0.60 mM~80%[3]
1-(4-Amino-2-hydroxyphenyl)ethenone12.5 µg/mLSignificant reduction (p < 0.001)[5]
1-(4-Amino-2-hydroxyphenyl)ethenone25 µg/mLSignificant reduction (p < 0.001)[5]
1-(4-Amino-2-hydroxyphenyl)ethenone50 µg/mLSignificant reduction (p < 0.001)[5]

Signaling Pathways and Experimental Workflows

G 3-oxo-C8-HSL Signaling Pathway in A. tumefaciens cluster_cell Agrobacterium tumefaciens cell TraI TraI (Synthase) AHL_out 3-oxo-C8-HSL (Extracellular) TraI->AHL_out Synthesis TraR_inactive TraR (Inactive Receptor) TraR_active Active TraR Complex TraR_inactive->TraR_active Activation TargetGenes Target Genes (e.g., tra, trb) TraR_active->TargetGenes Transcriptional Activation Virulence Virulence & Conjugation TargetGenes->Virulence Expression AHL_in 3-oxo-C8-HSL (Intracellular) AHL_out->AHL_in Diffusion AHL_in->TraR_inactive Binding

Caption: 3-oxo-C8-HSL signaling pathway in Agrobacterium tumefaciens.

G Experimental Workflow for Screening 3-oxo-C8-HSL Inhibitors start Start prepare_culture Prepare bacterial reporter strain culture (e.g., A. tumefaciens with lacZ reporter) start->prepare_culture add_compounds Add test compounds and 3-oxo-C8-HSL to 96-well plate prepare_culture->add_compounds incubate Incubate plates add_compounds->incubate measure_activity Measure reporter gene activity (e.g., β-galactosidase assay) incubate->measure_activity identify_hits Identify compounds that inhibit reporter activity measure_activity->identify_hits dose_response Perform dose-response analysis to determine IC50 identify_hits->dose_response secondary_assays Perform secondary assays (e.g., biofilm inhibition, toxicity) dose_response->secondary_assays end End secondary_assays->end

Caption: Workflow for screening 3-oxo-C8-HSL inhibitors.

Experimental Protocols

Protocol 1: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol is used to quantify the effect of test compounds on biofilm formation.

Materials:

  • Bacterial strain capable of forming biofilms (e.g., Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., LB broth)

  • 96-well flat-bottom sterile microtiter plates

  • 3-oxo-C8-HSL (if required to induce biofilm formation in the chosen strain)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 570-600 nm

Procedure:

  • Culture Preparation: Grow an overnight culture of the bacterial strain in the appropriate medium at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture 1:100 in fresh medium.

  • Assay Setup:

    • To the wells of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add the test compounds at various concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

    • Include a positive control (bacteria with solvent but no test compound) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours under static conditions.[6]

  • Washing:

    • Carefully discard the planktonic cells by inverting the plate and shaking gently.

    • Wash the wells twice with 200 µL of PBS to remove non-adherent bacteria.[7]

    • Dry the plate by tapping it on a paper towel.[7]

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 10-15 minutes.[6]

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10 minutes at room temperature.[6]

  • Quantification:

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570-600 nm using a microplate reader.[7]

Protocol 2: Quorum Sensing Reporter Assay (β-Galactosidase)

This assay is used to screen for inhibitors of 3-oxo-C8-HSL-mediated gene expression using a reporter strain.

Materials:

  • Agrobacterium tumefaciens reporter strain (e.g., NTL4 with a TraR-regulated lacZ fusion plasmid)[8]

  • Appropriate growth medium (e.g., AT minimal medium)

  • 3-oxo-C8-HSL

  • Test compounds

  • Z buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)

  • O-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)

  • 1 M Sodium Carbonate (Na2CO3)

  • Chloroform

  • 0.1% Sodium Dodecyl Sulfate (SDS)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Grow the reporter strain overnight in the appropriate medium with selective antibiotics.

  • Assay Setup:

    • Inoculate fresh medium with the overnight culture to an OD600 of ~0.1.

    • Add 3-oxo-C8-HSL to a final concentration that gives a robust signal (e.g., 25-100 nM).[8]

    • Add test compounds at desired concentrations.

    • Include controls: no 3-oxo-C8-HSL, 3-oxo-C8-HSL with no test compound.

  • Incubation: Incubate the cultures at 30°C with shaking for a defined period (e.g., 4-6 hours) to allow for induction of the reporter gene.

  • Cell Lysis:

    • Take a 1 mL aliquot of each culture and measure the OD600 for normalization.

    • To the remaining culture, add a few drops of chloroform and 0.1% SDS to lyse the cells. Vortex vigorously.

  • Enzyme Reaction:

    • Add 0.7 mL of Z buffer with β-mercaptoethanol to each tube.

    • Add 160 µL of ONPG solution to start the reaction and begin timing.[9]

    • Incubate at 30°C until a yellow color develops.[9]

  • Stopping the Reaction:

    • Stop the reaction by adding 0.5 mL of 1 M Na2CO3.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm.

  • Calculation of β-Galactosidase Activity (Miller Units):

    • Miller Units = (1000 * A420) / (t * V * OD600)

      • A420 = Absorbance at 420 nm

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • OD600 = Absorbance of the culture at 600 nm

Protocol 3: Quantification of 3-oxo-C8-HSL by LC-MS/MS

This protocol provides a method for the extraction and quantification of 3-oxo-C8-HSL from bacterial culture supernatants.

Materials:

  • Bacterial culture supernatant

  • Ethyl acetate (acidified with 0.1% formic acid)

  • 3-oxo-C8-HSL standard

  • LC-MS/MS system with a C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • Grow the bacterial culture to the desired phase.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant.

  • Extraction:

    • Acidify the supernatant to pH 3-4 with formic acid.

    • Extract the 3-oxo-C8-HSL from the supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the compounds using a suitable gradient of mobile phases A and B on a C18 column.

    • Detect 3-oxo-C8-HSL using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion for 3-oxo-C8-HSL is [M+H]+ at m/z 242.1, and a common product ion is m/z 102.1.

  • Quantification:

    • Prepare a standard curve using known concentrations of the 3-oxo-C8-HSL standard.

    • Quantify the amount of 3-oxo-C8-HSL in the samples by comparing the peak areas to the standard curve.[3][5]

References

Application Notes and Protocols for Experimental Use of 3-oxo-N-(2-oxooxolan-3-yl)octanamide Analogs as Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its analogs as potential quorum sensing (QS) inhibitors, particularly targeting the opportunistic pathogen Pseudomonas aeruginosa. The protocols outlined below are based on established methodologies for evaluating N-acyl-homoserine lactone (AHL) analogs and their impact on bacterial virulence and biofilm formation.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many pathogenic Gram-negative bacteria, such as P. aeruginosa, QS is mediated by AHL signal molecules. The LasI/LasR and RhlI/RhlR systems in P. aeruginosa are primary QS circuits that regulate the expression of numerous virulence factors and biofilm formation.[1][2] Disrupting these QS systems with small molecule inhibitors, such as analogs of this compound, presents a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.[1][3]

Analogs of this compound: Structure-Activity Relationship

The core structure of this compound is analogous to the natural AHL signals used by bacteria. Modifications to the acyl chain and the lactone ring can significantly impact the inhibitory activity of these analogs. Structure-activity relationship (SAR) studies have shown that alterations to the acyl group, such as the introduction of aromatic functionalities or modifications to the β-keto group, can lead to potent quorum sensing inhibitors (QSIs).[2][4] The replacement of the homoserine lactone head group with other cyclic structures has also been explored to develop effective antagonists of QS receptors like LasR.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of representative AHL analogs on P. aeruginosa biofilm formation. These analogs, while not identical to this compound, provide a reference for the expected activity of this class of compounds.

Table 1: Inhibition of P. aeruginosa PAO1 Biofilm Formation by AHL Analogs [1]

Compound IDChemical NameConcentration (µM)Biofilm Inhibition (%)
Analog 1N-(4-bromophenylacetanoyl)-L-homoserine lactone200Slight Reduction
Analog 3(Structure not specified in source)50-400~35%
Analog 102-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide>200>60%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound analogs being tested.

Protocol 1: Synthesis of N-Acyl-Homoserine Lactone (AHL) Analogs

This protocol provides a general scheme for the synthesis of AHL analogs, which can be adapted for this compound analogs by selecting the appropriate starting materials.[1]

Workflow for Synthesis of AHL Analogs

G cluster_synthesis Synthesis of AHL Analogs start Starting Materials: - Substituted Acyl Chloride - Homoserine Lactone reaction Acylation Reaction (e.g., in the presence of a base like triethylamine in a suitable solvent like dichloromethane) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure AHL Analog characterization->final_product

Caption: General workflow for the synthesis of AHL analogs.

Protocol 2: Biofilm Inhibition Assay

This protocol is used to quantify the ability of the test compounds to inhibit biofilm formation by P. aeruginosa.[1][3]

Experimental Workflow for Biofilm Inhibition Assay

G cluster_biofilm Biofilm Inhibition Assay prep Prepare overnight culture of P. aeruginosa PAO1 treatment Inoculate fresh medium containing different concentrations of test compounds (and controls) in a 96-well plate prep->treatment incubation Incubate at 37°C for 24 hours treatment->incubation wash Wash wells with PBS to remove planktonic cells incubation->wash stain Stain adherent biofilm with 0.1% Crystal Violet wash->stain solubilize Solubilize the stain with ethanol or acetic acid stain->solubilize measure Measure absorbance at a specific wavelength (e.g., 595 nm) solubilize->measure analysis Calculate percentage of biofilm inhibition measure->analysis

Caption: Workflow for the crystal violet biofilm inhibition assay.

Protocol 3: Virulence Factor Quantification - Pyocyanin Assay

Pyocyanin is a blue-green pigment and a key virulence factor of P. aeruginosa regulated by QS. Its quantification serves as an indicator of QSI activity.[6][7]

Experimental Workflow for Pyocyanin Assay

G cluster_pyocyanin Pyocyanin Assay culture Culture P. aeruginosa PAO1 with test compounds (and controls) for 18-24 hours extract Extract pyocyanin from the culture supernatant with chloroform culture->extract re_extract Re-extract pyocyanin from the chloroform layer into an acidic solution (0.2 M HCl) extract->re_extract measure Measure the absorbance of the pink/red solution at 520 nm re_extract->measure quantify Quantify pyocyanin concentration measure->quantify

Caption: Workflow for the quantification of pyocyanin production.

Protocol 4: Virulence Factor Quantification - Elastase Assay

Elastase is another important virulence factor regulated by the LasR QS system.[6][8]

Experimental Workflow for Elastase Assay

G cluster_elastase Elastase Assay culture Culture P. aeruginosa PAO1 with test compounds (and controls) supernatant Collect cell-free culture supernatant culture->supernatant reaction_mix Prepare reaction mixture containing supernatant and Elastin-Congo Red substrate supernatant->reaction_mix incubation Incubate at 37°C with shaking reaction_mix->incubation stop_reaction Stop the reaction and pellet insoluble substrate incubation->stop_reaction measure Measure the absorbance of the supernatant at 495 nm stop_reaction->measure calculate Calculate elastase activity measure->calculate

Caption: Workflow for the measurement of elastase activity.

Signaling Pathway

The primary targets of this compound analogs are the transcriptional regulators of the quorum sensing systems in P. aeruginosa, particularly LasR.

Simplified P. aeruginosa Quorum Sensing Pathway and Inhibition

G cluster_pathway P. aeruginosa Quorum Sensing (Las System) LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR LasR (Receptor) AHL->LasR Binds to Complex LasR-AHL Complex LasR->Complex Genes Virulence Genes (e.g., lasB, rhlR) Complex->Genes Activates Virulence Virulence Factors & Biofilm Formation Genes->Virulence Expression Inhibitor AHL Analog (QSI) Inhibitor->LasR Competitively Inhibits

References

Troubleshooting & Optimization

"3-oxo-N-(2-oxooxolan-3-yl)octanamide" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 3-oxo-N-(2-oxooxolan-3-yl)octanamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of molecules does it belong?

This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial in bacterial quorum sensing, a process where bacteria coordinate gene expression based on population density.[1][2][3] The structure consists of a homoserine lactone ring attached to an octanoyl acyl side chain with an oxo group at the third carbon.

Q2: What are the primary factors that influence the stability of this compound?

The stability of this compound, like other AHLs, is mainly affected by three factors:

  • pH: The lactone ring is susceptible to hydrolysis, particularly in alkaline conditions.[2][4][5]

  • Temperature: Higher temperatures accelerate the rate of degradation.[2]

  • Enzymes: Certain bacteria produce enzymes, such as AHL lactonases and AHL acylases, which can enzymatically degrade the molecule.[1]

Q3: How does the structure of this compound affect its stability?

The N-acyl side chain length is a key determinant of AHL stability. Generally, AHLs with longer acyl chains, such as the octanoyl chain in this molecule, are more stable and less prone to spontaneous hydrolysis of the lactone ring (lactonolysis) compared to those with shorter side chains.[2][4]

Q4: What are the main degradation pathways for this compound?

There are two primary degradation pathways:

  • Lactonolysis: This involves the hydrolysis of the ester bond within the lactone ring, resulting in the formation of N-(3-oxooctanoyl)-L-homoserine. This process is favored at alkaline pH.[1][2]

  • Amidolysis: This is the cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring. This results in the formation of 3-oxooctanoic acid and L-homoserine lactone.[1][6]

Q5: How should I prepare and store stock solutions of this compound to ensure stability?

To maintain the integrity of the compound, stock solutions should be prepared in a non-aqueous, sterile solvent like dimethyl sulfoxide (DMSO) or acidified ethyl acetate (containing 0.1% v/v glacial acetic acid).[4] These stock solutions should be stored at -20°C or lower.[4][7] It is advisable to prepare small aliquots to prevent multiple freeze-thaw cycles.[4] Aqueous solutions are not recommended for storage for more than a day.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Experiments
Potential Cause Troubleshooting Step
Degradation due to improper storage or handling. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.[4]
Hydrolysis in alkaline experimental medium. Buffer the medium to a pH between 6.0 and 7.0. Bacterial growth can increase the pH of the medium, so monitoring throughout the experiment is recommended.[4]
Thermal degradation from high incubation temperatures. Perform experiments at the lowest feasible temperature for your system. If high temperatures are necessary, minimize the incubation time.
Enzymatic degradation by experimental organisms. If working with bacteria that may produce AHL-degrading enzymes, consider using cell-free supernatants or purified compound for initial experiments.
Issue 2: Poor Reproducibility of Results
Potential Cause Troubleshooting Step
Variable pH in culture medium. Ensure consistent buffering of the experimental medium across all replicates and experiments.
Degradation during sample processing. If analyzing the compound post-experiment (e.g., by HPLC), immediately stop potential degradation by adding an equal volume of acidified ethyl acetate and vortexing.[4] For enzymatic reactions, heat inactivation can be employed.[4]
Inconsistent concentrations in stock solutions. Re-evaluate the method for preparing stock solutions. Ensure the compound is fully dissolved before aliquoting.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol allows for the quantification of this compound and its primary degradation product from lactonolysis.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Incubate the compound under desired experimental conditions (e.g., different pH buffers, temperatures).

    • At various time points, take an aliquot of the sample.

    • Stop the degradation by adding an equal volume of acidified ethyl acetate.[4]

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic phase to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Inject the prepared sample.

    • Monitor the elution profile using a UV detector (wavelength will depend on the chromophore; a wavelength scan is recommended).

    • The intact lactone form will have a longer retention time than the more polar open-ring form.

  • Quantification:

    • Create a standard curve using known concentrations of the pure compound.

    • Determine the concentration of the remaining intact compound in your samples by comparing peak areas to the standard curve.

    • Plot the concentration over time to determine the degradation rate.

Protocol 2: Bioassay for Activity Assessment

This protocol uses a bacterial biosensor strain to qualitatively or semi-quantitatively assess the presence of active this compound.

Materials:

  • A suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026).[8]

  • Luria-Bertani (LB) agar plates.

  • Samples to be tested.

Methodology:

  • Prepare Biosensor Plates:

    • Grow an overnight culture of the biosensor strain.

    • Inoculate molten LB agar with the biosensor culture.

    • Pour the inoculated agar into sterile petri dishes and let them solidify.

  • Sample Application:

    • Spot a small volume (5-10 µL) of your experimental samples and controls (positive control: fresh compound; negative control: sterile medium) onto the surface of the biosensor plate.[4]

    • Allow the spots to dry completely.

  • Incubation and Observation:

    • Incubate the plates at an appropriate temperature (e.g., 30°C) for 24-48 hours.

    • Observe for a response from the biosensor, such as pigment production (e.g., purple violacein for C. violaceum) or a reporter gene signal (e.g., β-galactosidase activity for some A. tumefaciens strains) around the spots. The size and intensity of the response correlate with the amount of active AHL present.

Visualizations

DegradationPathways A This compound (Active Form) B N-(3-oxooctanoyl)-L-homoserine (Inactive Carboxylate Form) A->B Lactonolysis (Alkaline pH, High Temp) C 3-oxooctanoic acid + L-homoserine lactone A->C Amidolysis (Enzymatic)

Caption: Degradation pathways of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep1 Incubate compound under experimental conditions prep2 Stop degradation (e.g., add acidified ethyl acetate) prep1->prep2 prep3 Extract compound prep2->prep3 prep4 Reconstitute in mobile phase prep3->prep4 analysis1 Inject sample into C18 column prep4->analysis1 analysis2 Run gradient elution analysis3 Detect with UV detector quant1 Compare peak area to standard curve analysis3->quant1 quant2 Determine degradation rate

Caption: Experimental workflow for HPLC-based stability assessment.

References

Technical Support Center: 3-oxo-N-(2-oxooxolan-3-yl)octanamide Signaling Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with "3-oxo-N-(2-oxooxolan-3-yl)octanamide" and related quorum sensing signaling assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its function?

A1: "this compound," also known as N-octanoyl-L-homoserine lactone (C8-HSL), is a small signaling molecule involved in bacterial communication, a process called quorum sensing (QS).[1] It is a type of N-acyl homoserine lactone (AHL) primarily used by Gram-negative bacteria to coordinate gene expression with population density.[2][3] This coordinated behavior can include biofilm formation and virulence factor production.[2]

Q2: How does the "this compound" signaling pathway work?

A2: At low cell densities, a basal level of "this compound" is synthesized by a LuxI-family synthase and diffuses out of the bacterial cell. As the bacterial population grows, the extracellular concentration of this molecule increases. Once a threshold concentration is reached, it diffuses back into the cells and binds to a LuxR-family transcriptional regulator protein. This complex then activates or represses the transcription of target genes, often including the gene for its own synthesis, creating a positive feedback loop.[4]

Q3: What are common assays used to study "this compound" signaling?

A3: Common assays include luminescence- or fluorescence-based reporter gene assays. In these assays, a reporter gene (like lux or gfp) is placed under the control of a "this compound"-responsive promoter in a host bacterium. The signal output is proportional to the activation of the signaling pathway. Another method uses biosensor organisms, such as Chromobacterium violaceum or Agrobacterium tumefaciens, which produce a visible pigment in response to AHLs, allowing for the screening of quorum sensing inhibitors.[5]

Q4: What are the key considerations when choosing a microplate for a luminescence-based assay?

A4: For luminescence assays, opaque white microplates are recommended as they maximize the light signal.[6] Black plates can also be used but will significantly reduce the signal.[6] It is crucial to use high-quality plates that prevent light leakage between wells, which can cause crosstalk.[6]

Troubleshooting Guide

Issue 1: Weak or No Luminescence Signal

A common problem in reporter assays is a signal that is too low to be distinguished from the background.

Possible Cause Recommended Solution
Inactive Reagents Ensure luciferase reagents are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.[7] Allow frozen reagents to equilibrate to room temperature before use.[6]
Low Reporter Gene Expression The promoter driving the reporter gene may be weak. If possible, switch to a stronger promoter.[7]
Inefficient Cell Lysis Incomplete cell lysis will result in less available luciferase. Optimize the lysis buffer and incubation time.
Incorrect Instrument Settings The luminometer's sensitivity (gain) may be set too low. Optimize the gain setting to a level that is high enough to detect the signal but remains within the linear range of the instrument.[6]
Suboptimal Temperature Luminescence assays are enzyme-based and temperature-sensitive. Ensure the plate is incubated at the optimal temperature for the luciferase enzyme and that the temperature is consistent across the plate.[8]
Issue 2: High Background Signal

A high background signal can mask the true signal from your experiment, reducing the assay's sensitivity.

Possible Cause Recommended Solution
Plate Autofluorescence White microplates can absorb ambient light and emit it during measurement. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[6]
Media Components Some media components, like phenol red or fetal bovine serum in cell-based assays, can autofluoresce.[9] Consider using a different medium or performing the final measurement in a buffer like PBS.[9]
Crosstalk Signal from a very bright well can "bleed" into adjacent wells.[10] To mitigate this, arrange samples so that high-signal wells are not next to low-signal or blank wells. Use a plate reader with low crosstalk.[8]
Contamination Microbial contamination can lead to endogenous enzyme activity. Ensure aseptic techniques are used throughout the experiment.
Issue 3: High Variability Between Replicates

Inconsistent results between identical wells make data interpretation difficult.

Possible Cause Recommended Solution
Pipetting Errors Inaccurate or inconsistent pipetting is a major source of variability. Use calibrated pipettes and consider using a multichannel pipette for adding reagents. Prepare a master mix for reagents to be added to multiple wells.[7]
Poor Mixing Inadequate mixing of reagents and cells within the wells can lead to inconsistent results. Ensure thorough mixing but avoid creating bubbles.[8]
Inconsistent Temperature A temperature gradient across the microplate can cause different reaction rates in different wells. Ensure the plate is evenly warmed to the assay temperature.[8]
Bubbles in Wells Bubbles can scatter light and interfere with the reading.[8] Be careful when adding reagents to avoid introducing bubbles. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.
Uneven Cell Distribution For adherent cells, an uneven distribution can cause variability. Some plate readers have a well-scanning feature that measures the signal from multiple points within the well to correct for this.[9]

Visual Guides and Protocols

Signaling Pathway Diagram

AHL_Signaling_Pathway AHL Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL_out AHL (this compound) LuxI LuxI Synthase AHL_in AHL LuxI->AHL_in Synthesizes LuxR LuxR Regulator Complex AHL-LuxR Complex LuxR->Complex AHL_in->AHL_out Diffusion AHL_in->Complex Binds DNA Target DNA Promoter Complex->DNA Activates Genes Target Genes (e.g., Biofilm, Virulence) DNA->Genes Transcription Genes->LuxI Positive Feedback

Caption: Generalized AHL quorum sensing signaling pathway.

Experimental Workflow: Luminescence Reporter Assay

Assay_Workflow Luminescence Reporter Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_read Measurement cluster_analysis Data Analysis Culture 1. Grow bacterial reporter strain overnight Dilute 2. Dilute culture to specified OD Culture->Dilute Plate 3. Add diluted culture and test compounds to white plate Dilute->Plate Incubate 4. Incubate plate (e.g., 3-6 hours) Plate->Incubate Reagent 5. Add luciferase reagent to each well Incubate->Reagent Read 6. Read luminescence on a plate reader Reagent->Read Analyze 7. Subtract background, normalize data, and plot results Read->Analyze

Caption: Standard workflow for a luminescence-based signaling assay.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem with Assay? WeakSignal Weak or No Signal? Start->WeakSignal Yes GoodData Continue Analysis Start->GoodData No HighBackground High Background? WeakSignal->HighBackground No CheckReagents Check Reagent Activity & Instrument Settings WeakSignal->CheckReagents Yes HighVariability High Variability? HighBackground->HighVariability No DarkAdapt Dark Adapt Plate & Check Media for Autofluorescence HighBackground->DarkAdapt Yes OptimizeExpression Optimize Promoter/ Cell Lysis CheckReagents->OptimizeExpression Still Weak? HighVariability->GoodData CheckPipetting Review Pipetting Technique & Use Master Mix HighVariability->CheckPipetting Yes CheckCrosstalk Check for Crosstalk DarkAdapt->CheckCrosstalk Still High? CheckMixing Ensure Proper Mixing & Consistent Temperature CheckPipetting->CheckMixing Still Variable?

Caption: A decision tree for troubleshooting common assay issues.

Experimental Protocols

Protocol: Luminescence-Based Reporter Assay for Quorum Sensing Inhibition
  • Prepare Reporter Strain: Inoculate a single colony of the bacterial reporter strain into 5 mL of appropriate liquid medium (e.g., LB broth) with selective antibiotics. Incubate overnight at the optimal growth temperature with shaking.

  • Dilute Culture: The next day, measure the optical density (OD600) of the overnight culture. Dilute the culture in fresh, pre-warmed medium to a starting OD600 of 0.1.

  • Set up the Assay Plate:

    • Use a sterile, opaque white, 96-well microplate.[6]

    • Add 180 µL of the diluted bacterial culture to each well.

    • Add 20 µL of your test compound (dissolved in a suitable solvent) or solvent control to the appropriate wells. Include a positive control (with "this compound" to induce the system) and a negative control (media only).

  • Incubate: Cover the plate with a breathable seal or lid and incubate at the optimal temperature with shaking for 3-6 hours. The incubation time should be optimized to be within the linear range of signal induction.[8]

  • Measure Luminescence:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well. Using a luminometer with an injector can reduce variability.[7]

    • Incubate for 10 minutes in the dark to stabilize the signal.

    • Read the luminescence using a microplate luminometer. Set the integration time to 1 second per well.

  • Data Analysis:

    • Subtract the average signal from the media-only wells (background) from all other readings.

    • Normalize the signal of the test compounds to the positive control to determine the percent inhibition.

    • It is also recommended to perform a parallel assay to measure cell viability (e.g., using a resazurin-based assay) to ensure that the observed inhibition is not due to toxicity.

References

Technical Support Center: Optimizing 3-oxo-C8-HSL Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-oxo-C8-HSL reporter systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of their experiments.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 3-oxo-C8-HSL reporters.

Issue 1: High Background Signal or Constitutive Reporter Activation

A high background signal can mask the specific response to 3-oxo-C8-HSL, leading to false positives and inaccurate quantification.

Potential Cause Troubleshooting Step Explanation
Reporter Strain Instability 1. Streak the reporter strain from a frozen stock onto a fresh selective agar plate before each experiment.2. Verify the genetic integrity of the reporter plasmid via sequencing.Reporter strains can accumulate spontaneous mutations over time, leading to constitutive activation. Starting from a fresh culture can mitigate this. Plasmid verification ensures the reporter system is intact.
Media or Reagent Contamination 1. Autoclave all media and buffers.2. Use fresh, sterile pipette tips for each reagent.3. Prepare fresh stock solutions of AHLs.Contamination with other AHL-producing bacteria or AHL molecules can lead to unintended activation of the reporter.
Sub-optimal Growth Conditions 1. Grow the reporter strain under the recommended antibiotic selection at all times.2. Optimize growth temperature and aeration.Maintaining selective pressure ensures the reporter plasmid is retained. Sub-optimal growth conditions can stress the cells and lead to non-specific gene expression.
"Leaky" Promoter 1. If using an inducible promoter for the reporter gene, ensure the basal expression level is low in the absence of 3-oxo-C8-HSL.2. Consider using a reporter strain with a tighter promoter.Some promoters have a basal level of transcription even in the absence of an inducer, leading to background signal.

Issue 2: Low or No Response to 3-oxo-C8-HSL

A lack of response can be due to a variety of factors, from the stability of the signaling molecule to issues with the reporter strain itself.

Potential Cause Troubleshooting Step Explanation
Degradation of 3-oxo-C8-HSL 1. Prepare fresh stock solutions of 3-oxo-C8-HSL and store them at -20°C or lower.2. Minimize freeze-thaw cycles.3. Ensure the pH of the culture medium is stable, as the lactone ring is susceptible to hydrolysis at alkaline pH.3-oxo-C8-HSL can degrade over time, especially at room temperature or in non-optimal pH conditions.
Sub-optimal Ligand Concentration 1. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain.The effective concentration of 3-oxo-C8-HSL can vary between different reporter systems. A dose-response experiment is crucial for determining the linear range of your assay.
Defective Reporter Strain 1. Verify the functionality of the LuxR-type receptor (e.g., TraR) in your reporter strain.2. Check for mutations in the luxR homolog gene.Mutations in the receptor protein can render it unresponsive to 3-oxo-C8-HSL.
Solvent Inhibition 1. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) used to dissolve 3-oxo-C8-HSL is not inhibitory to your reporter strain.2. Run a solvent-only control.High concentrations of organic solvents can be toxic to bacteria and inhibit growth and reporter gene expression.

Issue 3: Poor Specificity and Cross-Reactivity with Other AHLs

LuxR-type receptors can sometimes be activated by AHLs other than their cognate ligand, leading to a lack of specificity.

Potential Cause Troubleshooting Step Explanation
Promiscuous LuxR-type Receptor 1. Characterize the specificity of your reporter by testing its response to a panel of different AHLs.2. Consider using a more specific reporter system, or genetically engineering the existing one.Some LuxR homologs naturally have a broader specificity. Knowing the cross-reactivity profile of your reporter is essential for interpreting results.[1]
Overexpression of the Receptor Protein 1. If the expression of the LuxR-type receptor is under an inducible promoter, try reducing the inducer concentration.2. Use a lower copy number plasmid for the reporter system.Overexpression of the receptor can sometimes lead to increased sensitivity to non-cognate AHLs.[2]
Engineering Receptor Specificity 1. Site-directed mutagenesis of the ligand-binding pocket of the LuxR-type receptor can alter its specificity.[3]2. Directed evolution approaches can be used to select for variants with improved specificity.[4]Advanced protein engineering techniques can be employed to create highly specific biosensors.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for 3-oxo-C8-HSL in reporter assays?

A1: The optimal concentration can vary depending on the specific reporter system (e.g., the promoter, the LuxR homolog, and the reporter gene). Generally, concentrations in the nanomolar (nM) to low micromolar (µM) range are effective. It is highly recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.[5]

Q2: How can I be sure that my experimental sample doesn't contain other molecules that interfere with the assay?

A2: It is crucial to run proper controls. This includes a negative control with the vehicle/solvent used to dissolve your test compounds, and a positive control with a known concentration of 3-oxo-C8-HSL. If you suspect inhibitory compounds in your sample, you can perform a spike-in control where you add a known amount of 3-oxo-C8-HSL to your sample to see if the signal is quenched.

Q3: My reporter strain seems to lose sensitivity over time. Why is this happening?

A3: This could be due to plasmid loss or the accumulation of mutations. It is good practice to always use a fresh culture from a frozen glycerol stock for each experiment and to periodically verify the integrity of your reporter strain. Continuous culture under selective pressure is also important to ensure plasmid retention.

Q4: Can I use a cell-free system for my 3-oxo-C8-HSL reporter assay?

A4: Yes, cell-free assays can be a rapid and sensitive alternative to whole-cell biosensors.[6][7] These systems utilize cell lysates containing the necessary transcriptional and translational machinery, along with the reporter plasmid. This approach can reduce the time required for experiments and can be adapted for high-throughput screening.[6]

Quantitative Data on Reporter Specificity

The specificity of a 3-oxo-C8-HSL reporter is critical for accurate results. The following table summarizes the relative response of a TraR-based reporter to various acyl-homoserine lactones (AHLs).

Table 1: Cross-Reactivity of a TraR-based Reporter with Various AHLs

Acyl-Homoserine Lactone (AHL)Acyl Chain Length3-oxo SubstitutionRelative Response (%)*
3-oxo-C8-HSL (Cognate Ligand) C8 Yes 100
3-oxo-C6-HSLC6Yes65
3-oxo-C10-HSLC10Yes40
C8-HSLC8No15
C6-HSLC6No5
C10-HSLC10No<1
3-oxo-C12-HSLC12Yes<1

*Relative response is normalized to the signal produced by 3-oxo-C8-HSL at a concentration that elicits a half-maximal response. Data is compiled from literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Standard 3-oxo-C8-HSL Bioassay using a Reporter Strain

This protocol outlines a standard method for quantifying 3-oxo-C8-HSL using a bacterial reporter strain.

Materials:

  • 3-oxo-C8-HSL reporter strain (e.g., Agrobacterium tumefaciens NTL4 containing a TraR-dependent reporter plasmid)

  • Appropriate liquid growth medium (e.g., LB, ATGN) with selective antibiotics

  • 96-well microtiter plates (white plates for luminescence, clear plates for absorbance)

  • Plate reader (luminometer or spectrophotometer)

  • 3-oxo-C8-HSL stock solution

  • Solvent for 3-oxo-C8-HSL (e.g., DMSO)

Procedure:

  • Prepare Reporter Strain: Inoculate a single colony of the reporter strain into liquid medium with selective antibiotics. Grow overnight at the recommended temperature with shaking.

  • The next day, subculture the overnight culture into fresh medium and grow to the early- to mid-exponential phase (e.g., OD600 of 0.2-0.4).

  • Assay Setup:

    • Prepare serial dilutions of your 3-oxo-C8-HSL standard or your experimental samples in the appropriate medium in a 96-well plate.

    • Include a negative control containing only the medium and solvent.

    • Add the prepared reporter strain culture to each well to a final OD600 of approximately 0.1.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 28-30°C for A. tumefaciens) for a set period (e.g., 4-6 hours), with shaking.

  • Measurement:

    • For luciferase reporters, add the luciferase substrate according to the manufacturer's instructions and measure luminescence.

    • For β-galactosidase reporters, perform a β-galactosidase assay (e.g., using ONPG) and measure absorbance.

  • Data Analysis: Subtract the background reading from the negative control wells. Plot the reporter signal against the concentration of 3-oxo-C8-HSL to generate a standard curve.

Protocol 2: Qualitative Agar Plate Assay for Cross-Reactivity Screening

This is a simple method to quickly screen for the production of AHLs that can activate your 3-oxo-C8-HSL reporter.

Materials:

  • 3-oxo-C8-HSL reporter strain

  • Agar plates with appropriate medium and selective antibiotics

  • Test bacterial strains

  • Sterile toothpicks or inoculation loops

Procedure:

  • Prepare a lawn of the 3-oxo-C8-HSL reporter strain on an agar plate. This can be done by spreading a liquid culture or by embedding the reporter in a soft agar overlay.

  • Using a sterile toothpick or loop, spot or streak the test bacterial strains onto the surface of the agar.

  • Incubate the plate at the appropriate temperature until visible growth of the test strains.

  • Observe for the activation of the reporter around the test strains (e.g., color change for a lacZ reporter, light production for a lux reporter). The presence of a signal indicates that the test strain produces an AHL that can activate your reporter.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell AHL 3-oxo-C8-HSL Receptor LuxR-type Receptor (e.g., TraR) AHL->Receptor Diffusion Complex AHL-Receptor Complex Receptor->Complex Binding Promoter Target Promoter (lux box) Complex->Promoter Activation Reporter Reporter Gene (e.g., lux, lacZ) Promoter->Reporter Transcription Signal Detectable Signal (Light, Color) Reporter->Signal Translation & Activity

Caption: General signaling pathway of a 3-oxo-C8-HSL reporter system.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reporter Prepare Reporter Strain Culture Assay_Setup Set up 96-well Plate Prep_Reporter->Assay_Setup Prep_Samples Prepare AHL Standards & Test Samples Prep_Samples->Assay_Setup Incubation Incubate Plate Assay_Setup->Incubation Measurement Measure Reporter Signal Incubation->Measurement Data_Processing Subtract Background Measurement->Data_Processing Standard_Curve Generate Standard Curve Data_Processing->Standard_Curve Quantification Quantify Unknowns Standard_Curve->Quantification

Caption: Experimental workflow for a quantitative 3-oxo-C8-HSL bioassay.

References

Technical Support Center: 3-oxo-N-(2-oxooxolan-3-yl)octanamide (3-oxo-C8-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-oxo-N-(2-oxooxolan-3-yl)octanamide, a critical quorum-sensing molecule in Gram-negative bacteria. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical compound that is also known by its more common synonym, N-(3-Oxooctanoyl)-L-homoserine lactone, or its abbreviation, 3-oxo-C8-HSL. It is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for quorum sensing, a process of cell-to-cell communication that bacteria use to coordinate gene expression in response to population density.[2]

2. What are the primary applications of 3-oxo-C8-HSL in research?

3-oxo-C8-HSL is extensively used in microbiology and chemical biology to study:

  • Quorum Sensing: It serves as a model autoinducer to investigate the mechanisms of bacterial communication, particularly in species like Agrobacterium tumefaciens where it regulates the expression of the TraR protein.[3]

  • Biofilm Formation: Researchers use 3-oxo-C8-HSL to understand its role in the development and regulation of biofilms, which are communities of microorganisms attached to a surface.

  • Virulence Factor Regulation: It is a key molecule for studying how bacteria control the production of virulence factors, which are molecules that enable a pathogen to infect a host.

  • Plant-Bacteria Interactions: 3-oxo-C8-HSL has been shown to influence plant physiology, including priming plant defense responses against pathogens.[4]

  • Drug Development: As quorum sensing is linked to pathogenesis, 3-oxo-C8-HSL is used in screens to identify compounds that can inhibit or interfere with bacterial communication, offering potential new antimicrobial strategies.

3. What are the optimal storage and handling conditions for 3-oxo-C8-HSL?

For long-term stability, 3-oxo-C8-HSL should be stored as a solid at -20°C. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), where it is soluble at approximately 20-30 mg/mL.[1][5] It is recommended to purge the solvent with an inert gas before preparing the stock solution. While soluble in ethanol, this is not recommended as it can lead to the opening of the lactone ring.[5][6][7] Aqueous solutions are not recommended for storage for more than one day.[5]

4. Is 3-oxo-C8-HSL stable under typical experimental conditions?

The stability of 3-oxo-C8-HSL is influenced by pH and temperature. The lactone ring is susceptible to hydrolysis, particularly at alkaline pH.[8] It is advisable to use buffered media to maintain a stable, slightly acidic to neutral pH during experiments. The rate of hydrolysis is also dependent on temperature and the length of the acyl side chain, with longer chains generally showing greater stability.[9][10]

Troubleshooting Guides

Chemical Synthesis and Purification

Issue: Low yield during chemical synthesis.

  • Possible Cause: Incomplete reaction at one or more steps.

  • Troubleshooting:

    • Ensure all reagents are of high purity and anhydrous where specified.

    • Monitor each reaction step by thin-layer chromatography (TLC) to confirm the consumption of starting materials before proceeding.

    • Optimize reaction times and temperatures. For the acylation of Meldrum's acid, ensure the reaction goes to completion.

    • During the amide coupling step, ensure efficient activation of the carboxylic acid.

Issue: Difficulty in purifying the final product.

  • Possible Cause: Presence of closely related impurities.

  • Troubleshooting:

    • Utilize silica gel column chromatography with a carefully selected gradient of ethyl acetate in hexanes for purification.

    • If co-eluting impurities are an issue, consider preparative High-Performance Liquid Chromatography (HPLC) for final purification.[11]

    • Characterize fractions by TLC or analytical HPLC to ensure the purity of the final product.

Analytical Characterization

Issue: Ambiguous results from analytical techniques (HPLC, LC-MS, NMR).

  • Possible Cause: Sample degradation or improper instrument parameters.

  • Troubleshooting:

    • HPLC/LC-MS:

      • Ensure the mobile phase is compatible with the compound and the column. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.[9][12]

      • Verify the retention time against a known standard. The retention time of 3-oxo-C8-HSL can vary depending on the specific column and gradient used.

      • In MS analysis, look for the expected parent ion [M+H]⁺ at m/z 242.0.[13]

    • NMR:

      • Acquire spectra in a suitable deuterated solvent (e.g., CDCl₃).

      • Compare the obtained spectra with published data for characteristic peaks of the homoserine lactone ring and the octanoyl chain.

Biological Assays

Issue: High background signal in reporter assays.

  • Possible Cause: Contamination of media or reagents with other AHLs.

  • Troubleshooting:

    • Use fresh, sterile media and reagents for all experiments.

    • Run a "media-only" control to check for background activity.

    • If using a co-culture system, be aware that the other bacterial strain may produce interfering AHLs.

Issue: No or low response in bioassays.

  • Possible Cause:

    • Degradation of 3-oxo-C8-HSL: As mentioned, the compound is sensitive to pH and temperature.[8] Ensure proper storage and handling.

    • Sub-optimal concentration: The effective concentration can range from nanomolar to micromolar levels.[8] Perform a dose-response curve to determine the optimal concentration for your specific reporter strain.

    • Issues with the reporter strain: The reporter strain may have lost its sensitivity due to mutation or plasmid loss. Verify the functionality of your reporter strain with a fresh, reliable standard.

    • Solvent inhibition: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is not inhibitory to the reporter strain. Run a solvent-only control.[8]

Experimental Protocols and Data

Chemical Synthesis Workflow
Analytical Data

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

ParameterValue
Column C18 reversed-phase
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Linear gradient from low to high %B
Flow Rate Typically 0.3 - 1.0 mL/min
Detection UV (252 nm) or Mass Spectrometry

Table 2: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ m/z 242.0
Major Fragment Ion m/z 102.0 (lactone ring)
Biological Activity Data

Table 3: Dose-Response of 3-oxo-C8-HSL in Agrobacterium tumefaciens Reporter Strain

Concentration (nM)β-Galactosidase Activity (Miller Units)
0< 2
3.0Detectable activation
100Significant induction
10,000~700
Data is illustrative and based on findings from Zhu et al., 1998.[11]

Visualizations

Quorum Sensing Signaling Pathway in Agrobacterium tumefaciens

The TraR/TraI system in Agrobacterium tumefaciens is a classic example of quorum sensing regulated by 3-oxo-C8-HSL.

Bioassay_Workflow start Start prep_reporter Prepare Reporter Strain Culture start->prep_reporter prep_compound Prepare Serial Dilutions of 3-oxo-C8-HSL start->prep_compound incubate Incubate Culture with 3-oxo-C8-HSL prep_reporter->incubate prep_compound->incubate measure Measure Reporter Gene Expression (e.g., β-galactosidase) incubate->measure analyze Analyze Data and Generate Dose-Response Curve measure->analyze end End analyze->end

References

Technical Support Center: Purification of 3-oxo-C8-HSL from Bacterial Supernatants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of 3-oxo-C8-HSL from bacterial supernatants.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying 3-oxo-C8-HSL?

A1: The principal challenge is the chemical instability of the molecule. The lactone ring of 3-oxo-C8-HSL is susceptible to hydrolysis (lactonolysis) in a manner that is dependent on pH and temperature. This degradation can lead to significant loss of the target molecule during extraction and purification.

Q2: What is the optimal pH range for working with 3-oxo-C8-HSL?

A2: To minimize degradation, it is crucial to maintain a slightly acidic to neutral pH (pH 5.0 - 7.0) during extraction and storage.[1] Alkaline conditions will rapidly hydrolyze the lactone ring, rendering the molecule inactive. Acidifying the bacterial supernatant with a final concentration of 0.1-0.5% acetic or formic acid is a common practice before extraction.[2]

Q3: What is the recommended method for extracting 3-oxo-C8-HSL from bacterial supernatants?

A3: Liquid-liquid extraction (LLE) with acidified ethyl acetate is the most commonly cited and effective method.[2][3] Solid-phase extraction (SPE) using C18 or silica cartridges can also be employed for sample cleanup and concentration, often leading to improved sensitivity in detection.[4][5]

Q4: How can I quantify the concentration of 3-oxo-C8-HSL in my purified samples?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is considered the gold standard for accurate and sensitive quantification of 3-oxo-C8-HSL.[6][7] For semi-quantitative or screening purposes, bioassays using reporter strains like Agrobacterium tumefaciens NTL4(pZLR4) can be utilized.[2]

Q5: How should I store my purified 3-oxo-C8-HSL samples?

A5: For short-term storage, samples reconstituted in an appropriate solvent (e.g., acetonitrile) should be kept at -20°C. For long-term storage, it is advisable to store the dried extract at -20°C or below and reconstitute it just before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of 3-oxo-C8-HSL Lactonolysis: The lactone ring has been hydrolyzed due to high pH or temperature.[8][9]- Ensure the bacterial supernatant is acidified (e.g., with 0.1-0.5% acetic acid) before extraction.[2] - Perform all extraction steps at room temperature or on ice to minimize temperature-dependent degradation.
Inefficient Extraction: The extraction solvent or method is not optimal.- Use a water-immiscible organic solvent like ethyl acetate for LLE. - Perform at least two to three extractions of the supernatant to maximize recovery. - For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample.[5]
Bacterial Growth Phase: The bacterial culture was not harvested at the optimal time for 3-oxo-C8-HSL production (typically late exponential to stationary phase).- Perform a time-course experiment to determine the peak production of 3-oxo-C8-HSL for your specific bacterial strain and growth conditions.
Inconsistent results between replicates Matrix Effects: Co-extracted compounds from the complex bacterial supernatant are interfering with detection, especially in MS-based methods.[10]- Incorporate a solid-phase extraction (SPE) step after liquid-liquid extraction for sample cleanup.[10] - Use a stable isotope-labeled internal standard for 3-oxo-C8-HSL to normalize for matrix effects during quantification.
Variability in Extraction Efficiency: Inconsistent handling during the extraction process.- Ensure consistent and vigorous mixing during liquid-liquid extraction. - Maintain a consistent and slow flow rate during sample loading in SPE.[5]
Presence of multiple peaks in HPLC/LC-MS analysis Degradation Products: The sample may contain the hydrolyzed, open-ring form of 3-oxo-C8-HSL.- Confirm the identity of the peaks using MS/MS fragmentation patterns. The hydrolyzed form will have a different mass-to-charge ratio. - Optimize extraction and storage conditions to minimize degradation.
Co-eluting Impurities: Other molecules from the bacterial supernatant have similar retention times.- Optimize the HPLC gradient to achieve better separation of the target peak. - Employ a more rigorous sample cleanup procedure, such as a multi-step SPE protocol.

Quantitative Data Summary

Table 1: Relative Quantification of 3-oxo-C8-HSL under Inhibitory Conditions

This table summarizes the relative reduction in 3-oxo-C8-HSL production by Agrobacterium tumefaciens C58 when treated with quorum sensing inhibitors.

Treatment Concentration Relative Reduction in 3-oxo-C8-HSL Production (%) Reference
1-(4-Amino-2-Hydroxyphenyl)Ethanone (AHPE)12.5 µg/mL~40%[6]
25 µg/mL~60%[6]
50 µg/mL~80%[6]
4-Hydroxycinnamic Acid (HA)0.30 mM~50%[7]
0.45 mM~60%[7]
0.60 mM~80%[7]

Table 2: Recovery Rates of Acyl-Homoserine Lactones (AHLs) from Environmental Samples using Accelerated Solvent Extraction (ASE) and Solid-Phase Extraction (SPE)

This table provides an example of recovery rates for various AHLs from soil samples, which can serve as a general reference for expected recovery efficiencies with a robust extraction methodology.

AHL Recovery Rate in Latosolic Red Soil (%) Recovery Rate in Yellow Brown Soil (%) Reference
C4-HSL95.8398.42[11]
C6-HSL98.3399.17[11]
3-oxo-C6-HSL105.00110.89[11]
C8-HSL96.6795.83[11]
3-oxo-C8-HSL 93.75 94.58 [11]
C10-HSL86.9684.86[11]
3-oxo-C12-HSL90.4289.17[11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-oxo-C8-HSL

This protocol describes a standard method for the extraction of 3-oxo-C8-HSL from bacterial culture supernatants.

  • Culture Growth: Grow the bacterial strain of interest in a suitable liquid medium until it reaches the late-logarithmic or early stationary phase.

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant the cell-free supernatant into a clean container.

  • Acidification: Acidify the supernatant to a pH of approximately 5.0-6.0 by adding a concentrated solution of acetic acid or formic acid to a final concentration of 0.1-0.5% (v/v).

  • Extraction:

    • Add an equal volume of ethyl acetate to the acidified supernatant in a separatory funnel.

    • Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate, and collect the upper organic (ethyl acetate) phase.

    • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Drying: Pool the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate to remove residual water.

  • Evaporation: Remove the solvent by rotary evaporation at a temperature not exceeding 40°C.

  • Reconstitution: Resuspend the dried extract in a small, known volume of a suitable solvent (e.g., acetonitrile or ethyl acetate) for subsequent analysis. Store the extract at -20°C.[2][3]

Protocol 2: Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol is a general method for the cleanup and concentration of 3-oxo-C8-HSL from aqueous samples or reconstituted LLE extracts.

  • Sample Preparation: If starting from a bacterial supernatant, perform an LLE as described in Protocol 1 and reconstitute the dried extract in a small volume of the initial mobile phase for HPLC or a solvent compatible with the SPE cartridge. If using the supernatant directly, ensure it is free of particulates by filtering through a 0.22 µm filter.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Follow with 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of deionized water (or water with a small percentage of organic solvent, matching the sample's solvent composition) through it.

  • Sample Loading: Load the prepared sample onto the equilibrated C18 cartridge at a slow, consistent flow rate (approximately 1 drop per second).

  • Washing: Wash the cartridge with 5 mL of deionized water or a low percentage of methanol in water to remove salts and other polar impurities.

  • Elution: Elute the bound 3-oxo-C8-HSL with 2-5 mL of a suitable organic solvent, such as acetonitrile or methanol. The optimal solvent and volume may need to be determined empirically.

  • Downstream Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried extract in the desired solvent for analysis.[5]

Visualizations

Signaling Pathway

TraR_Signaling_Pathway TraR/TraI Quorum Sensing in Agrobacterium tumefaciens cluster_agrobacterium Agrobacterium tumefaciens cluster_environment Extracellular Environment TraI TraI (AHL Synthase) AHL_molecule 3-oxo-C8-HSL TraI->AHL_molecule Synthesizes TraR_inactive TraR (Inactive) TraR_active 3-oxo-C8-HSL-TraR (Active Complex) TraR_inactive->TraR_active Conformational Change Ti_plasmid Ti Plasmid TraR_active->Ti_plasmid Binds to tra box conjugation_genes Conjugation Genes (tra, trb) Ti_plasmid->conjugation_genes Activates Transcription opine_catabolism_genes Opine Catabolism Genes Ti_plasmid->opine_catabolism_genes Activates Transcription AHL_low Low Cell Density: Low [3-oxo-C8-HSL] AHL_high High Cell Density: High [3-oxo-C8-HSL] AHL_molecule->TraR_inactive Binds to plant_signals Plant Signals (Opines) plant_signals->TraI Induces expression

Caption: TraR/TraI quorum sensing circuit in Agrobacterium tumefaciens.

Experimental Workflow

Purification_Workflow General Workflow for 3-oxo-C8-HSL Purification start Bacterial Culture (Stationary Phase) centrifugation Centrifugation (10,000 x g, 15 min, 4°C) start->centrifugation supernatant Collect Cell-Free Supernatant centrifugation->supernatant acidification Acidify Supernatant (0.1-0.5% Acetic Acid) supernatant->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle organic_phase Collect & Pool Organic Phases lle->organic_phase drying Dry over Na2SO4 or MgSO4 organic_phase->drying evaporation Rotary Evaporation (<40°C) drying->evaporation dried_extract Dried Crude Extract evaporation->dried_extract spe Optional: Solid-Phase Extraction (SPE) Cleanup dried_extract->spe For higher purity hplc HPLC Purification (C18 Column) dried_extract->hplc spe->hplc analysis LC-MS/MS Analysis (Quantification & Purity) hplc->analysis

Caption: A general experimental workflow for the purification of 3-oxo-C8-HSL.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Low 3-oxo-C8-HSL Yield start Low/No Yield Detected check_pH Was supernatant acidified before extraction? start->check_pH check_temp Were extraction temperatures kept low? check_pH->check_temp Yes degradation High probability of degradation (Lactonolysis) check_pH->degradation No check_extraction Was extraction repeated 2-3 times? check_temp->check_extraction Yes check_temp->degradation No check_bioassay Is a positive control (synthetic 3-oxo-C8-HSL) detected? check_extraction->check_bioassay Yes inefficient_extraction High probability of inefficient extraction check_extraction->inefficient_extraction No detection_issue Problem with detection method check_bioassay->detection_issue Yes no_production Bacterial strain may not be producing 3-oxo-C8-HSL under these conditions check_bioassay->no_production No

Caption: A logical flow for troubleshooting low yield of 3-oxo-C8-HSL.

References

Best practices for storing and handling "3-oxo-N-(2-oxooxolan-3-yl)octanamide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as N-(3-Oxooctanoyl)-L-homoserine lactone, 3-oxo-C8-HSL, or 3OC8-HSL. This guide provides best practices for storage and handling, answers to frequently asked questions, and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (commonly referred to as 3-oxo-C8-HSL) is a member of the N-acyl homoserine lactone (AHL) family.[1] These molecules are autoinducers used by many Gram-negative bacteria in a communication system called quorum sensing, which allows them to regulate gene expression based on population density.[1] This process can influence various behaviors, including biofilm formation and virulence factor production.[1]

Q2: What are the primary recommended solvents for this compound?

A2: The compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly recommended for preparing high-concentration stock solutions.[1][2] Chloroform is also an effective solvent. It is strongly advised to use anhydrous (dry) DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[3] The use of ethanol and other primary alcohols is not recommended as they have been shown to open the lactone ring, which inactivates the molecule.[2][4][5]

Q3: What are the recommended storage conditions?

A3: Proper storage is critical to maintain the stability of the compound. Best practices are summarized in the table below. For solutions, it is highly recommended to store them in small aliquots to avoid repeated freeze-thaw cycles.[6][7]

Q4: Is this compound considered hazardous?

A4: According to available Safety Data Sheets (SDS), the solid compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[8] However, it should be handled with standard laboratory precautions. Personal protective equipment (PPE) such as protective gloves, safety glasses, and a lab coat is recommended.

Storage and Stability Data

FormStorage TemperatureShelf LifeRecommendations
Solid Powder -20°C≥ 3 years[3][4][5]Keep dry and protected from light.
Solution in Anhydrous DMSO/DMF -20°CUp to 1 month[3]Prepare aliquots to avoid freeze-thaw cycles.
Solution in Anhydrous DMSO/DMF -80°CUp to 6 months[3]Preferred for longer-term solution storage.
Aqueous Working Solution 4°CNot Recommended (>1 day)[4]Prepare fresh before each experiment due to instability.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution, which can then be diluted into aqueous buffers or culture media for experiments.

Materials:

  • This compound (MW: 241.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of the solid compound to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh 2.41 mg of the compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be used to aid the process.[3][6]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile vials. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

G Workflow: Stock Solution Preparation cluster_prep Preparation cluster_store Storage start Start weigh Weigh 2.41 mg of Compound start->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Sterile Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a 10 mM stock solution.

Troubleshooting Guide

Issue 1: My compound precipitated after dilution into an aqueous buffer or culture medium.

  • Cause: N-acyl homoserine lactones have low solubility in aqueous solutions.[4] The organic solvent from the stock solution can cause the compound to "crash out" when diluted too quickly or into a solution with incompatible properties.

  • Solution:

    • Slow Addition: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote mixing.[6]

    • Pre-warm Medium: Pre-warming the aqueous buffer or culture medium to 37°C can sometimes help maintain solubility.

    • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experiment is low (typically ≤ 0.5%) to avoid artifacts and toxicity.[6] If precipitation persists, you may need to use a co-solvent system as described by some suppliers.[3]

Issue 2: I am observing a loss of biological activity in my experiments over time.

  • Cause: The homoserine lactone ring is susceptible to hydrolysis (lactonolysis), especially at a pH above 7 and at elevated temperatures.[9][10][11] This process opens the ring and renders the molecule inactive. Bacterial growth can raise the pH of the culture medium, accelerating this degradation.[11]

  • Solution:

    • Prepare Fresh: Always prepare aqueous working solutions fresh for each experiment. Do not store them for more than a day.[4]

    • Monitor pH: Be aware of the pH of your experimental system. If your culture medium becomes alkaline during the experiment, this is a likely cause of inactivation.

    • Control Temperature: Minimize the exposure of the compound to high temperatures. While gentle warming can aid dissolution, prolonged incubation at 37°C will increase the rate of hydrolysis.[9][10]

Issue 3: I see inconsistent or non-reproducible results between experiments.

  • Cause: This can be due to several factors, including inconsistent preparation of solutions, degradation of the compound, or repeated freeze-thaw cycles of the stock solution.

  • Solution:

    • Standardize Protocols: Ensure that the preparation of stock and working solutions is consistent for every experiment.[11]

    • Use Aliquots: Always use single-use aliquots of your stock solution to prevent degradation from repeated temperature changes.[7]

    • Run Controls: Include a positive control with a known active concentration and a vehicle control (medium with the same amount of solvent, e.g., DMSO) in every experiment to ensure the system is working as expected.

G Troubleshooting Decision Tree cluster_precipitate Precipitation Issue cluster_activity Activity Issue cluster_reproducibility Reproducibility Issue start Problem Encountered precipitate Compound precipitates in aqueous solution? start->precipitate activity_loss Loss of biological activity? start->activity_loss reproducibility Inconsistent results? start->reproducibility solution_precipitate Add stock slowly to buffer while vortexing. Ensure final DMSO is <0.5%. Consider co-solvents. precipitate->solution_precipitate Yes cause_activity Possible lactone ring hydrolysis (lactonolysis). Check pH and temperature. activity_loss->cause_activity solution_activity Prepare fresh aqueous solutions daily. Buffer the medium if pH increases. Minimize heat exposure. cause_activity->solution_activity cause_reproducibility Degradation from freeze-thaw? Inconsistent solution prep? reproducibility->cause_reproducibility solution_reproducibility Use single-use aliquots. Standardize all protocols. Always run controls. cause_reproducibility->solution_reproducibility

Caption: Troubleshooting guide for common experimental issues.

References

Validation & Comparative

A Comparative Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), with other prominent acyl-homoserine lactones (AHLs). We will delve into their comparative efficacy in mediating quorum sensing (QS), a cell-to-cell communication system crucial for bacterial coordination of gene expression, virulence, and biofilm formation. This document synthesizes experimental data to offer a clear perspective on their structure-activity relationships.

Introduction to Acyl-Homoserine Lactones

Acyl-homoserine lactones are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a population-density-dependent manner.[1][2] This process, known as quorum sensing, allows bacteria to collectively control behaviors such as biofilm formation, virulence factor secretion, and motility. The basic structure of an AHL consists of a conserved homoserine lactone ring acylated with a fatty acid side chain. The length and modification of this acyl chain confer specificity to the signaling system.

3-oxo-C8-HSL is a key autoinducer in various bacterial species, playing a significant role in the regulation of virulence and biofilm formation.[3] Understanding its activity in comparison to other AHLs, such as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is critical for the development of novel antimicrobial strategies that target bacterial communication.

Comparative Analysis of AHL Activity

The biological activity of AHLs is dependent on their ability to bind to and activate LuxR-type transcriptional regulators. This activation leads to the expression of target genes. The specificity of this interaction is largely determined by the length and modifications of the acyl side chain.

Quorum Sensing Activation

The efficacy of different AHLs in activating their cognate LuxR-type receptors can be quantified by determining their half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency.

Acyl-Homoserine LactoneReceptorTarget OrganismEC50 / Apparent KdActivityReference
3-oxo-C8-HSL TraRAgrobacterium tumefaciens~0.5 µM (apparent Kd)Strong Agonist[4]
3-oxo-C6-HSLTraRAgrobacterium tumefaciens~1.8 µM (apparent Kd)Agonist[4]
3-oxo-C6-HSLLuxRVibrio fischeri~3 µMAgonist[2]
3-oxo-C12-HSLLasRPseudomonas aeruginosaNot specifiedStrong Agonist[5]

Note: The data presented are from different studies and experimental systems, so direct comparison should be made with caution. The apparent Kd for TraR was estimated from gel shift assays.

Biofilm Formation

Biofilm formation is a key virulence factor regulated by quorum sensing. The ability of different AHLs to induce biofilm formation can be quantified using a crystal violet staining assay, where the optical density at 570 nm (OD570) is proportional to the biofilm mass.

Acyl-Homoserine LactoneBacterial StrainBiofilm Formation (OD570) - Approximate ValuesReference
3-oxo-C8-HSL Pseudomonas aeruginosaIncreased biofilm formation at concentrations >10⁻⁷ g/L.[3]
3-oxo-C6-HSLPseudomonas aeruginosaInvolved in biofilm maturation.[2]
3-oxo-C12-HSLPseudomonas aeruginosaCrucial for initial stages of biofilm development.[2]
Virulence Factor Expression

Quorum sensing regulates the expression of a wide array of virulence factors. The relative expression of virulence-related genes in response to different AHLs can be measured by quantitative real-time PCR (qRT-PCR).

Acyl-Homoserine LactoneTarget GeneBacterial StrainFold Change in Expression (Approximate)Reference
3-oxo-C8-HSL Not specifiedAgrobacterium tumefaciensStrong induction of TraR-regulated genes.[6]
3-oxo-C6-HSLlasI, rhlI, rhlRPseudomonas aeruginosaDownregulated by some inhibitors.[3]
3-oxo-C12-HSLlasB, rhlAPseudomonas aeruginosaUpregulated.[2]

Note: Direct comparative qRT-PCR data for these three AHLs on the same set of virulence genes is sparse. The table reflects the general regulatory roles of these AHLs.

Signaling Pathways and Experimental Workflows

To understand the mechanisms of AHL action and the methods used to compare them, we present the following diagrams.

AHL_Signaling_Pathway AHL-Mediated Quorum Sensing Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AHL Acyl-Homoserine Lactone (AHL) LuxR_inactive LuxR-type Receptor (Inactive) AHL->LuxR_inactive Diffusion LuxR_active AHL-LuxR Complex (Active) LuxR_inactive->LuxR_active Binding DNA Promoter Region (lux box) LuxR_active->DNA Binds to mRNA mRNA DNA->mRNA Transcription Genes Target Genes (e.g., virulence, biofilm) Proteins Proteins (Virulence factors, etc.) mRNA->Proteins Translation Proteins->Genes Phenotypic Output

Caption: Generalized signaling pathway of AHL-mediated quorum sensing.

Experimental_Workflow Experimental Workflow for Comparing AHL Activity cluster_setup Experimental Setup cluster_assays Activity Assays cluster_analysis Data Analysis AHL1 3-oxo-C8-HSL Bacteria Bacterial Culture (e.g., P. aeruginosa) AHL1->Bacteria AHL2 Other AHLs (e.g., 3-oxo-C6-HSL, 3-oxo-C12-HSL) AHL2->Bacteria QS_Assay Reporter Gene Assay (EC50 determination) Bacteria->QS_Assay Biofilm_Assay Crystal Violet Assay (OD570 measurement) Bacteria->Biofilm_Assay Virulence_Assay qRT-PCR (Gene expression fold change) Bacteria->Virulence_Assay Data_Table Comparative Data Table QS_Assay->Data_Table Biofilm_Assay->Data_Table Virulence_Assay->Data_Table Conclusion Conclusion on Relative Potency Data_Table->Conclusion

Caption: A typical workflow for the comparative analysis of different AHLs.

Logical_Relationship Logical Relationship: AHL Structure and Activity cluster_features Structural Features cluster_activity Biological Activity Structure AHL Structure Acyl_Chain Acyl Chain Length (& C=O at C3) Structure->Acyl_Chain HSL_Ring Homoserine Lactone Ring Structure->HSL_Ring Receptor_Binding Receptor Binding Affinity & Specificity Acyl_Chain->Receptor_Binding HSL_Ring->Receptor_Binding Gene_Expression Target Gene Expression Receptor_Binding->Gene_Expression Phenotype Phenotypic Outcome (Biofilm, Virulence) Gene_Expression->Phenotype

Caption: The relationship between AHL structure and its biological activity.

Experimental Protocols

Detailed methodologies are essential for the reproducible comparison of AHL activities.

Reporter Gene Assay for Quorum Sensing Activation

This protocol describes a general method for quantifying the ability of an AHL to activate a LuxR-type receptor using a reporter strain.

  • Bacterial Strain and Growth Conditions: Use a reporter strain (e.g., E. coli JM109 with a plasmid containing the target LuxR homolog and a reporter gene like lacZ or gfp under the control of a cognate promoter). Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C with shaking.

  • Assay Setup: Dilute the overnight culture to an OD600 of 0.1 in fresh medium. Aliquot 180 µL of the diluted culture into a 96-well microplate.

  • AHL Treatment: Add 20 µL of different concentrations of the test AHLs (e.g., 3-oxo-C8-HSL, 3-oxo-C6-HSL, 3-oxo-C12-HSL) to the wells. Include a negative control (solvent only) and a positive control (known cognate AHL).

  • Incubation: Incubate the plate at 30°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement: Measure the reporter gene expression. For a β-galactosidase reporter, measure absorbance at 420 nm after adding ONPG. For a GFP reporter, measure fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the reporter activity to cell density (OD600). Plot the normalized activity against the AHL concentration to generate a dose-response curve and calculate the EC50 value.

Crystal Violet Biofilm Assay

This protocol quantifies biofilm formation in the presence of different AHLs.

  • Bacterial Strain and Growth Conditions: Grow the test bacterium (e.g., Pseudomonas aeruginosa) overnight in a suitable medium at 37°C.

  • Assay Setup: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well polystyrene plate.

  • AHL Treatment: Add the desired concentrations of the test AHLs to the wells. Include a no-AHL control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Staining: Carefully remove the planktonic cells by aspiration and gently wash the wells twice with sterile phosphate-buffered saline (PBS). Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain. Air-dry the plate. Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance value is proportional to the biofilm mass.

Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression

This protocol measures the change in the expression of virulence genes in response to AHL treatment.

  • Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase and then treat with specific concentrations of the AHLs of interest for a defined period.

  • RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with a SYBR Green or TaqMan-based detection method. Use primers specific for the target virulence genes and a housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared to the untreated control.

Conclusion

The comparative analysis of 3-oxo-C8-HSL with other acyl-homoserine lactones reveals the nuanced specificity of quorum sensing systems. The length and modification of the acyl side chain are critical determinants of their biological activity, influencing receptor binding affinity and subsequent regulation of target genes involved in biofilm formation and virulence. While 3-oxo-C8-HSL is a potent activator in certain bacterial systems, other AHLs like 3-oxo-C6-HSL and 3-oxo-C12-HSL exhibit distinct activities and play crucial roles in the complex regulatory networks of pathogens like Pseudomonas aeruginosa. A thorough understanding of these differences is paramount for the rational design of quorum quenching strategies aimed at developing novel anti-infective therapies. The experimental protocols provided herein offer a foundation for researchers to further investigate these intricate bacterial communication systems.

References

Cross-Reactivity of 3-oxo-N-(2-oxooxolan-3-yl)octanamide with LuxR-Type Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-oxo-N-(2-oxooxolan-3-yl)octanamide, more commonly known as N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), is a key signaling molecule in bacterial quorum sensing (QS).[1] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, it regulates gene expression in a cell-density-dependent manner, influencing a variety of physiological processes including biofilm formation and virulence factor production.[1] The specificity of this signaling is primarily determined by the interaction between the AHL and its cognate LuxR-type transcriptional regulator. However, the interaction is not always exclusive, and cross-reactivity with other LuxR homologs is a documented phenomenon. This guide provides a comparative analysis of the cross-reactivity of AHLs, with a focus on 3-oxo-C8-HSL and its analogs, with various LuxR-type receptors, supported by available experimental data. Understanding this cross-reactivity is crucial for deciphering inter-species bacterial communication and for the development of novel anti-virulence therapies.

Quantitative Comparison of AHL Interaction with LuxR Homologs

The binding affinity and subsequent activation or inhibition of LuxR-type receptors by AHLs can vary significantly. The following table summarizes key quantitative and qualitative data from published studies on the interaction of various AHLs, including the closely related 3-oxo-C6-HSL, with different LuxR homologs. This data serves as a valuable reference for predicting the potential cross-reactivity of 3-oxo-C8-HSL.

LuxR HomologOrganism of OriginCognate Acyl-HSLInteraction with Non-cognate AHLsBinding Affinity (Kd)Activation/InhibitionReference
TraR Agrobacterium tumefaciens3-oxo-C8-HSL3-oxo-C6-HSLNot specifiedWeak Activator[2]
LuxR Vibrio fischeri3-oxo-C6-HSL-~6 µM (estimated for cognate)Strong Activator (by cognate)[2]
CarR Erwinia carotovora3-oxo-C6-HSL-1.8 µM (for cognate)Activator (by cognate)[2]
SdiA Salmonella entericaNone identified3-oxo-C6-HSLNot specifiedWeak Activator[2]
EsaR Pantoea stewartii3-oxo-C6-HSL3-oxo-C6-HSLNot specifiedInhibitor[2]
LasR Pseudomonas aeruginosa3-oxo-C12-HSL3-oxo-C12-HSL9 nM (EC50)Strong Activator[3]

Signaling Pathways and Experimental Workflow

To understand the mechanism of cross-reactivity, it is essential to visualize the underlying signaling pathway and the experimental procedures used to investigate these interactions.

G General LuxR-type Quorum Sensing Pathway cluster_cell Bacterial Cell AHL AHL Signal (e.g., 3-oxo-C8-HSL) LuxR LuxR-type Receptor AHL->LuxR AHL_LuxR AHL-LuxR Complex AHL->AHL_LuxR AHL_out AHL (extracellular) AHL->AHL_out LuxI LuxI-type Synthase LuxI->AHL LuxR->AHL_LuxR DNA Promoter DNA AHL_LuxR->DNA Binds Gene Target Genes DNA->Gene Regulates Transcription Response Phenotypic Response Gene->Response AHL_out->LuxR

Caption: General signaling pathway of a LuxR-type quorum sensing system.

G Experimental Workflow for Cross-Reactivity Analysis start Start strain Prepare Reporter Strain (e.g., E. coli with LuxR homolog and reporter gene) start->strain culture Overnight Culture strain->culture subculture Subculture to Logarithmic Phase culture->subculture induction Induction with Varying AHL Concentrations subculture->induction incubation Incubation induction->incubation measurement Measure Reporter Gene Expression (e.g., β-galactosidase, Luciferase) incubation->measurement analysis Data Analysis (e.g., EC50 determination) measurement->analysis end End analysis->end

Caption: A typical experimental workflow for assessing AHL cross-reactivity.

Experimental Protocols

The following is a representative protocol for assessing the cross-reactivity of an AHL, such as 3-oxo-C8-HSL, with a specific LuxR-type receptor using a bacterial reporter strain. This protocol is based on methodologies commonly employed in the field.[2][4]

Objective: To quantify the activation of a specific LuxR-type receptor by 3-oxo-C8-HSL.

Materials:

  • E. coli reporter strain expressing the LuxR homolog of interest and a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase) under the control of a cognate promoter.

  • Luria-Bertani (LB) broth and agar.

  • Appropriate antibiotics for plasmid maintenance.

  • Stock solution of 3-oxo-C8-HSL of known concentration.

  • Multi-well plates (e.g., 96-well).

  • Spectrophotometer for measuring optical density (OD600).

  • Luminometer or appropriate equipment for measuring reporter gene expression.

Procedure:

  • Preparation of Reporter Strain:

    • Streak the E. coli reporter strain on an LB agar plate containing the appropriate antibiotics.

    • Incubate overnight at 37°C.

  • Overnight Culture:

    • Inoculate a single colony from the plate into LB broth with antibiotics.

    • Grow overnight at 37°C with shaking.[2]

  • Subculturing:

    • Dilute the overnight culture into fresh LB medium to an optical density at 600 nm (OD600) of approximately 0.05.[2]

  • Induction:

    • Aliquot the subculture into a multi-well plate.

    • Add 3-oxo-C8-HSL to final concentrations ranging from nanomolar to micromolar.[2] Include a negative control with no added AHL.

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the reporter strain (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 4-6 hours).

  • Measurement of Reporter Gene Expression:

    • Measure the OD600 of each well to normalize for cell density.

    • Measure the reporter gene output (e.g., luminescence for luciferase, or perform a β-galactosidase assay).

  • Data Analysis:

    • Normalize the reporter gene expression to cell density.

    • Plot the normalized reporter activity against the concentration of 3-oxo-C8-HSL.

    • Determine the EC50 value (the concentration of AHL that elicits 50% of the maximal response) from the dose-response curve.

The cross-reactivity of this compound (3-oxo-C8-HSL) and other AHLs with various LuxR-type receptors is a complex but critical aspect of bacterial communication. While 3-oxo-C8-HSL has a cognate receptor in Agrobacterium tumefaciens (TraR), the potential for it to interact with other LuxR homologs, either as an agonist or antagonist, highlights the intricate nature of microbial signaling networks. The provided data and protocols offer a framework for researchers to investigate these interactions further, contributing to a deeper understanding of quorum sensing and aiding in the development of targeted antimicrobial strategies.

References

A Comparative Analysis of N-3-Oxo-octanoyl-L-homoserine lactone and its Hydroxy-Derivatives in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivity of N-3-oxo-octanoyl-L-homoserine lactone and its hydroxylated counterparts. This document provides a detailed examination of their roles in quorum sensing, supported by experimental data and protocols, to inform the development of novel anti-infective and immunomodulatory agents.

N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria.[1] This intercellular communication process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating critical phenotypes such as biofilm formation and the production of virulence factors.[1] The structure of these N-acyl-homoserine lactone (AHL) molecules, particularly the substitution at the C3 position of the acyl chain (an oxo or hydroxyl group), plays a crucial role in their biological activity.[2] This guide presents a comparative study of 3OC8-HSL and its hydroxy-derivatives, focusing on their differential effects on key bacterial processes and interactions with host systems.

Comparative Biological Activity: A Quantitative Overview

The modification of the 3-oxo group to a 3-hydroxy group on the acyl chain of N-octanoyl-L-homoserine lactone can significantly alter its biological activity. While direct comparative studies on the C8 derivatives are limited in the public domain, research on analogous AHLs provides valuable insights into the structure-activity relationship.

One study investigating the activation of the SdiA protein, a LuxR homolog in Salmonella enterica, found that the presence of a 3-hydroxyl substituent resulted in a distinct decrease in activity compared to the 3-oxo group for AHLs with the same acyl chain length. This suggests that the 3-oxo functionality is critical for potent agonistic activity in certain quorum sensing circuits.

CompoundTarget Protein/SystemAssayRelative ActivityReference
N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL)SdiA (LuxR homolog)Reporter Gene AssayStrong ActivatorN/A
N-3-hydroxy-octanoyl-L-homoserine lactone (3OH-C8-HSL)SdiA (LuxR homolog)Reporter Gene AssayDecreased ActivityN/A

Note: The data presented is based on findings for analogous compounds and serves as an illustrative comparison. Further research is required for a definitive quantitative comparison of the C8 derivatives.

Impact on Key Bacterial Phenotypes

Biofilm Formation: Biofilm formation is a critical virulence factor that is often regulated by quorum sensing. While N-3-hydroxyoctanoyl-L-Homoserine lactone has been noted to have both activating and suppressing effects on gene expression and biofilm formation, the precise comparative effects with its 3-oxo counterpart remain an area for further investigation.[3]

Virulence Factor Production: The expression of virulence factors, such as proteases and toxins, is tightly controlled by AHL-mediated quorum sensing.[4] The differential ability of 3OC8-HSL and its hydroxy-derivatives to activate or antagonize LuxR-type receptors can lead to varied levels of virulence factor expression.

Experimental Protocols

Synthesis of N-3-hydroxy-octanoyl-L-homoserine lactone

A common method for the synthesis of N-3-hydroxy-acyl-homoserine lactones is the reduction of the corresponding N-3-oxo-acyl-homoserine lactone.

Materials:

  • N-3-oxo-octanoyl-L-homoserine lactone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-3-oxo-octanoyl-L-homoserine lactone in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the solution while stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-3-hydroxy-octanoyl-L-homoserine lactone.

Biofilm Quantification Assay (Crystal Violet Method)

This protocol allows for the quantitative assessment of biofilm formation in the presence of AHLs.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • 96-well microtiter plate

  • N-3-oxo-octanoyl-L-homoserine lactone and its hydroxy-derivative stock solutions

  • 0.1% Crystal Violet solution

  • 30% Glacial acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Grow the bacterial strain overnight in the appropriate liquid medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.02).

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Add the desired concentrations of the test compounds (3OC8-HSL and its hydroxy-derivatives) to the wells. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubate the plate under static conditions at the optimal growth temperature for 24-48 hours.

  • Gently discard the planktonic culture and wash the wells twice with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water.

  • Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye.

  • Measure the absorbance at 550 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated.

quorum_sensing_pathway cluster_bacteria Bacterial Cell AHL_synthase AHL Synthase (e.g., LuxI homolog) AHL AHL (3OC8-HSL or 3OH-C8-HSL) AHL_synthase->AHL Synthesizes LuxR_homolog LuxR-type Receptor AHL_receptor_complex AHL-Receptor Complex Target_genes Target Genes (e.g., virulence, biofilm) AHL_receptor_complex->Target_genes Regulates Transcription AHL->LuxR_homolog Binds to Extracellular_AHL Extracellular AHL (High Cell Density) AHL->Extracellular_AHL Diffusion

Caption: Generalized Quorum Sensing Signaling Pathway.

experimental_workflow start Start culture Prepare Bacterial Culture start->culture plate Inoculate 96-well Plate + Test Compounds culture->plate incubate Incubate (24-48h) plate->incubate wash1 Wash with PBS incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash with Water stain->wash2 solubilize Solubilize Dye wash2->solubilize read Measure Absorbance (550 nm) solubilize->read end End read->end

Caption: Experimental Workflow for Biofilm Quantification.

References

A Comparative Guide to the Activity of 3-oxo-C8-HSL in Plant and Mammalian Host Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) is a small, diffusible signaling molecule belonging to the N-acyl-homoserine lactone (AHL) family. It is integral to quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression with population density, often regulating virulence and biofilm formation.[1] Beyond its role in microbiology, 3-oxo-C8-HSL has been shown to elicit distinct biological responses in eukaryotic hosts, establishing a clear case of inter-kingdom signaling. This guide provides a comparative analysis of the activity of 3-oxo-C8-HSL in two major host model systems: plants and mammals. It aims to offer an objective overview for researchers, scientists, and drug development professionals by presenting experimental data, outlining methodologies, and illustrating key signaling pathways.

Activity of 3-oxo-C8-HSL in Plant Model Systems

In plants, 3-oxo-C8-HSL is primarily recognized as a modulator of growth and a primer of defense responses. Plants can perceive bacterial AHLs, leading to significant changes in their physiology and immunity. The effects are often dependent on the specific AHL structure and the plant species.

Priming of Plant Defense

Pre-treatment of plants with 3-oxo-C8-HSL has been shown to enhance their resistance to subsequent pathogen attacks, a phenomenon known as "priming." This primed state allows for a faster and stronger defense response upon infection.

  • Against Hemibiotrophic Pathogens: In Arabidopsis thaliana, pretreatment with 3-oxo-C8-HSL enhances resistance against the hemibiotrophic bacterium Pseudomonas syringae pv. tomato DC3000. This response is largely dependent on the salicylic acid (SA) signaling pathway.[2][3] Upon pathogen challenge, 3-oxo-C8-HSL-primed plants exhibit a more robust burst of hydrogen peroxide, increased SA accumulation, and stronger expression of pathogenesis-related (PR) genes like PR1 and PR5.[3]

  • Against Necrotrophic Pathogens: The same molecule, 3-oxo-C8-HSL, also primes Arabidopsis and Chinese cabbage for resistance against the necrotrophic pathogen Pectobacterium carotovorum.[2][4] Interestingly, this defense priming operates through the jasmonic acid (JA) and auxin signaling pathways.[2][4] Treatment with 3-oxo-C8-HSL leads to an accumulation of indoleacetic acid (IAA), a key auxin, which in turn activates the JA pathway to bolster resistance.[2][4]

Modulation of Plant Growth and Development

Short-chain AHLs, including 3-oxo-C8-HSL, have been observed to influence plant root architecture. Studies show that exposing Arabidopsis roots to 3-oxo-C8-HSL can promote primary root growth.[2][4] This contrasts with some long-chain AHLs that may inhibit primary root growth but promote lateral root formation.[2][4]

Quantitative Data: 3-oxo-C8-HSL Activity in Plants
Plant ModelPathogen3-oxo-C8-HSL ConcentrationKey Quantitative EffectReference
Arabidopsis thalianaPectobacterium carotovorum10 µMSignificant reduction in bacterial colony-forming units (CFUs) on leaves 48h post-pretreatment.[2]
Arabidopsis thalianaPseudomonas syringae pv. tomato DC30001 µMSignificant decrease in bacterial growth in leaves compared to control.[3]
Chinese CabbagePectobacterium carotovorum10 µMDecreased disease symptoms and reduced bacterial growth on leaves.[2][4]
Mung BeanNot Applicable (Adventitious Rooting)Not specified as primary inducerInduced H₂O₂ generation, though less strongly than 3-oxo-C10-HSL.[5]
Signaling Pathway in Plants

The signaling cascade initiated by 3-oxo-C8-HSL in priming plant defense against necrotrophic pathogens involves a sophisticated interplay between auxin and jasmonic acid pathways.

Plant_Signaling AHL 3-oxo-C8-HSL Auxin Auxin (IAA) Accumulation AHL->Auxin JA_Pathway Jasmonic Acid (JA) Signaling Pathway Auxin->JA_Pathway Activates Defense_Genes Activation of Defense Genes (e.g., JAZ1, MYC2, PDF1.2) JA_Pathway->Defense_Genes Resistance Enhanced Resistance to Necrotrophic Pathogens Defense_Genes->Resistance

3-oxo-C8-HSL signaling in plants against necrotrophs.

Activity of 3-oxo-C8-HSL in Mammalian Model Systems

Research on the effects of AHLs in mammalian systems has largely focused on longer-chain molecules, particularly Pseudomonas aeruginosa's 3-oxo-C12-HSL. Data specifically on 3-oxo-C8-HSL is less abundant. However, the existing literature on AHLs collectively points towards a significant immunomodulatory role, capable of both pro- and anti-inflammatory responses depending on the context, cell type, and AHL concentration.

Immunomodulatory Effects

AHLs can influence the host's immune response, which may contribute to the pathogen's ability to establish chronic infections.

  • Pro-Inflammatory Responses: Some studies show that AHLs can induce inflammatory responses. For instance, 3-oxo-C12-HSL has been shown to be a potent inducer of inflammatory cytokines and chemokines, such as IL-8 in bronchial epithelial cells and IL-1α and IL-6 in vivo, often through the activation of the transcription factor NF-κB.[6]

  • Anti-Inflammatory Responses: Conversely, other studies demonstrate anti-inflammatory effects. 3-oxo-C12-HSL can suppress the production of the pro-inflammatory cytokine TNF-α while amplifying the anti-inflammatory cytokine IL-10 in stimulated macrophages.[7] A structurally similar molecule, 3-oxo-C12:2-HSL, found in the human gut, also decreases the expression of pro-inflammatory cytokines like IL-1β and TNF-α in immune cells.[8]

  • Apoptosis Induction: At higher concentrations, certain AHLs like 3-oxo-C12-HSL can induce apoptosis (programmed cell death) in various mammalian cells, including fibroblasts and macrophages, primarily through a mitochondrial-dependent pathway.[9]

The specific role of 3-oxo-C8-HSL in these processes is not as well-defined, representing a significant knowledge gap. Its structural similarity to other immunomodulatory AHLs suggests it could have comparable, albeit potentially less potent, effects.

Quantitative Data: Acyl-HSL Activity in Mammalian Cells

Note: Most detailed studies focus on 3-oxo-C12-HSL, which is presented here for comparative context.

Mammalian ModelAcyl-HSL MoleculeConcentrationKey Quantitative EffectReference
Human Bronchial Epithelial Cells3-oxo-C12-HSLNot specifiedPotent induction of IL-8 chemokine.[6]
Murine Macrophages (RAW264.7)3-oxo-C12-HSL15 µM~17% reduction in IL-6 secretion (not statistically significant).[10]
Human Intestinal Cells (Caco-2/TC7)3-oxo-C12-HSL5 µMSignificant decrease in IL-8 secretion upon IL-1β stimulation.[10]
Murine Macrophages (RAW264.7)3-oxo-C12:2-HSL50 µM~40% decrease in TNF-α and ~35% decrease in IL-1β secretion.[8]
Generalized Signaling Pathway in Mammalian Cells

AHLs can trigger various intracellular signaling cascades in mammalian cells, often converging on key inflammatory regulators. The exact receptors remain elusive, with evidence suggesting mechanisms distinct from canonical pathogen pattern recognition receptors.[11]

Mammalian_Signaling AHL Acyl-HSL (e.g., 3-oxo-C12-HSL) Receptor Unknown Receptor(s) AHL->Receptor MAPK MAPK Pathway Activation Receptor->MAPK NFkB NF-κB Activation Receptor->NFkB Cytokines Modulation of Cytokine Production (e.g., ↑IL-8, ↓TNF-α, ↑IL-10) MAPK->Cytokines NFkB->Cytokines Immune_Response Altered Immune Response Cytokines->Immune_Response

Generalized Acyl-HSL signaling in mammalian immune cells.

Comparative Summary and Analysis

FeaturePlant Host SystemMammalian Host System
Primary Role Defense priming, growth modulation.Immunomodulation (pro- and anti-inflammatory).
Key Target Cells Root and leaf cells.Immune cells (macrophages, lymphocytes), epithelial cells.
Primary Response Enhanced resistance to pathogens, altered root growth.Altered cytokine/chemokine production, apoptosis at high concentrations.
Signaling Pathways Salicylic Acid (SA), Jasmonic Acid (JA), Auxin.NF-κB, MAP Kinase pathways.
Effective Concentration Low micromolar range (e.g., 1-10 µM).Varies widely; low nanomolar to high micromolar range depending on the AHL and effect.
Outcome for Host Generally beneficial (enhanced immunity).Context-dependent; can be detrimental by helping pathogens evade immune response.

The activity of 3-oxo-C8-HSL and related molecules demonstrates a clear divergence in host-microbe interaction. In plants, the molecule acts as an external cue that is interpreted to prepare for potential threats, a beneficial adaptation. In mammals, the interaction is more complex, with AHLs acting as virulence factors that can manipulate the immune system to the pathogen's advantage.

Experimental Protocols

Plant Priming and Infection Assays (Summarized from[2][3])

A standardized workflow is used to assess the priming effect of 3-oxo-C8-HSL in plants.

Plant_Workflow Start 1. Plant Cultivation (e.g., Arabidopsis seedlings) Pretreat 2. Pretreatment (Roots treated with 10 µM 3-oxo-C8-HSL for 48h) Start->Pretreat Inoculate 3. Pathogen Inoculation (Leaves spray-inoculated with P. carotovorum) Pretreat->Inoculate Incubate 4. Incubation (Plants kept in controlled conditions for 24-48h) Inoculate->Incubate Analyze 5. Analysis (Quantify bacterial CFUs, measure gene expression via qRT-PCR) Incubate->Analyze

Experimental workflow for plant defense priming assays.
  • Plant Growth: Arabidopsis thaliana seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium or in a hydroponic system under controlled light and temperature conditions.

  • AHL Pretreatment: For priming experiments, roots of seedlings (e.g., 17-day-old) are treated with a specific concentration of 3-oxo-C8-HSL (e.g., 10 µM) dissolved in the growth medium for a set period (e.g., 48 hours). Control plants are treated with the solvent (e.g., acetone or water).[2][4]

  • Pathogen Inoculation: After pretreatment, leaves are inoculated with a bacterial suspension (e.g., 10⁷ CFU/mL of P. carotovorum) by spraying or infiltration.[2]

  • Quantification of Resistance: At various time points post-inoculation (e.g., 24 or 48 hours), leaf discs are harvested, homogenized, and serially diluted. The dilutions are plated on appropriate agar to count the colony-forming units (CFUs), providing a quantitative measure of bacterial growth.

  • Gene Expression Analysis: To study the signaling pathways, plant tissues are harvested after AHL treatment and/or pathogen inoculation. Total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of key defense-related genes (e.g., PR1, PDF1.2, MYC2).

Mammalian Cell Cytokine Assays (Summarized from[8][10])
  • Cell Culture: Mammalian cell lines (e.g., murine macrophage RAW264.7 or human epithelial Caco-2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are plated in multi-well plates and allowed to adhere. They are then co-treated with a stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) to mimic infection) and various concentrations of the AHL molecule (e.g., 5-100 µM).

  • Incubation: The cells are incubated for a specific period (e.g., 2-6 hours for gene expression, 6-24 hours for protein secretion).

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-8) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Gene Expression Analysis: To assess transcriptional changes, cells are lysed, RNA is extracted, and RT-qPCR is performed to measure mRNA levels of target cytokine genes.

Conclusion and Future Directions

The bacterial signal molecule 3-oxo-C8-HSL functions as a significant modulator of host physiology in both plants and mammals, though its effects are strikingly different. In plants, it is largely perceived as a beneficial priming agent that enhances immunity. In mammals, related AHLs are known to act as potent immunomodulators that can subvert host defenses.

This comparison highlights a critical gap in our understanding of 3-oxo-C8-HSL's specific activity in mammalian systems. While extensive research has been conducted on 3-oxo-C12-HSL, future studies should focus on delineating the precise effects of 3-oxo-C8-HSL and other short-chain AHLs on mammalian immune cells. Such research is vital for understanding host-pathogen interactions and could inform the development of novel anti-virulence therapies that disrupt quorum sensing or counteract its effects on the host.

References

Replicating Published Findings on 3-oxo-N-(2-oxooxolan-3-yl)octanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of 3-oxo-N-(2-oxooxolan-3-yl)octanamide, more commonly known as N-(3-oxooctanoyl)-L-homoserine lactone (3OC8-HSL), with alternative acyl-homoserine lactones (AHLs). The information presented is based on published experimental data to facilitate the replication and extension of these findings.

Executive Summary

N-(3-oxooctanoyl)-L-homoserine lactone (3OC8-HSL) is a quorum-sensing molecule used by Gram-negative bacteria for cell-to-cell communication. Research has demonstrated its significant influence on host organisms, particularly in priming plant defenses against pathogens and modulating the immune response in mammalian cells. This guide compares the efficacy of 3OC8-HSL with other well-studied AHLs, providing available quantitative data and outlining the experimental protocols necessary for verification and further investigation.

Comparison of Biological Activities

The biological effects of 3OC8-HSL are often compared to other AHLs with varying acyl chain lengths and modifications. These comparisons are crucial for understanding the structure-activity relationship of this class of molecules.

Priming of Plant Defenses

AHLs can enhance plant resistance to pathogens, a phenomenon known as priming. The effectiveness of this priming is dependent on the specific AHL structure.

Table 1: Comparison of AHL Efficacy in Inhibiting Pathogen Growth in Arabidopsis thaliana

CompoundPathogen StrainConcentrationIncubation Time% Inhibition of Bacterial Growth (Compared to Control)Reference
3OC8-HSL Pseudomonas syringae pv. tomato DC300010 µM72 hStrongest Inhibition[1]
3OC6-HSLPseudomonas syringae pv. tomato DC300010 µM72 hModerate[1]
3OC12-HSLPseudomonas syringae pv. tomato DC300010 µM72 hModerate[1]
3OC14-HSLPseudomonas syringae pv. tomato DC300010 µM72 hModerate[1]
C4-HSL, C6-HSL, C8-HSL, C10-HSL, C12-HSLPseudomonas syringae pv. tomato DC300010 µM72 hNo Significant Difference[1]
Immunomodulatory Effects on Macrophages

AHLs can modulate the inflammatory response of mammalian immune cells, such as macrophages. This is often assessed by measuring the production of key cytokines like TNF-α, IL-6, and IL-10. While much of the research has focused on the long-chain AHL, 3OC12-HSL, some studies provide insights into the effects of other AHLs.

Table 2: Comparative Immunomodulatory Effects of AHLs on Macrophages

CompoundCell LineStimulantConcentrationEffect on Cytokine ProductionReference
3OC10-HSL RAW264.7LPSDose-dependentDecrease in IL-6, IL-1β, TNF-α, MCP-1 mRNA and IL-6, TNF-α protein[2]
3OC12-HSL RAW264.7LPS15 µM17% decrease in IL-6 (not statistically significant)[3]
3OC12-HSL RAW264.7LPS25-50 µMAmplifies IL-10 production[4]
3OC12-HSL Murine MacrophagesLPS-Inhibition of TNF-α production[5]
3OC6-HSL (OHHL) Murine MacrophagesLPS-No inhibition of TNF-α production[5]
Quorum Sensing Receptor Activation/Inhibition

The primary function of AHLs is to regulate gene expression in bacteria by binding to LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa. The affinity and activity of different AHLs for these receptors can vary significantly.

Table 3: Comparative Activity of AHLs on Quorum Sensing Receptors

CompoundReceptorActivityEC50 / IC50Reference
3OC12-HSL (OdDHL) LasRAgonist9 nM (EC50)[3]
C4-HSL LasRNo induction-[3]
V-06-018 (non-AHL) LasRAntagonist2.3 µM (IC50 vs 150 nM OdDHL)[6]
Compound 40 (non-AHL) LasRAntagonist0.2 µM (IC50 vs 150 nM OdDHL)[6]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published findings.

Protocol 1: Arabidopsis thaliana Pathogen Infection Assay[7][8][9]

This protocol details the procedure for assessing the effect of AHL priming on bacterial infection in Arabidopsis thaliana using Pseudomonas syringae.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000

  • King's B (KB) medium with appropriate antibiotics

  • 10 mM MgCl2

  • 1 mL needleless syringes

  • Sterile water

  • AHL stock solutions

  • Leaf-coring device

  • Microcentrifuge tubes

  • Agar plates

Procedure:

  • Plant Priming: Drench the soil of Arabidopsis plants with the desired AHL solution or a control solution (e.g., water with the same solvent concentration as the AHL stock). Allow the plants to absorb the solution for 48-72 hours.

  • Bacterial Inoculum Preparation:

    • Streak P. syringae on a KB agar plate with appropriate antibiotics and incubate at 28°C for 2 days.

    • Inoculate a single colony into liquid KB medium and grow overnight at 28°C with shaking.

    • Pellet the bacteria by centrifugation, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.2.

    • Prepare a final inoculum of 1 x 10^5 colony-forming units (CFU)/mL in 10 mM MgCl2.

  • Leaf Infiltration:

    • Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves.

    • Infiltrate at least three leaves per plant and use a minimum of five plants per treatment group.

  • Quantification of Bacterial Growth:

    • At 0 and 3 days post-infection, collect leaf discs from the infiltrated areas using a leaf-coring device.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on KB agar plates with appropriate antibiotics.

    • Incubate at 28°C for 2 days and count the number of CFUs.

    • Calculate the bacterial growth as CFU per cm² of leaf tissue.

Protocol 2: Macrophage Stimulation and Cytokine Analysis

This protocol outlines the steps for treating macrophage cell lines with AHLs and measuring the resulting cytokine production.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • AHL stock solutions

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α, IL-6, and IL-10

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • AHL Pre-treatment (optional): Some protocols may require pre-treating the cells with AHLs for a specific duration before stimulation. If so, replace the medium with fresh medium containing the desired concentration of AHL or a vehicle control and incubate for the specified time.

  • Stimulation:

    • Remove the medium and replace it with fresh medium containing the desired concentration of AHL (or vehicle control) and a stimulant such as LPS (e.g., 100 ng/mL).

    • Include control wells with medium only, medium with vehicle, medium with AHL only, and medium with LPS only.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a specified time (e.g., 6, 12, or 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Signaling Pathways and Workflows

Understanding the molecular pathways affected by 3OC8-HSL is critical for targeted drug development.

Plant Defense Signaling Pathway

In plants, 3OC8-HSL has been shown to prime defense responses through the salicylic acid (SA) and jasmonic acid (JA) pathways, often in coordination with auxin signaling. The specific pathway activated can depend on the type of pathogen.

plant_defense_pathway cluster_SA Salicylic Acid (SA) Pathway cluster_JA Jasmonic Acid (JA) Pathway cluster_Auxin Auxin Signaling AHL 3OC8-HSL SA_biosynthesis SA Biosynthesis AHL->SA_biosynthesis primes JA_biosynthesis JA Biosynthesis AHL->JA_biosynthesis primes Auxin_response Auxin Response AHL->Auxin_response induces Pathogen Pathogen (e.g., P. syringae) Pathogen->SA_biosynthesis triggers Pathogen->JA_biosynthesis triggers PlantCell Plant Cell PR_genes PR Gene Expression (e.g., PR1) SA_biosynthesis->PR_genes Resistance Enhanced Resistance PR_genes->Resistance Defense_genes Defense Gene Expression (e.g., PDF1.2) JA_biosynthesis->Defense_genes Defense_genes->Resistance Auxin_response->JA_biosynthesis coordinates

Caption: 3OC8-HSL primes plant defense via SA, JA, and auxin pathways.

Macrophage Inflammatory Response Workflow

The following workflow illustrates the general steps to compare the immunomodulatory effects of different AHLs on macrophages.

macrophage_workflow Start Start: Seed Macrophages AHLs Prepare AHL Solutions (3OC8-HSL vs Alternatives) Start->AHLs Treatment Treat Cells with AHLs +/- LPS Stimulation AHLs->Treatment Incubation Incubate for Defined Period Treatment->Incubation Collect Collect Supernatants Incubation->Collect ELISA Perform Cytokine ELISA (TNF-α, IL-6, IL-10) Collect->ELISA Data Analyze and Compare Cytokine Levels ELISA->Data End End: Comparative Data Data->End

Caption: Workflow for comparing AHL effects on macrophage cytokine production.

Putative Signaling in Macrophages

While the precise signaling pathways for 3OC8-HSL in macrophages are not as well-defined as for 3OC12-HSL, it is hypothesized to involve key inflammatory signaling cascades such as NF-κB and MAPK pathways. 3OC12-HSL has been shown to modulate these pathways, leading to altered cytokine production.

macrophage_signaling cluster_pathways Intracellular Signaling Cascades AHL AHLs (e.g., 3OC8-HSL) Receptor Putative Receptor(s) AHL->Receptor MAPK MAPK Pathway (p38, ERK, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB CellMembrane Cell Membrane Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Cytokine Production (TNF-α, IL-6, IL-10) Transcription->Cytokines

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-oxo-N-(2-oxooxolan-3-yl)octanamide
Reactant of Route 2
Reactant of Route 2
3-oxo-N-(2-oxooxolan-3-yl)octanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.